7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1,1,2-trimethylbenzo[e]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c1-9-15(2,3)14-12-6-5-11(16)8-10(12)4-7-13(14)17-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKFWXNRBKESAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C3=C(C=C2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650645 | |
| Record name | 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879713-65-2 | |
| Record name | 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-1,1,2-trimethyl-1H-benzo[e]i ndole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Structural Elucdation of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
Abstract
This in-depth technical guide provides a comprehensive workflow for the structural elucidation of the novel heterocyclic compound, 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole. Addressed to researchers, scientists, and professionals in drug development, this document details the synergistic application of modern analytical techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. Beyond a mere recitation of protocols, this guide emphasizes the underlying scientific rationale for experimental choices, ensuring a self-validating and robust elucidation process. Each section is supported by authoritative references, detailed experimental protocols, and visual aids to facilitate a deeper understanding of the molecular architecture.
Introduction: The Significance of Structural Verification
The benzo[e]indole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials.[1][2] The introduction of a bromine atom and specific alkyl substitutions, as in this compound (Figure 1), can significantly modulate the molecule's physicochemical properties, including its fluorescence and biological activity.[3] Therefore, unambiguous confirmation of its chemical structure is a critical prerequisite for any further investigation or application in fields such as medicinal chemistry and materials science.[4][5]
This guide presents a logical, multi-pronged approach to elucidating the structure of this target molecule, beginning with foundational mass analysis and culminating in the definitive spatial arrangement of atoms through X-ray crystallography.
Foundational Analysis: Mass Spectrometry
The initial step in the characterization of a newly synthesized compound is to determine its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the ideal technique for this purpose.
Expected Molecular Ion and Isotopic Pattern
For this compound, with a molecular formula of C₁₅H₁₄BrN, the expected monoisotopic mass is 287.0364 g/mol . A key feature to anticipate in the mass spectrum is the isotopic signature of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[6][7] This results in a characteristic M+ and M+2 isotopic pattern for the molecular ion peak, with the two peaks having almost equal intensity.[6][7]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution analysis.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the spectrum in positive ion mode.
-
Set the mass range to m/z 100-500 to ensure capture of the molecular ion and potential fragments.
-
-
Data Analysis:
-
Identify the molecular ion peak and its corresponding M+2 peak.
-
Confirm that the mass difference between these peaks is approximately 2 Da.
-
Compare the measured accurate mass with the theoretical mass calculated for C₁₅H₁₄BrN. A mass error of less than 5 ppm provides strong evidence for the proposed elemental composition.
-
Predicted Fragmentation Pattern
Electron Impact (EI) ionization or Collision-Induced Dissociation (CID) in tandem MS can provide valuable structural information through fragmentation analysis.[8] For this compound, key fragmentation pathways would likely involve:
-
Loss of a methyl group (-CH₃): This would result in a fragment ion at m/z ~272.
-
Loss of the bromine atom (-Br): This would lead to a fragment at m/z ~208.
-
Cleavage of the heterocyclic ring: This can produce a variety of smaller fragments characteristic of the indole core.[7][9]
Unraveling the Connectivity: 1D and 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule.[1] A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for a complete structural assignment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3][10][11]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Perform 2D experiments:
-
Predicted ¹H and ¹³C NMR Spectral Data
Based on the structure of the parent compound, 1,1,2-trimethyl-1H-benzo[e]indole, and the known effects of bromine substitution, the following spectral features are predicted for this compound:
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1-CH₃ (x2) | ~1.5 (singlet, 6H) | ~25 |
| 2-CH₃ | ~2.5 (singlet, 3H) | ~15 |
| Aromatic CHs | 7.0 - 8.0 (multiplets) | 110 - 140 |
| Quaternary Cs | - | 120 - 150 |
| C-Br | - | ~115 |
Note: These are estimated values. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Structure Elucidation Workflow using 2D NMR
The following workflow illustrates the logical process of assigning the NMR signals:
Figure 2: A workflow diagram for NMR-based structure elucidation.
A key HMBC correlation for confirming the position of the bromine atom would be the observation of correlations from the protons on the aromatic ring to the carbon atom bonded to the bromine. For instance, the proton at position 6 would show a 3-bond correlation to the carbon at position 7 (C-Br).
Definitive Proof: Single-Crystal X-ray Crystallography
While MS and NMR provide compelling evidence for the structure, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of the molecular structure, including the precise spatial arrangement of atoms and stereochemistry.[4][14][15][16]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate) is a common method.
-
Vapor diffusion of a non-solvent into a solution of the compound can also be effective.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
-
The resulting crystal structure would provide irrefutable evidence for the connectivity and the position of the bromine atom on the benzo[e]indole core.
Conclusion: A Synergistic Approach to Structural Certainty
The structural elucidation of this compound is a systematic process that relies on the synergistic use of multiple analytical techniques. Mass spectrometry provides the foundational information of molecular weight and elemental composition. 1D and 2D NMR spectroscopy then unravel the intricate network of atomic connectivity. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional molecular architecture. By following the logical and self-validating workflow outlined in this guide, researchers can confidently and accurately characterize this and other novel chemical entities, paving the way for their exploration in various scientific disciplines.
References
- 1. benchchem.com [benchchem.com]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. 2,3,3-Trimethylbenzoindolenine | C15H15N | CID 170530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. savemyexams.com [savemyexams.com]
- 7. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. organomation.com [organomation.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. emerypharma.com [emerypharma.com]
- 14. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 15. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 16. acs.org [acs.org]
7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole CAS number 879713-65-2
An In-Depth Technical Guide to 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No. 879713-65-2), a heterocyclic compound of increasing interest in the fields of biomedical imaging and drug discovery. Designed for researchers, chemists, and drug development professionals, this document synthesizes available data on its chemical properties, synthesis, and applications, offering field-proven insights into its utility and potential.
Introduction and Compound Profile
This compound is a synthetic organic compound featuring a benzo[e]indole core.[1] This structure, a fusion of a benzene and an indole ring system, is a recognized "privileged scaffold" in medicinal chemistry, forming the basis for numerous biologically active molecules.[1][2] The molecule is further functionalized with three methyl groups and a bromine atom at the 7-position of the benzo[e]indole ring system.[3] This bromine atom is not merely a structural feature; it is a key functional handle that significantly influences the molecule's reactivity and provides a strategic site for further chemical modifications, such as palladium-catalyzed cross-coupling reactions.[3][4]
The presence of the extended π-conjugated system in the benzo[e]indole framework often imparts favorable photophysical properties, making it a valuable building block for fluorescent materials.[1] Indeed, this compound and its derivatives are notable for their applications in the development of advanced fluorescent probes and imaging agents.[1][3]
Key Identifiers:
Physicochemical and Spectroscopic Properties
The physicochemical properties of this compound are critical for its handling, formulation, and application in various experimental settings. The data, compiled from various chemical suppliers and databases, are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 288.18 g/mol | [3][7] |
| Molecular Formula | C₁₅H₁₄BrN | [6] |
| Purity | ≥97% (typically available) | [7][8] |
| Boiling Point | 382.5 ± 42.0 °C at 760 mmHg (Predicted) | [8] |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [8] |
| Flash Point | 185.2 ± 27.9 °C (Predicted) | [8] |
| Appearance | Solid (Form may vary) | N/A |
| Solubility | Soluble in organic solvents like ethanol and methanol.[3] | [3] |
Note: Some physical properties are predicted values from chemical databases and should be confirmed experimentally.
While detailed spectroscopic data (NMR, IR, MS) are typically provided with purchased lots, researchers can expect characteristic signals corresponding to the aromatic protons of the benzo[e]indole core, the distinct singlets of the three methyl groups, and a mass spectrum consistent with the isotopic pattern of bromine.
Synthesis and Purification
The primary synthetic route to this compound involves the electrophilic bromination of its non-brominated precursor, 1,1,2-trimethyl-1H-benzo[e]indole.[3] This reaction leverages the electron-rich nature of the indole ring system, which directs halogenation to specific positions.
General Synthetic Protocol
The synthesis is typically a straightforward bromination reaction conducted under controlled conditions to ensure regioselectivity at the 7-position.[3]
Step 1: Precursor Dissolution
-
The starting material, 1,1,2-trimethyl-1H-benzo[e]indole, is dissolved in a suitable inert solvent (e.g., a chlorinated solvent like dichloromethane or a polar aprotic solvent).
Step 2: Bromination
-
A brominating agent (e.g., N-Bromosuccinimide (NBS) or liquid bromine) is added portion-wise to the solution at a controlled temperature, often at room temperature or below, to manage the reaction's exothermicity.
Step 3: Reaction Progression
-
The reaction mixture is stirred at room temperature and may be gently refluxed for several hours to drive the reaction to completion.[3] Progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 4: Work-up and Isolation
-
Upon completion, the reaction is quenched (e.g., with a solution of sodium thiosulfate to remove excess bromine). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.
Caption: General workflow for the synthesis of this compound.
Purification Strategies
Achieving high purity is essential for subsequent applications. Two primary methods are employed for the purification of this compound and related indole derivatives.
-
Recrystallization: This is a fundamental technique for purifying solid organic compounds. For this compound, ethanol and methanol have been identified as effective recrystallization solvents.[3] This process involves dissolving the crude material in a minimum amount of hot solvent and allowing it to cool slowly, promoting the formation of high-purity crystals. Purities of 99% or higher can be achieved, though yields may be in the 70-80% range.[3]
-
Column Chromatography: This is the most widely used purification method for indole derivatives.[3] It involves passing a solution of the crude product through a column packed with a stationary phase (typically silica gel). An appropriate solvent system (eluent) is used to separate the desired product from impurities based on differential adsorption.
Reactivity and Applications in Drug Development
The true value of this compound lies in its dual functionality: the inherent biological relevance of the benzo[e]indole scaffold and the synthetic versatility imparted by the bromine substituent.
Chemical Reactivity
The bromine atom at the 7-position is a key site for chemical elaboration. It can readily participate in a variety of chemical transformations, making it an excellent intermediate for building more complex molecules.[3]
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is ideally suited for reactions like Suzuki-Miyaura (coupling with boronic acids), Heck (coupling with alkenes), and Sonogashira (coupling with terminal alkynes).[4] These reactions are cornerstones of modern medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds.
-
Nucleophilic Aromatic Substitution (SₙAr): The bromine atom can be displaced by various nucleophiles, allowing for the introduction of new functional groups.[3]
-
Metal-Halogen Exchange: Treatment with organolithium reagents can replace the bromine with lithium, creating a potent nucleophile that can react with a wide range of electrophiles.[4]
Caption: Role as a versatile intermediate in synthetic chemistry.
Core Applications
The unique properties of this molecule have led to its use in several cutting-edge research areas.
-
Fluorescent Probes and Bio-imaging: The parent compound, 1,1,2-trimethyl-1H-benzo[e]indole, is a precursor for fluorescent probes used in tumor imaging.[1][3] The bromo-derivative serves as a key intermediate for synthesizing more complex dyes, such as cyanine dyes, which have widespread applications in biomedical imaging and diagnostics.[1] Its fluorescent properties allow it to bind to cellular components, emitting a signal that helps in visualizing and tracking cellular processes, which is particularly valuable in live-cell imaging studies.[3]
-
Proteomics Research: It has been employed as a tool to study protein interactions and functions.[3] As a fluorescent probe, it can be used to label proteins and track their localization and dynamics within the cell.
-
Scaffold for Drug Discovery: The indole and benzo[e]indole cores are found in numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroactive properties.[1][9][10] For instance, benzo[g]indoles have been identified as novel inhibitors of the Keap1-Nrf2 protein-protein interaction, a key target in drug discovery.[11] Therefore, this compound is a highly valuable starting material for generating libraries of novel compounds for screening against various therapeutic targets.
Safety and Handling
As a research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[7]
Conclusion
This compound is more than just a chemical compound; it is a versatile tool for scientific innovation. Its utility as a fluorescent probe in bio-imaging and proteomics, combined with its strategic value as a synthetic intermediate in drug discovery, makes it a compound of significant interest. The ability to leverage the bromine atom for diverse cross-coupling reactions allows researchers to readily access a wide array of novel and complex molecular architectures, paving the way for the discovery of new diagnostics and therapeutics.
References
- 1. This compound | 879713-65-2 | Benchchem [benchchem.com]
- 2. Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 879713-65-2 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 879713-65-2 [m.chemicalbook.com]
- 6. This compound | C15H14BrN | CID 27281663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aceschem.com [aceschem.com]
- 8. CAS#:879713-65-2 | this compound | Chemsrc [chemsrc.com]
- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole-fused benzooxazepines: a new structural class of anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole, a key intermediate and fluorescent probe in advanced life sciences research. This document is intended for researchers, scientists, and professionals in the field of drug development and diagnostics who require a detailed understanding of this compound's characteristics and handling.
Introduction and Molecular Overview
This compound is a halogenated derivative of the benzo[e]indole heterocyclic system.[1] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a bromine atom at the 7-position of the 1,1,2-trimethyl-1H-benzo[e]indole core significantly modulates its electronic properties, offering a versatile handle for further chemical modifications and enhancing its utility in various applications, particularly as a fluorescent probe.[2]
The unique structure of this compound, which combines a fused benzene and indole ring system with three methyl groups and a bromine atom, makes it a valuable tool in tumor imaging and proteomics research.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available for the parent compound, 1,1,2-trimethyl-1H-benzo[e]indole, some properties for the 7-bromo derivative are based on predictions and should be confirmed experimentally.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄BrN | [1][2][3] |
| Molecular Weight | 288.18 g/mol | [1][2] |
| CAS Number | 879713-65-2 | [2][3][4][5] |
| IUPAC Name | This compound | [2] |
| Boiling Point | 382.5 ± 42.0 °C (Predicted) | [1] |
| pKa | 5.08 ± 0.40 (Predicted) | [1] |
| Appearance | Likely a solid, given the properties of the parent compound. | Inferred |
| Solubility | Expected to be soluble in organic solvents like ethanol and methanol.[2] | Inferred |
Synthesis and Purification
The primary synthetic route to this compound is through the electrophilic bromination of its precursor, 1,1,2-trimethyl-1H-benzo[e]indole.[1][2]
Synthetic Pathway
Caption: Synthesis of this compound.
Experimental Protocol (General)
-
Dissolution: Dissolve 1,1,2-trimethyl-1H-benzo[e]indole in a suitable inert solvent (e.g., dichloromethane or chloroform) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromination: Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide or a dilute solution of bromine in the same solvent) to the cooled solution with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extraction: Separate the organic layer and wash it with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
Purification of the crude product is typically achieved through recrystallization.[2]
-
Solvent Selection: Ethanol and methanol have been identified as effective solvents for recrystallization.[2]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is not currently available in published literature. However, the expected spectral characteristics can be inferred from the structure and data available for the parent compound, 1,1,2-trimethyl-1H-benzo[e]indole.[6][7]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the three methyl groups. The introduction of the bromine atom at the 7-position will influence the chemical shifts of the adjacent aromatic protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for all 15 carbon atoms in the molecule. The carbon atom attached to the bromine (C-7) will exhibit a characteristic chemical shift.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.
Infrared (IR) Spectroscopy
The IR spectrum will likely show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-N stretching of the indole ring. The C-Br stretching frequency is typically observed in the fingerprint region.
Chemical Reactivity and Applications
The bromine atom at the 7-position provides a reactive site for various chemical transformations, making this compound a versatile intermediate.[2]
Caption: Applications of this compound.
Nucleophilic Substitution
The bromine atom can be displaced by various nucleophiles to introduce different functional groups at the 7-position.
Coupling Reactions
The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, to form C-C bonds and synthesize more complex molecules.
Applications in Research
The primary application of this compound and its derivatives is as fluorescent probes for biological imaging.[2] These probes are valuable for:
-
Tumor Imaging: The benzo[e]indole core can be modified to create near-infrared fluorescent dyes for in vivo tumor imaging.[2]
-
Proteomics Research: Fluorescently labeled benzo[e]indole derivatives can be used to study protein-protein interactions and cellular processes.[2]
Safety and Handling
Specific toxicity data for this compound are not available. However, based on the data for the parent compound and general principles for handling halogenated aromatic compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light.
Conclusion
This compound is a valuable chemical entity with significant potential in the development of advanced fluorescent probes and as a versatile intermediate in organic synthesis. While there are gaps in the publicly available experimental data for this specific compound, this guide provides a solid foundation for its synthesis, handling, and application based on current knowledge. Further research to fully characterize its physical, chemical, and toxicological properties is warranted to expand its utility in scientific and industrial research.
References
- 1. 879713-65-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Buy this compound | 879713-65-2 [smolecule.com]
- 3. This compound | C15H14BrN | CID 27281663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. CAS#:879713-65-2 | this compound | Chemsrc [chemsrc.com]
- 6. 1,1,2-Trimethyl-1H-benz[e]indole(41532-84-7) 1H NMR spectrum [chemicalbook.com]
- 7. 1,1,2-Trimethyl-1H-benz[e]indole(41532-84-7) IR Spectrum [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
Introduction: The Significance of the Benzo[e]indole Scaffold
The benzo[e]indole nucleus is a privileged heterocyclic motif in medicinal chemistry and materials science. Its extended π-system, compared to the simpler indole core, imparts unique photophysical properties, making it a valuable scaffold for the development of fluorescent probes and functional dyes. The strategic introduction of substituents, such as a bromine atom, onto this framework can further modulate its electronic properties and provide a handle for subsequent chemical modifications. This guide provides a comprehensive overview of the synthesis of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole, a compound of interest for its potential applications in biomedical imaging and proteomics research.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just a synthetic protocol but also insights into the underlying chemical principles.
Retrosynthetic Analysis: A Two-Step Approach
The synthesis of this compound can be logically approached through a two-step sequence:
-
Formation of the Benzo[e]indole Core: Construction of the key precursor, 1,1,2-trimethyl-1H-benzo[e]indole. The Fischer indole synthesis is the most direct and widely employed method for this transformation.
-
Regioselective Bromination: Introduction of a bromine atom at the C7 position of the benzo[e]indole nucleus. This step requires careful selection of the brominating agent and reaction conditions to achieve the desired regioselectivity.
Part 1: Synthesis of the Precursor: 1,1,2-trimethyl-1H-benzo[e]indole via Fischer Indole Synthesis
The Fischer indole synthesis, a venerable yet remarkably versatile reaction, is the cornerstone for the preparation of the benzo[e]indole core.[2] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, formed in situ from an arylhydrazine and a ketone.
Reaction Mechanism: A Cascade of Acid-Catalyzed Events
The mechanism of the Fischer indole synthesis is a well-studied sequence of protonation, tautomerization, sigmatropic rearrangement, and cyclization, ultimately leading to the aromatic indole ring system.[2]
Diagram of the Fischer Indole Synthesis Mechanism:
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 1,1,2-trimethyl-1H-benzo[e]indole
This protocol is adapted from established procedures for the Fischer indole synthesis.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Naphthylhydrazine hydrochloride | 194.66 | 15.80 g | 0.081 mol |
| Isopropyl methyl ketone | 86.13 | 9.00 g | 0.104 mol |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-naphthylhydrazine hydrochloride (15.80 g, 0.081 mol) and glacial acetic acid (100 mL).
-
Stir the mixture at room temperature (20-25°C) to dissolve the solid.
-
Slowly add isopropyl methyl ketone (9.00 g, 0.104 mol) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes. A color change and slight warming may be observed as the hydrazone forms.
-
Heat the mixture to reflux and maintain reflux for 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then pour it onto 200 g of crushed ice in a large beaker.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the effervescence ceases and the pH is approximately 8.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from ethanol or methanol to yield a light yellow to brown crystalline solid.
Characterization of 1,1,2-trimethyl-1H-benzo[e]indole
-
Appearance: Light yellow to brown crystalline powder.
-
Molecular Formula: C₁₅H₁₅N
-
Molecular Weight: 209.29 g/mol
-
¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic peaks for the aromatic protons of the benzo[e]indole core and the three methyl groups.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum will display the expected number of signals for the carbon atoms in the molecule.
Part 2: Synthesis of this compound
The introduction of a bromine atom onto the benzo[e]indole scaffold is achieved through electrophilic aromatic substitution. The choice of the brominating agent is crucial for achieving regioselectivity. While molecular bromine can be used, N-Bromosuccinimide (NBS) is often a milder and more selective reagent for the bromination of electron-rich aromatic systems.[3][4]
Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination of the benzo[e]indole ring proceeds via a classic electrophilic aromatic substitution mechanism. The electron-rich aromatic ring attacks the electrophilic bromine species, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent loss of a proton restores the aromaticity and yields the brominated product. The 7-position is susceptible to electrophilic attack due to the directing effects of the fused ring system.
Diagram of the Bromination Workflow:
Caption: General workflow for the bromination of the precursor.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established methods for the bromination of indole derivatives. Optimization may be required to achieve the best results.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,1,2-trimethyl-1H-benzo[e]indole | 209.29 | 1.00 g | 4.78 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 0.85 g | 4.78 mmol |
| Carbon Tetrachloride (or Dichloromethane) | - | 20 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1,1,2-trimethyl-1H-benzo[e]indole (1.00 g, 4.78 mmol) in carbon tetrachloride (20 mL).
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add N-Bromosuccinimide (0.85 g, 4.78 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or methanol, or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[1]
Characterization of this compound
-
Appearance: Off-white to light brown solid.
-
Molecular Formula: C₁₅H₁₄BrN
-
Molecular Weight: 288.18 g/mol [1]
-
Expected ¹H NMR: The spectrum is expected to show characteristic shifts for the aromatic protons, with the signal for the proton at the 7-position being absent and the remaining aromatic protons showing coupling patterns consistent with the substitution pattern. The three methyl group signals should also be present.
-
Expected ¹³C NMR: The spectrum should show the expected number of carbon signals, with the carbon atom at the 7-position showing a characteristic shift due to the attached bromine atom.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of approximately equal intensity, which is characteristic of a compound containing one bromine atom.
Applications and Future Directions
This compound is a valuable intermediate for the synthesis of more complex molecules. Its primary application lies in its use as a fluorescent probe for cellular imaging.[1] The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the attachment of various reporting groups or targeting moieties. This makes it a versatile platform for the development of novel probes for tumor imaging and for studying protein interactions in proteomics research.[1]
Conclusion
This technical guide has outlined a reliable and well-established synthetic route to this compound. The two-step synthesis, commencing with the Fischer indole synthesis to construct the core heterocyclic system followed by a regioselective bromination, provides an efficient pathway to this valuable compound. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in their efforts to synthesize and utilize this and related benzo[e]indole derivatives for a wide range of applications in chemical biology and materials science.
References
A Predictive Spectroscopic Guide to 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole: A Technical Overview for Researchers
Introduction
7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole is a halogenated aromatic heterocyclic compound with significant potential in the fields of medicinal chemistry and materials science. Its rigid, planar structure, coupled with the presence of a bromine atom and multiple methyl groups, imparts unique photophysical and pharmacological properties. This compound and its derivatives are of particular interest as fluorescent probes for cellular imaging and as intermediates in the synthesis of novel therapeutic agents.[1]
Molecular Structure
The structure of this compound, with the IUPAC numbering convention, is presented below. This numbering is crucial for the assignment of signals in the NMR spectra.
Caption: Molecular structure and IUPAC numbering of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule. The predicted chemical shifts are based on the analysis of related indole and benzo[e]indole structures.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-4 | 7.8 - 8.0 | d | 8.0 - 8.5 | Aromatic proton ortho to the fused ring system, expected to be deshielded. |
| H-5 | 7.3 - 7.5 | t | 7.5 - 8.0 | Aromatic proton with two ortho neighbors, showing a triplet splitting pattern. |
| H-6 | 7.9 - 8.1 | d | ~1.5 | Aromatic proton meta to the bromine, showing long-range coupling. |
| H-8 | 7.6 - 7.8 | dd | 8.5 - 9.0, ~1.5 | Aromatic proton ortho to the bromine atom, deshielded and showing both ortho and meta coupling. |
| H-9 | 7.4 - 7.6 | d | 8.5 - 9.0 | Aromatic proton ortho to the fused ring system. |
| 2-CH₃ | 2.4 - 2.6 | s | - | Methyl group attached to a double bond, expected in this region. |
| 1,1-(CH₃)₂ | 1.5 - 1.7 | s | - | Two equivalent methyl groups on a quaternary carbon, appearing as a singlet. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-32, depending on sample concentration.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The predicted chemical shifts are based on the known effects of substituents on the indole and naphthalene rings.
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | 145 - 150 | Quaternary carbon in the pyrrole ring, deshielded by the nitrogen and methyl group. |
| C-3 | 50 - 55 | Quaternary carbon bearing two methyl groups. |
| C-3a | 130 - 135 | Quaternary carbon at the fusion of the two rings. |
| C-4 | 120 - 125 | Aromatic CH carbon. |
| C-5 | 125 - 130 | Aromatic CH carbon. |
| C-5a | 128 - 132 | Quaternary carbon at the fusion of the two rings. |
| C-6 | 122 - 127 | Aromatic CH carbon. |
| C-7 | 115 - 120 | Carbon bearing the bromine atom, shielded by the "heavy atom effect". |
| C-8 | 128 - 133 | Aromatic CH carbon ortho to the bromine. |
| C-9 | 120 - 125 | Aromatic CH carbon. |
| C-9a | 135 - 140 | Quaternary carbon at the fusion of the three rings. |
| C-9b | 140 - 145 | Quaternary carbon adjacent to the nitrogen. |
| 2-CH₃ | 15 - 20 | Methyl carbon attached to the pyrrole ring. |
| 1,1-(CH₃)₂ | 25 - 30 | Equivalent methyl carbons on the quaternary center. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument: A 100 MHz or higher (for carbon) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.
Predicted Infrared (IR) Spectral Data
The IR spectrum will provide information about the functional groups present in the molecule. The predicted absorption bands are based on characteristic frequencies for substituted indoles and aromatic compounds.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050 - 3150 | C-H stretch | Aromatic C-H |
| 2850 - 3000 | C-H stretch | Aliphatic C-H (methyl groups) |
| 1600 - 1620 | C=C stretch | Aromatic ring |
| 1450 - 1500 | C=C stretch | Aromatic ring |
| 1360 - 1380 | C-H bend | Methyl groups |
| 800 - 850 | C-H bend | Out-of-plane bending for substituted aromatic ring |
| 550 - 650 | C-Br stretch | Carbon-bromine bond |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: Perform a background subtraction using a spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal).
Predicted Mass Spectrometry (MS) Data
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.
Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)
| m/z | Ion | Predicted Relative Abundance |
| 287/289 | [M]⁺ | High (Molecular Ion) |
| 272/274 | [M - CH₃]⁺ | Moderate to High |
| 207 | [M - Br]⁺ | Moderate |
| 192 | [M - Br - CH₃]⁺ | Moderate |
Proposed Fragmentation Pathway
Caption: A simplified proposed fragmentation pathway for this compound under electron ionization.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction:
-
Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.
-
GC-MS: If the compound is sufficiently volatile and thermally stable, inject a solution onto a gas chromatography column coupled to the mass spectrometer.
-
-
Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 200-250 °C.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic pattern of bromine-containing ions.
Conclusion
This predictive guide provides a detailed technical framework for the spectral characterization of this compound. While the presented data is based on theoretical predictions and analysis of analogous structures, it offers a solid foundation for researchers to interpret experimental results. The provided experimental protocols are standardized methodologies that should yield high-quality data for this compound. The unique structural features of this molecule, particularly the benzo[e]indole core and the bromine substituent, are expected to give rise to a distinct and informative set of spectral data, enabling its unambiguous identification and further exploration of its chemical and biological properties.
References
The Pharmacological Potential of Brominated Indole Derivatives: A Technical Guide
Introduction: Nature's Halogenated Arsenal
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] When adorned with bromine atoms, this heterocyclic system gives rise to a class of compounds—brominated indole derivatives—with a remarkable spectrum of potent biological activities. Primarily discovered in marine organisms like mollusks, sponges, and algae, these metabolites serve as a compelling example of nature's chemical ingenuity.[3][4] Organisms from unique marine environments, characterized by high pressure and salinity, produce these structurally diverse compounds, which have attracted significant attention from drug discovery researchers.[5][6]
Many of these natural brominated indoles, such as those derived from the Australian marine mollusk Dicathais orbita, exhibit favorable "drug-like" properties, conforming to Lipinski's rule of five for orally active drugs.[7][8][9][10] This guide provides an in-depth exploration of the key biological activities of these compounds, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, complete with mechanistic insights and validated experimental protocols.
Anticancer Activity: Inducing Targeted Cell Death
Brominated indoles have emerged as significant leads in oncology research, demonstrating cytotoxicity against a range of cancer cell lines.[3][7] Compounds such as tyrindoleninone, 6-bromoisatin, and 6,6'-dibromoindirubin, often isolated from marine mollusks, have shown particular promise.[7]
Mechanism of Action: Cell Cycle Arrest and Apoptosis
The primary anticancer mechanism of many brominated indoles involves the induction of apoptosis (programmed cell death) and arrest of the cell cycle.[7] For example, 6-bromoisatin has been shown to be a potent inducer of apoptosis in colorectal cancer cells (HT29 and Caco-2) by activating caspases 3 and 7.[7] Furthermore, it arrests the cell cycle in the G2/M phase, preventing cancer cells from progressing through mitosis.[7] This G2/M arrest is often associated with the inhibition of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[7] Some brominated indole derivatives, like 6,6'-dibromoindirubin, are also known inhibitors of glycogen synthase kinase-3 (GSK-3), a kinase implicated in various cellular processes, including proliferation.[7]
The diagram below illustrates the proposed pathway for 6-bromoisatin-induced anticancer effects.
Caption: Proposed mechanism of 6-bromoisatin anticancer activity.
Quantitative Data: In Vitro Cytotoxicity
The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cell Line | IC50 (µM) | Reference |
| 6-Bromoisatin | HT29 (Colon Cancer) | ~100 | [7] |
| Tyrindoleninone | HT29 (Colon Cancer) | 390 | [7] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. Its causality is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Self-Validating System & Controls:
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the brominated indole. This control accounts for any effect of the solvent itself.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin) to confirm the assay is responsive.
-
Blank Control: Wells containing only media and MTT to provide a baseline absorbance reading.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HT29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the brominated indole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Brominated indoles, particularly those from the mollusk Dicathais orbita, have demonstrated significant anti-inflammatory properties.[8][9][10]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of these compounds are largely attributed to their ability to inhibit key enzymes and signaling pathways in the inflammatory response.[11] Computational and in vitro studies have shown that compounds like tyrindoleninone and 6-bromoisatin can selectively inhibit cyclooxygenase-2 (COX-2), a critical enzyme responsible for the production of pro-inflammatory prostaglandins.[8][9][10]
Furthermore, these derivatives can suppress the production of other inflammatory mediators, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in macrophage cells stimulated with lipopolysaccharide (LPS).[11] This is achieved by inhibiting the translocation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), to the nucleus, thereby preventing the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and COX-2.[11]
The workflow for evaluating anti-inflammatory potential is outlined below.
Caption: Experimental workflow for assessing anti-inflammatory activity.
Structure-Activity Relationship (SAR)
Studies comparing various synthetic and natural derivatives have provided valuable SAR insights. It has been observed that monobrominated indoles are generally more active than their non-brominated or dimerized counterparts (e.g., indirubin).[11] The position of the bromine atom also influences activity, with 5- and 6-bromo substitutions often resulting in increased biological potency.[11]
Antimicrobial Activity: A Broad-Spectrum Defense
The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents. Marine-derived brominated indoles have demonstrated potent activity against a wide range of pathogens, including bacteria and fungi.[3][5][6][12] For instance, certain brominated indole alkaloids isolated from the red alga Laurencia similis showed significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 2-8 µg/mL.[5] Fascaplysin and its brominated derivatives are known to possess antibacterial, antifungal, and antiviral properties.[13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Self-Validating System & Controls:
-
Growth Control: Microorganisms inoculated in broth without any antimicrobial agent, to ensure the bacteria are viable.
-
Sterility Control: Broth only, without microorganisms, to check for contamination.
-
Positive Control: A known antibiotic (e.g., penicillin, ciprofloxacin) is tested in parallel to validate the susceptibility of the test organism.
Step-by-Step Methodology (Broth Microdilution):
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the brominated indole compound in the broth.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by adding a growth indicator like resazurin or by measuring absorbance.
Neuroprotective Potential: Guarding Against Neurodegeneration
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[14] Indole derivatives are being actively investigated for their neuroprotective effects.[15] The core mechanisms of this protection often involve combating oxidative stress, reducing neuroinflammation, and preventing the aggregation of misfolded proteins.[14][15][16]
Mechanism of Action: A Multifaceted Approach
Synthetic indole-phenolic compounds have demonstrated a unique profile of neuroprotective actions.[16] Their therapeutic potential stems from:
-
Antioxidant Activity: They effectively counter reactive oxygen species (ROS), which are major contributors to neuronal damage in neurodegenerative conditions.[15][16]
-
Metal Chelation: By sequestering metal ions like copper, they can prevent the generation of harmful free radicals and reduce metal-induced amyloid aggregation.[16]
-
Anti-Aggregation Properties: They can interfere with and promote the disaggregation of toxic protein aggregates, such as the amyloid-beta (Aβ) peptide in Alzheimer's disease.[16]
-
Modulation of Cholinergic Pathways: Some indole compounds, like Indole-3-carbinol, can inhibit acetylcholinesterase (AChE), thereby increasing levels of the neurotransmitter acetylcholine, which is crucial for memory and cognition.[17]
Conclusion and Future Perspectives
Brominated indole derivatives, sourced predominantly from the marine environment, represent a class of natural products with immense therapeutic potential. Their diverse and potent biological activities—spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects—make them highly attractive scaffolds for drug development. The mechanisms underpinning these activities are often multifaceted, involving the modulation of key cellular signaling pathways, inhibition of critical enzymes, and induction of protective cellular responses.
Future research should focus on synthetic optimization to improve potency and selectivity, as well as comprehensive preclinical and clinical studies to validate their efficacy and safety in human diseases. The continued exploration of marine biodiversity will undoubtedly uncover new brominated indoles, further enriching the pipeline of natural product-based drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. rjpn.org [rjpn.org]
- 3. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [researchportal.scu.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial lead compounds from marine plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective effects of Indole 3-carbinol against Scopolamine-Induced cognitive and memory impairment in rats: modulation of oxidative stress, inflammatory and cholinergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole in Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole emerges as a pivotal building block, particularly in the synthesis of functional molecules for biomedical and materials science applications. Its unique structure, featuring a fused aromatic system and a reactive bromine handle, provides a versatile platform for a variety of synthetic transformations. This guide offers an in-depth exploration of the synthesis and utility of this compound, providing field-proven insights and detailed protocols for its application in key organic reactions.
The benzo[e]indole core is an extended π-system that often imparts favorable photophysical properties to its derivatives, making it a valuable component in the design of fluorescent materials. The strategic placement of a bromine atom at the 7-position opens a gateway for numerous cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of elaborate molecular frameworks. This guide will delve into the practical applications of this compound in palladium-catalyzed cross-coupling reactions and its crucial role as a precursor in the synthesis of near-infrared (NIR) cyanine dyes, which are instrumental in advanced bio-imaging techniques.
I. Synthesis of this compound: A Foundational Protocol
The primary route to this compound involves the electrophilic bromination of the parent 1,1,2-trimethyl-1H-benzo[e]indole. The reaction's success hinges on controlled conditions to ensure selective bromination at the desired 7-position of the benzo[e]indole nucleus.[1]
Mechanistic Considerations
The bromination of the electron-rich benzo[e]indole ring system proceeds via a classical electrophilic aromatic substitution mechanism. The initial step involves the formation of a π-complex between the bromine molecule and the aromatic ring. This is followed by the formation of a sigma complex (or arenium ion), where the bromine atom is attached to the ring and the positive charge is delocalized across the aromatic system. Subsequent deprotonation by a weak base regenerates the aromaticity and yields the final brominated product. The regioselectivity for the 7-position is dictated by the electronic and steric factors of the substituted benzo[e]indole ring.
Experimental Protocol: Bromination of 1,1,2-trimethyl-1H-benzo[e]indole
This protocol is a representative procedure based on established methods for the bromination of indole derivatives.[1]
Materials:
-
1,1,2-trimethyl-1H-benzo[e]indole
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,1,2-trimethyl-1H-benzo[e]indole (1.0 eq) in CCl₄ or CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound. Recrystallization from ethanol or methanol can be performed for further purification.[1]
Data Summary for Synthesis:
| Parameter | Value/Condition |
| Starting Material | 1,1,2-trimethyl-1H-benzo[e]indole |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | Carbon tetrachloride or Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Purification | Column Chromatography, Recrystallization |
II. Palladium-Catalyzed Cross-Coupling Reactions: Expanding Molecular Diversity
The bromine atom at the 7-position of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely favored due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.
-
Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and phosphine ligands are commonly used. The choice of ligand is crucial and often depends on the specific substrates. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.
-
Base: A base is essential for the activation of the organoboron species, facilitating the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The aqueous phase is necessary to dissolve the inorganic base and promote the formation of the active boronate species.
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides.[2][3]
Materials:
-
This compound
-
Arylboronic acid or its pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. It is a valuable tool for the synthesis of substituted alkenes.
-
Catalyst: Similar to the Suzuki coupling, a palladium(0) catalyst is employed. Pd(OAc)₂ is a common precatalyst, often used in combination with a phosphine ligand.
-
Base: An organic base, such as triethylamine (Et₃N), or an inorganic base, like sodium or potassium carbonate, is required to neutralize the hydrogen halide formed during the catalytic cycle.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.
This protocol is based on general procedures for the Heck reaction of aryl bromides with acrylates.[4]
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate, 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%)
-
Base (e.g., Triethylamine, 2.0 eq)
-
Solvent (e.g., Anhydrous DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq), Pd(OAc)₂ (3 mol%), and the phosphine ligand (6 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous DMF, followed by the alkene (1.5 eq) and the base (2.0 eq).
-
Heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines.
-
Catalyst System: This reaction is highly dependent on the choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, RuPhos). These specialized ligands are crucial for facilitating the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is a commonly used base.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically employed.
This protocol is adapted from established methods for the Buchwald-Hartwig amination of aryl bromides.[4][5]
Materials:
-
This compound
-
Amine (e.g., morpholine, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Bulky phosphine ligand (e.g., BINAP, 4-10 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5 eq)
-
Solvent (e.g., Anhydrous Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and NaOtBu (1.5 eq) to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
III. Gateway to Near-Infrared Emitting Dyes: Synthesis of Cyanine Dyes
This compound is a key precursor for the synthesis of near-infrared (NIR) emitting cyanine dyes. These dyes are of immense interest for in vivo imaging due to the low autofluorescence and deep tissue penetration of NIR light.[6] The synthesis typically involves two main steps: quaternization of the indole nitrogen followed by condensation with a suitable polymethine bridge precursor.
Step 1: Quaternization of the Benzo[e]indole Nitrogen
To activate the 2-methyl group for subsequent condensation, the nitrogen atom of the benzo[e]indole ring must be quaternized. This is typically achieved by alkylation with an alkyl halide.
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, ethyl iodide)
-
Solvent (e.g., Acetonitrile or Sulfolane)
Procedure:
-
In a sealed tube, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the alkylating agent (excess, e.g., 5-10 eq).
-
Heat the mixture to 100-140 °C for 12-24 hours.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the quaternary salt.
-
The product can be isolated by filtration and washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
Step 2: Condensation to Form the Cyanine Dye
The quaternized 7-bromo-1,1,2-trimethyl-1H-benzo[e]indolium salt is then condensed with a polymethine bridge-forming reagent, such as malonaldehyde dianil hydrochloride or a Vilsmeier-Haack reagent, in the presence of a base.
This protocol is a representative example for the synthesis of a heptamethine cyanine dye.
Materials:
-
Quaternized 7-bromo-1,1,2-trimethyl-1H-benzo[e]indolium salt (2.0 eq)
-
Malonaldehyde bis(phenylimine) monohydrochloride (1.0 eq)
-
Base (e.g., Sodium acetate)
-
Solvent (e.g., Acetic anhydride or Ethanol)
Procedure:
-
Combine the quaternized benzo[e]indolium salt (2.0 eq), malonaldehyde bis(phenylimine) monohydrochloride (1.0 eq), and sodium acetate (2.0-3.0 eq) in a round-bottom flask.
-
Add acetic anhydride or ethanol as the solvent.
-
Heat the mixture to reflux for 2-4 hours. The reaction mixture will typically develop a deep color.
-
Cool the reaction to room temperature and pour it into diethyl ether to precipitate the crude dye.
-
Collect the solid by filtration, wash with diethyl ether, and dry.
-
Purify the cyanine dye by column chromatography or recrystallization.
Conclusion
This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its utility as a versatile precursor for a range of high-value compounds, from functionalized heterocycles to advanced near-infrared fluorescent probes, underscores its importance in both academic and industrial research. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this valuable building block, paving the way for innovations in drug discovery, diagnostics, and materials science.
References
Methodological & Application
Applications of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole in Medicinal Chemistry: A Guide to Photodynamic Anticancer Drug Discovery
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole in medicinal chemistry. The focus is on its emerging role as a versatile scaffold for the development of novel photosensitizers for photodynamic therapy (PDT) in oncology. We will explore the synthesis, mechanism of action, and key experimental protocols for evaluating the anticancer potential of its derivatives.
Introduction: The Promise of the Benzo[e]indole Scaffold in Oncology
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] The benzo[e]indole framework, a fusion of a benzene ring and an indole moiety, has garnered significant interest for its potential pharmacological activities, including cytotoxic, antimicrobial, and neuroactive properties.[3] The unique photophysical properties of certain benzo[e]indole derivatives make them particularly attractive for applications in bioimaging and, more recently, as therapeutic agents.[4]
This compound serves as a key intermediate in the synthesis of more complex molecules, particularly cyanine dyes and other photoactive compounds.[3] The bromine atom at the 7-position provides a convenient handle for further chemical modifications through cross-coupling reactions, allowing for the fine-tuning of the molecule's photophysical and biological properties. This guide will focus on the application of this scaffold in the design of photosensitizers for anticancer therapy, a strategy that utilizes light to activate a drug to kill cancer cells with high selectivity.
Core Concept: Photodynamic Therapy and the Role of Benzo[e]indole Derivatives
Photodynamic therapy is a clinically approved cancer treatment that involves the administration of a photosensitizer, which is a light-sensitive molecule that preferentially accumulates in tumor tissue. Upon irradiation with light of a specific wavelength, the photosensitizer is excited from its ground state to a higher energy triplet state. This excited photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen and free radicals.[4] These ROS are cytotoxic and induce cell death in the surrounding tumor cells through apoptosis and necrosis, while causing minimal damage to adjacent healthy tissues.
Derivatives of 1,1,2-trimethyl-1H-benzo[e]indole have shown promise as photosensitizers.[4] Their extended π-conjugated system imparts favorable photophysical properties, including strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, which allows for deeper tissue penetration of the activating light. The introduction of a bromine atom at the 7-position can further enhance the photodynamic efficacy through the "heavy atom effect," which promotes the formation of the triplet excited state necessary for ROS generation.
Synthesis of this compound and its Photoactive Derivatives
The synthesis of photoactive derivatives of this compound typically involves a two-stage process: the synthesis of the core bromo-benzo[e]indole scaffold, followed by its derivatization to introduce the desired photoactive moieties.
Protocol 1: Synthesis of this compound
This protocol describes the bromination of the commercially available 1,1,2-trimethyl-1H-benzo[e]indole.
Materials:
-
1,1,2-trimethyl-1H-benzo[e]indole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve 1,1,2-trimethyl-1H-benzo[e]indole (1.0 eq.) in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.05 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
Protocol 2: Synthesis of Photoactive Benzo[e]indole Dyes via Knoevenagel Condensation
This protocol describes the synthesis of 2-phenylethenyl-1H-benzo[e]indole dyes from this compound and substituted benzaldehydes.[4]
Materials:
-
This compound (from Protocol 1)
-
Substituted benzaldehyde (e.g., 4-(diethylamino)benzaldehyde)
-
Acetic anhydride
-
Pyridine
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.) and the desired substituted benzaldehyde (1.2 eq.).
-
Add a mixture of acetic anhydride and pyridine as the solvent and catalyst.
-
Heat the reaction mixture to reflux and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration and wash it with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified photoactive dye.
In Vitro Evaluation of Anticancer Activity
A series of in vitro assays are essential to characterize the photodynamic anticancer activity of the synthesized benzo[e]indole derivatives.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for evaluating the in vitro anticancer photodynamic activity.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the synthesized compounds on cancer cells, both in the dark and upon photo-irradiation.[5][6]
Materials:
-
Cancer cell line (e.g., G361 melanoma cells)[4]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized benzo[e]indole derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
Light source with a specific wavelength (e.g., 414 nm)[4]
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
For the "light" condition, irradiate the plate with the light source for a predetermined time. Keep a parallel plate in the dark for the "dark" condition.
-
Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the half-maximal inhibitory concentration (IC50) values.
Table 1: Representative Cell Viability Data
| Compound | Condition | IC50 (µM) |
| Derivative X | Dark | > 50 |
| Derivative X | Light (414 nm) | 0.5 |
| Derivative Y | Dark | > 50 |
| Derivative Y | Light (414 nm) | 1.2 |
Protocol 4: Intracellular ROS Detection (DCFH-DA Assay)
This protocol measures the generation of intracellular ROS upon photo-irradiation of cells treated with the synthesized compounds.[7][8]
Materials:
-
Cancer cell line
-
Synthesized benzo[e]indole derivatives
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable format (e.g., 24-well plate or culture dish) and allow them to adhere.
-
Treat the cells with the synthesized compounds at a concentration below their dark IC50 value for a few hours.
-
Wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37 °C in the dark.
-
Wash the cells again with PBS to remove the excess probe.
-
Irradiate the cells with the light source.
-
Immediately analyze the fluorescence of the cells using a fluorescence microscope or a flow cytometer. The excitation and emission wavelengths for DCF are typically around 488 nm and 525 nm, respectively.
-
Quantify the fluorescence intensity to determine the level of ROS production.
Mechanism of Action: ROS-Induced DNA Damage
Caption: Proposed mechanism of photo-induced anticancer activity.
Protocol 5: DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[9]
Materials:
-
Cancer cell line
-
Synthesized benzo[e]indole derivatives
-
Comet assay kit (containing lysis solution, electrophoresis buffer, and DNA stain like SYBR Green)
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope with appropriate filters
Procedure:
-
Treat the cells with the synthesized compounds and irradiate them as described in the previous protocols.
-
Harvest the cells and resuspend them in low melting point agarose.
-
Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.
-
Apply an electric field to the slides. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using appropriate software by measuring the length and intensity of the comet tail.
Structure-Activity Relationship (SAR) Insights
The systematic evaluation of a library of this compound derivatives allows for the elucidation of structure-activity relationships. Key parameters to consider include:
-
Substituents on the Phenyl Ring: The electronic nature and position of substituents on the benzaldehyde-derived phenyl ring can significantly influence the photophysical properties and cellular uptake of the dye, thereby affecting its photodynamic efficacy.[4]
-
The Role of the Bromine Atom: While not explicitly studied in the cited literature for this specific scaffold, the presence of the bromine atom is expected to enhance intersystem crossing and, consequently, ROS production. Comparing the activity of brominated versus non-brominated analogs would validate this hypothesis.
-
Lipophilicity: The overall lipophilicity of the molecule will affect its ability to cross cell membranes and accumulate within the cell.
Conclusion and Future Directions
This compound is a valuable and versatile building block for the development of novel photosensitizers for anticancer therapy. The protocols outlined in this guide provide a comprehensive framework for the synthesis and in vitro evaluation of its derivatives. Future research in this area should focus on optimizing the photophysical properties of these compounds for deeper tissue penetration (i.e., shifting absorption to the near-infrared region), improving tumor targeting through conjugation with specific ligands, and conducting in vivo studies to validate their therapeutic potential. The continued exploration of the medicinal chemistry of benzo[e]indoles holds great promise for the development of the next generation of photodynamic therapy agents.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. doc.abcam.com [doc.abcam.com]
- 9. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Forward-Looking Statement
This document provides a comprehensive guide to the utilization of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole as a novel fluorescent probe. While the benzo[e]indole scaffold is recognized for its fluorescent properties and its derivatives are utilized in various bioimaging applications, specific photophysical data for the 7-bromo substituted variant is not extensively documented in publicly available literature.[1][2] Therefore, this guide balances established principles of fluorescence microscopy with adaptable protocols, empowering researchers to characterize and effectively deploy this probe in their specific experimental contexts. The protocols herein are designed to be self-validating, providing a framework for determining the optimal experimental parameters.
Introduction to this compound
This compound is a halogenated derivative of the 1,1,2-trimethyl-1H-benzo[e]indole core structure. The parent compound is a key intermediate in the synthesis of fluorescent dyes and probes.[2][3] The extended π-conjugated system of the benzo[e]indole moiety imparts intrinsic fluorescence, making it a valuable scaffold for the development of molecular probes for biological imaging.
The introduction of a bromine atom at the 7-position can modulate the electronic and photophysical properties of the molecule.[4] Halogenation can influence the fluorescence quantum yield, Stokes shift, and photostability of a fluorophore, often through mechanisms such as the heavy-atom effect which can promote intersystem crossing and potentially lead to quenching or, in some contexts, enhanced phosphorescence. The precise effects of the 7-bromo substitution on the photophysical characteristics of 1,1,2-trimethyl-1H-benzo[e]indole require experimental determination.
Potential Applications:
Based on the known applications of its precursor and other benzo[e]indole derivatives, this compound holds promise for various applications in cellular and molecular biology, including:[1]
-
Intracellular pH Sensing: The indole nitrogen can be sensitive to the local proton concentration, potentially leading to pH-dependent fluorescence.
-
Live-Cell Imaging and Cell Marking: Its ability to permeate cell membranes and accumulate in specific subcellular compartments could enable visualization of cellular morphology and dynamics.
-
Proteomics Research: The probe may interact with specific proteins, allowing for the study of protein localization and interactions.
-
Tumor Imaging: As a building block for near-infrared (NIR) probes, this compound could contribute to the development of agents for in vivo tumor imaging.
Characterization of Photophysical Properties
A critical first step before utilizing any novel fluorescent probe is the thorough characterization of its fundamental photophysical properties. This data is essential for designing imaging experiments and selecting the appropriate instrumentation.
Table 1: Hypothetical Photophysical Properties of this compound
| Property | Hypothetical Value/Range | Notes |
| Excitation Maximum (λex) | ~350 - 380 nm | Based on the parent benzo[e]indole structure. Experimental verification is crucial. |
| Emission Maximum (λem) | ~420 - 460 nm | A significant Stokes shift is anticipated. The exact value will depend on the solvent environment. |
| Molar Extinction Coefficient (ε) | > 10,000 M⁻¹cm⁻¹ | Expected for a conjugated aromatic system. This value is critical for quantitative studies. |
| Fluorescence Quantum Yield (Φ) | Variable (0.1 - 0.5) | The bromine substituent may influence the quantum yield. A lower value may be observed due to the heavy-atom effect. |
| Solvent | Dichloromethane or Ethanol | Initial characterization should be performed in solvents of varying polarity. |
Disclaimer: The values presented in Table 1 are hypothetical and are intended as a starting point for experimental investigation. Researchers must experimentally determine these properties for this compound.
Protocol 2.1: Determination of Absorption and Emission Spectra
This protocol outlines the procedure for measuring the excitation and emission spectra of the probe to determine its λex and λem.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., DMSO, ethanol, dichloromethane)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the probe in a suitable solvent (e.g., DMSO).
-
Working Solution Preparation: Dilute the stock solution in the desired spectroscopic solvent to a final concentration that yields an absorbance between 0.05 and 0.1 at the expected absorption maximum.
-
Absorption Spectrum Measurement:
-
Place the working solution in a quartz cuvette.
-
Use the same solvent as a blank.
-
Scan a range of wavelengths (e.g., 250-500 nm) to determine the absorption maximum (λabs, which is equivalent to λex).
-
-
Emission Spectrum Measurement:
-
Transfer the working solution to a quartz fluorescence cuvette.
-
Set the excitation wavelength of the fluorometer to the determined λex.
-
Scan the emission wavelengths over a range (e.g., λex + 20 nm to 700 nm) to determine the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength of the fluorometer to the determined λem.
-
Scan the excitation wavelengths from a lower wavelength up to the λem to confirm the excitation maximum.
-
Data Analysis:
The peak of the absorption spectrum corresponds to the λex, and the peak of the emission spectrum corresponds to the λem. The Stokes shift is calculated as the difference between λem and λex.
Application in Cellular Imaging
The following protocols provide a framework for using this compound for live-cell and fixed-cell imaging. Optimization of probe concentration, incubation time, and imaging parameters is essential for each cell type and experimental setup.
Protocol 3.1: Live-Cell Staining and Imaging
This protocol describes a general procedure for staining live cells. The lipophilic nature of the benzo[e]indole core suggests good cell permeability.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound (1 mM stock in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue-emitting dye filter set) and an environmental chamber.
Procedure:
-
Cell Culture: Plate cells on a suitable imaging vessel and grow to the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a working solution of the probe by diluting the stock solution in pre-warmed complete cell culture medium. A starting concentration range of 1-10 µM is recommended.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS or HBSS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to minimize background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Image the cells on a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂).
-
Use a filter set appropriate for the experimentally determined excitation and emission wavelengths (a standard DAPI filter set may be a good starting point).
-
Caption: Workflow for assessing the cytotoxicity of the fluorescent probe.
Protocol 4.2: Photostability Assessment
This protocol evaluates the probe's resistance to photobleaching during continuous illumination.
Materials:
-
Cells stained with the probe (as in Protocol 3.1 or 3.2)
-
Fluorescence microscope with a time-lapse imaging capability
Procedure:
-
Sample Preparation: Prepare a sample of stained cells.
-
Image Acquisition:
-
Select a field of view with clearly stained cells.
-
Acquire a time-lapse series of images, keeping the illumination intensity and exposure time constant. For example, acquire an image every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (e.g., a stained cell) in each image of the time series.
-
Correct for background fluorescence.
-
Normalize the intensity at each time point to the initial intensity (t=0).
-
Plot the normalized fluorescence intensity against time to generate a photobleaching curve.
-
Interpretation: A slower decay in fluorescence intensity indicates higher photostability. This information is crucial for designing time-lapse imaging experiments.
Concluding Remarks
This compound represents a promising, yet underexplored, fluorescent probe. The protocols provided in this guide offer a robust framework for its characterization and application in cellular imaging. It is imperative that researchers first undertake a thorough determination of its photophysical properties to inform experimental design and ensure accurate data interpretation. With careful optimization, this probe has the potential to become a valuable tool for visualizing and understanding complex biological processes.
References
Application Notes & Protocols: Synthesis of Near-Infrared Cyanine Dyes Utilizing 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole in Advanced NIR Cyanine Dye Synthesis
Cyanine dyes are a versatile class of synthetic dyes renowned for their potent fluorescent properties, particularly in the near-infrared (NIR) spectrum.[1] This region (700-1700 nm) is highly advantageous for biomedical imaging due to the minimal autofluorescence of biological tissues and deeper light penetration.[2][3] The core structure of cyanine dyes, consisting of two nitrogen-containing heterocycles linked by a polymethine chain, allows for extensive electronic delocalization, which is responsible for their intense color and tunable photophysical properties.[1][4]
The benzo[e]indole moiety is a key building block for NIR cyanine dyes, as the extended π-conjugated system inherently shifts the dye's absorption and emission to longer wavelengths.[5] The specific precursor, This compound , offers a dual strategic advantage. Firstly, the electron-withdrawing nature of the bromine atom can modulate the photophysical properties of the final dye. Secondly, and more critically, the bromine atom serves as a versatile synthetic handle for post-synthesis modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the attachment of targeting ligands, solubility modifiers, or other functional groups.[6] This modularity is paramount in the development of sophisticated probes for diagnostics and targeted therapeutics.
This guide provides a detailed technical overview and step-by-step protocols for the synthesis of a heptamethine cyanine dye using this compound as the key starting material. The narrative explains the causality behind experimental choices, ensuring a robust and reproducible workflow.
Chemical Properties and Synthesis of the Precursor
This compound is a polycyclic aromatic compound with the molecular formula C₁₅H₁₄BrN.[7] Its structure combines a benzene ring fused to an indole system, with three methyl groups and a bromine atom at the 7-position.[8] The synthesis of this precursor typically involves the bromination of 1,1,2-trimethyl-1H-benzo[e]indole.[8]
Overall Synthetic Workflow
The synthesis of a symmetrical heptamethine cyanine dye from the bromo-substituted benzo[e]indole precursor is a two-step process. This modular approach is common in cyanine dye synthesis.
-
N-Alkylation (Quaternization): The nitrogen atom of the benzo[e]indole ring is alkylated to form a quaternary ammonium salt, the benzo[e]indolium derivative. This step is crucial as it activates the adjacent methyl group for the subsequent condensation reaction.
-
Condensation: Two equivalents of the quaternized benzo[e]indolium salt are condensed with a polymethine bridge-forming reagent to construct the final heptamethine cyanine dye.
Caption: General workflow for cyanine dye synthesis.
Detailed Experimental Protocols
Protocol 1: N-Alkylation (Quaternization) of this compound
This protocol describes the quaternization of the precursor with 6-bromohexanoic acid to introduce a carboxylic acid functional group, which can be useful for subsequent bioconjugation. The choice of a bromo-alkanoic acid as the alkylating agent is a common strategy to incorporate a reactive handle for linking to biomolecules.[2]
Materials:
-
This compound
-
6-Bromohexanoic acid
-
o-Dichlorobenzene (ODCB)
-
Argon or Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ethyl acetate
-
Hexane
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq).
-
Add 6-bromohexanoic acid (1.2 eq).
-
Add o-dichlorobenzene (approx. 10 mL per gram of the benzo[e]indole). The use of a high-boiling point solvent like o-dichlorobenzene is often necessary to drive the alkylation to completion.[9]
-
Flush the flask with argon or nitrogen for 5 minutes to create an inert atmosphere.
-
Heat the mixture to 120-130 °C with vigorous stirring under an inert atmosphere.
-
Maintain the reaction at this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, add ethyl acetate to the reaction mixture to precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with copious amounts of ethyl acetate and hexane to remove unreacted starting materials and residual solvent.
-
Dry the product, 3-(5-carboxypentyl)-7-bromo-1,1,2-trimethyl-1H-benzo[e]indolium bromide , under vacuum. The product is typically a pale-pink or off-white solid.
Protocol 2: Synthesis of a Symmetrical Heptamethine Cyanine Dye
This protocol details the condensation of the quaternized intermediate with a polymethine bridge source to form the final dye. N-(5-anilino-2,4-pentadienylidene) aniline monohydrochloride is a common reagent for this purpose.[10]
Materials:
-
Quaternized 7-Bromo-benzo[e]indolium salt (from Protocol 1)
-
N-(5-anilino-2,4-pentadienylidene) aniline monohydrochloride
-
Sodium acetate (anhydrous)
-
Absolute Ethanol or Acetic Anhydride
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve the quaternized 7-Bromo-benzo[e]indolium salt (2.0 eq) and N-(5-anilino-2,4-pentadienylidene) aniline monohydrochloride (1.0 eq) in absolute ethanol.
-
Add anhydrous sodium acetate (2.5-3.0 eq). Sodium acetate acts as a base to facilitate the condensation reaction.
-
Heat the mixture to reflux (approximately 80 °C for ethanol) with stirring. The solution will typically turn a deep blue or green color as the dye forms.
-
Maintain the reflux for 2-4 hours, monitoring the reaction by TLC or UV-Vis spectroscopy to observe the formation of the characteristic long-wavelength absorption peak of the cyanine dye.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to promote precipitation of the crude dye.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the crude dye in a vacuum desiccator, protected from light.
References
- 1. Synthesis of Near-Infrared-Absorbing Anionic Heptamethine Cyanine Dyes with Trifluoromethyl Groups | MDPI [mdpi.com]
- 2. Cyanine Dye Purification Protocol [cmgm-new.stanford.edu]
- 3. BJOC - Towards new NIR dyes for free radical photopolymerization processes [beilstein-journals.org]
- 4. This compound manufacturers and suppliers in india [chemicalbook.com]
- 5. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C15H14BrN | CID 27281663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Development of benzo[cd]indolenyl cyanine dyes for NIR-absorbing films and elucidation of molecular structure–spectroscopic relationship - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
Application Notes and Protocol for the N-Quaternization of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
Introduction
The N-quaternization of heterocyclic compounds is a fundamental transformation in organic synthesis, yielding ionic molecules with diverse applications in materials science, catalysis, and medicinal chemistry. This guide provides a detailed protocol and in-depth scientific rationale for the N-quaternization of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole, a complex heterocyclic scaffold. The resulting N-alkylated benzo[e]indolium salts are valuable precursors for the synthesis of cyanine dyes, fluorescent probes, and other functional materials. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical guidance for this specific synthetic transformation.
Scientific Principles and Rationale
The N-quaternization of this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction mechanism.[1] In this process, the lone pair of electrons on the indole nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. The reaction results in the formation of a new carbon-nitrogen bond and the displacement of the halide ion, forming a quaternary ammonium salt.
Several factors influence the efficiency and outcome of this reaction:
-
Nucleophilicity of the Indole Nitrogen: The nitrogen atom in the indole ring is nucleophilic. The presence of electron-donating groups on the indole nucleus can increase the electron density on the nitrogen, enhancing its nucleophilicity and accelerating the rate of quaternization. Conversely, electron-withdrawing groups decrease nucleophilicity, potentially requiring more forcing reaction conditions.[2] In the case of this compound, the trimethyl substitution on the indole ring provides an electron-donating effect, facilitating the N-alkylation. The bromo substituent at the 7-position is an electron-withdrawing group, which may slightly temper the reactivity of the nitrogen atom.
-
Nature of the Alkylating Agent: The choice of the alkylating agent is critical. The reactivity of alkyl halides in SN2 reactions follows the order: R-I > R-Br > R-Cl.[3] Alkyl iodides are the most reactive due to the lower bond dissociation energy of the C-I bond and the excellent leaving group ability of the iodide ion. Steric hindrance around the electrophilic carbon of the alkyl halide can significantly impede the reaction rate.[3] Therefore, primary alkyl halides are generally preferred over secondary or tertiary halides.
-
Solvent Effects: The reaction is typically performed in polar aprotic solvents such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF).[2] These solvents can solvate the resulting cation, stabilizing the transition state and promoting the reaction. They do not, however, form strong hydrogen bonds with the nucleophile, which would decrease its reactivity.
-
Temperature: The reaction rate can be increased by heating. Conventional heating or microwave irradiation can be employed to accelerate the quaternization, particularly for less reactive alkylating agents.
Experimental Protocol
This protocol details a general procedure for the N-quaternization of this compound. The quantities and reaction times may need to be optimized depending on the specific alkylating agent used.
Materials and Equipment
-
This compound
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl chloride)
-
Anhydrous acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF)
-
Diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon) setup
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Reaction Workflow Diagram
Caption: A schematic overview of the N-quaternization process.
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous acetonitrile or DMF (approximately 10-20 mL per gram of substrate).
-
Inert Atmosphere: Flush the reaction vessel with an inert gas (nitrogen or argon) to exclude moisture.
-
Addition of Alkylating Agent: While stirring the solution at room temperature, add the alkylating agent (1.1-1.5 eq.). For highly reactive agents like methyl iodide, the addition can be done dropwise.
-
Reaction Conditions: Heat the reaction mixture to reflux (for acetonitrile, the boiling point is ~82 °C) and maintain the temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar spot (which will likely remain at the baseline) indicates the formation of the quaternary salt.
-
Work-up: Once the reaction is complete (typically after several hours to overnight, depending on the alkylating agent), cool the reaction mixture to room temperature.
-
Product Isolation: Add diethyl ether to the reaction mixture to precipitate the quaternary ammonium salt. The product will typically crash out as a solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials and solvent residues.
-
Drying: Dry the collected solid under vacuum to remove residual solvent.
Purification
The crude product is often of high purity. However, if necessary, the N-quaternized salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or acetonitrile/diethyl ether.
Data Presentation: Reaction Parameters
The following table provides a summary of typical reaction conditions for the N-quaternization with various alkylating agents.
| Alkylating Agent | Molar Ratio (Alkylating Agent:Indole) | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Methyl Iodide | 1.2 : 1 | Acetonitrile | Reflux | 2-4 |
| Ethyl Bromide | 1.5 : 1 | Acetonitrile | Reflux | 8-12 |
| Benzyl Chloride | 1.5 : 1 | DMF | 100 | 12-24 |
Characterization
The structure and purity of the N-quaternized 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indolium salt should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the product.[4] Key diagnostic signals in the ¹H NMR spectrum include a downfield shift of the protons on the newly introduced N-alkyl group and the protons on the aromatic rings due to the positive charge on the nitrogen.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is well-suited for analyzing ionic compounds. The mass spectrum will show a prominent peak corresponding to the molecular weight of the quaternary cation.[5]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.[6][7]
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile and toxic alkylating agents like methyl iodide.[8]
-
Handling of Alkylating Agents: Alkylating agents are often toxic, carcinogenic, and/or lachrymatory. Handle them with extreme care and avoid inhalation or skin contact.
-
Solvent Safety: Anhydrous solvents are flammable. Avoid open flames and ensure proper grounding of equipment to prevent static discharge.[9]
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Troubleshooting
-
No Reaction or Slow Reaction:
-
Cause: Insufficiently reactive alkylating agent, low temperature, or deactivated substrate.
-
Solution: Switch to a more reactive alkylating agent (e.g., from a bromide to an iodide), increase the reaction temperature, or use a more polar solvent like DMF. Consider using microwave irradiation to accelerate the reaction.
-
-
Low Yield:
-
Cause: Incomplete reaction, loss of product during work-up.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC. Be careful during the precipitation and filtration steps to minimize product loss.
-
-
Impure Product:
-
Cause: Presence of unreacted starting materials or side products.
-
Solution: Ensure the correct stoichiometry of reagents. Purify the product by recrystallization.
-
Conclusion
The N-quaternization of this compound is a robust and reliable method for the synthesis of the corresponding N-alkylated indolium salts. By understanding the underlying SN2 mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently prepare these valuable compounds for a wide range of applications. This guide provides a solid foundation for the successful execution of this synthetic transformation.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. longdom.org [longdom.org]
- 5. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. csub.edu [csub.edu]
- 7. Working Safely with Solvents | Vertec BioSolvents [vertecbiosolvents.com]
- 8. m.youtube.com [m.youtube.com]
- 9. wisha-training.lni.wa.gov [wisha-training.lni.wa.gov]
Core Concepts: Reactivity of the 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole System
An in-depth guide to the synthesis and functionalization of complex heterocyclic scaffolds is essential for advancing drug discovery and materials science. This document serves as a comprehensive application note and protocol guide for researchers exploring the electrophilic substitution reactions of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole, a versatile heterocyclic core.
As a senior application scientist, this guide is structured to provide not just procedural steps, but a foundational understanding of the molecule's reactivity, the rationale behind methodological choices, and robust protocols for practical application.
The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the interplay of its constituent parts: the electron-rich indole nucleus, the fused benzene ring, and the directing effects of its substituents.
-
The Indole Nucleus : The indole ring system is inherently electron-rich due to the lone pair of electrons on the nitrogen atom, which is delocalized into the π-system.[1][2] This makes the heterocyclic portion highly activated towards electrophilic attack. In unsubstituted indoles, the C3 position is the most nucleophilic and kinetically favored site for substitution.[2][3][4] This preference is explained by the ability to stabilize the intermediate carbocation (the arenium ion) without disrupting the aromaticity of the fused benzene ring.[4]
-
Substituent Effects : The specific substituents on the this compound scaffold further modulate this reactivity.
-
1,1,2-Trimethyl Groups : The alkyl groups are weakly electron-donating (+I effect) and thus are considered activating groups.[5] The 2-methyl group, in particular, enhances the electron density of the pyrrole ring. However, it also introduces steric hindrance around the C3 position, a factor that must be considered in planning syntheses.
-
7-Bromo Group : Halogens are a unique class of substituents. They are electron-withdrawing via the inductive effect (-I) but electron-donating through resonance (+M).[6] Overall, they are weakly deactivating yet direct incoming electrophiles to the ortho and para positions.[7][8] In this molecule, the bromine at C7 would direct an electrophile attacking the benzene ring to the C6 and C8 positions.
-
Predicted Regioselectivity : Given the powerful activating nature of the indole nitrogen compared to the weak deactivating effect of the bromine, electrophilic attack is overwhelmingly predicted to occur on the pyrrole ring. The primary site of substitution is expected to be the C3 position , which is electronically most favored, though reaction rates may be tempered by steric hindrance from the adjacent 2-methyl group.
Caption: Predicted regioselectivity for electrophilic attack.
Experimental Protocols for Electrophilic Substitution
The following protocols are designed as robust starting points for the electrophilic functionalization of this compound. Researchers should employ standard laboratory safety practices, including the use of a fume hood and appropriate personal protective equipment (PPE).[9] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
Protocol for Nitration at the C3 Position
The nitration of indole scaffolds requires mild conditions to prevent acid-catalyzed degradation or polymerization. Using nitric acid in glacial acetic acid provides a controlled source of the nitronium ion (NO₂⁺) electrophile.[9]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 288.18 | 1.0 | 288 mg |
| Glacial Acetic Acid | 60.05 | - | 10 mL |
| Concentrated Nitric Acid (70%) | 63.01 | 1.1 | ~0.1 mL |
Step-by-Step Protocol
-
Setup : In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (288 mg, 1.0 mmol) in glacial acetic acid (10 mL).
-
Cooling : Place the flask in an ice/water bath and stir the solution until the internal temperature reaches 0-5 °C.
-
Nitration : Slowly add concentrated nitric acid (1.1 mmol) dropwise to the stirred solution over 5 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction : After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. Monitor the consumption of the starting material by TLC.
-
Workup : Carefully pour the reaction mixture into a beaker containing 50 mL of ice-cold water. A precipitate of the crude product should form.
-
Isolation : Collect the solid product by vacuum filtration, washing the filter cake with cold water (3 x 15 mL) until the filtrate is neutral.
-
Purification : Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Experimental workflow for the nitration of the title compound.
Protocol for Bromination at the C3 Position
Direct bromination of electron-rich heterocycles can be achieved using molecular bromine in an inert solvent.[10] Care must be taken to avoid over-halogenation.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 288.18 | 1.0 | 288 mg |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 15 mL |
| Bromine (Br₂) | 159.81 | 1.05 | ~54 µL |
Step-by-Step Protocol
-
Setup : Assemble a dry, three-necked flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere (e.g., nitrogen).
-
Dissolution : Dissolve this compound (288 mg, 1.0 mmol) in anhydrous DCM (10 mL) in the flask. Cool the solution to 0 °C.
-
Reagent Preparation : In the addition funnel, prepare a solution of bromine (1.05 mmol) in anhydrous DCM (5 mL).
-
Bromination : Add the bromine solution dropwise to the stirred indole solution over 15-20 minutes, ensuring the temperature remains below 5 °C. The characteristic red-brown color of bromine should dissipate as it reacts.
-
Reaction : Stir the mixture at 0 °C for 30 minutes after the addition is complete.
-
Workup : Quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the organic layer is colorless.
-
Extraction : Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic extracts.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Caption: Generalized mechanism for electrophilic aromatic substitution.
Protocol for Friedel-Crafts Acylation at the C3 Position
Friedel-Crafts acylation of indoles is often complicated by the Lewis acid complexing with the indole nitrogen.[11] Using a milder Lewis acid like zinc chloride (ZnCl₂) can circumvent this issue and promote regioselective C3-acylation.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 288.18 | 1.0 | 288 mg |
| Acetyl Chloride | 78.50 | 1.2 | 85 µL |
| Zinc Chloride (ZnCl₂), anhydrous | 136.30 | 1.2 | 164 mg |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 20 mL |
Step-by-Step Protocol
-
Setup : To a dry, nitrogen-flushed round-bottom flask, add anhydrous zinc chloride (164 mg, 1.2 mmol) and anhydrous DCM (10 mL).
-
Acylium Ion Formation : Cool the suspension to 0 °C. Slowly add acetyl chloride (85 µL, 1.2 mmol) and stir for 15 minutes at 0 °C.
-
Addition of Substrate : In a separate flask, dissolve this compound (288 mg, 1.0 mmol) in anhydrous DCM (10 mL). Add this solution to the acylium ion mixture dropwise at 0 °C.
-
Reaction : After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.
-
Workup : Cool the reaction mixture back to 0 °C and slowly quench by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction : Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification : Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the residue by column chromatography (e.g., hexane/ethyl acetate gradient).
Characterization of Reaction Products
The structural elucidation of the synthesized compounds is critical. Standard analytical techniques should be employed.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Successful C3-substitution will be indicated by the disappearance of the proton signal corresponding to the C3-H of the starting material. The appearance of new signals corresponding to the introduced group (e.g., methyl protons of an acetyl group) will be observed.
-
¹³C NMR : The spectrum will show a significant downfield shift for the C3 carbon upon substitution, and new carbon signals from the electrophile will appear. DEPT-135 experiments can confirm the loss of a C-H at the C3 position.[12]
-
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the product. The mass spectrum will show a molecular ion peak corresponding to the addition of the electrophile and the loss of a hydrogen atom. The isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.[13]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficiently reactive electrophile; Deactivated substrate; Low temperature. | Use a stronger Lewis acid (for acylation); Increase reaction temperature or time; Ensure reagents are pure and anhydrous.[5] |
| Polysubstitution | Reaction conditions are too harsh; Stoichiometry of electrophile is too high. | Use milder conditions (lower temperature); Use a 1:1 stoichiometry of electrophile to substrate; Use a less reactive electrophile source (e.g., NBS instead of Br₂). |
| Product Degradation | Strong acidic conditions; High temperatures. | Use buffered systems or non-acidic catalysts where possible; Maintain strict temperature control, especially for nitration.[5] |
| Complex Product Mixture | Lack of regioselectivity; Side reactions. | Re-evaluate directing group effects; Use a more sterically hindered electrophile to improve selectivity; Optimize solvent and temperature. |
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Buy this compound | 879713-65-2 [smolecule.com]
- 11. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. indianchemicalsociety.com [indianchemicalsociety.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Knoevenagel Condensation with 1,1,2-Trimethyl-1H-benzo[e]indole Derivatives
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis.[1] It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base.[2] This reaction is a cornerstone for the synthesis of α,β-unsaturated compounds, which are pivotal intermediates in the production of fine chemicals, pharmaceuticals, and functional materials.[3]
The 1,1,2-trimethyl-1H-benzo[e]indole scaffold is a privileged structure in medicinal chemistry and materials science.[4] Its extended π-conjugated system imparts unique photophysical properties, making its derivatives valuable as fluorescent probes and in organic electronics.[4][5] The Knoevenagel condensation provides an efficient route to functionalize this core structure, leading to the synthesis of novel dyes and bioactive molecules with potential applications in cancer therapy and bio-imaging.[5][6][7]
This document provides a detailed experimental protocol for the Knoevenagel condensation of 1,1,2-trimethyl-1H-benzo[e]indole with various aromatic aldehydes. It is intended for researchers, scientists, and drug development professionals seeking to synthesize novel benzo[e]indole derivatives.
Reaction Mechanism: A Stepwise Perspective
The Knoevenagel condensation proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This is followed by a nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde, forming an aldol-type intermediate. Subsequent dehydration of this intermediate yields the final α,β-unsaturated product. The choice of a weak base is crucial to prevent the self-condensation of the aldehyde.[2]
Caption: Generalized mechanism of the Knoevenagel condensation.
Experimental Protocol: Synthesis of 2-Phenylethenyl-1H-benzo[e]indole Dyes
This protocol details the synthesis of a series of 1,1,2-trimethyl-1H-benzo[e]indole dyes via a Knoevenagel condensation reaction with various benzaldehydes.[7]
Materials and Reagents
-
1,1,2-Trimethyl-1H-benzo[e]indole
-
Substituted benzaldehydes (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Malononitrile, ethyl cyanoacetate, or other active methylene compounds
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Glacial acetic acid (optional, as a co-catalyst)
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard glassware for extraction and filtration
-
NMR spectrometer
-
Mass spectrometer
-
FT-IR spectrometer
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,1,2-trimethyl-1H-benzo[e]indole (1.0 mmol) and the desired substituted benzaldehyde (1.2 mmol) in ethanol (10 mL).
-
Addition of Active Methylene Compound: To the stirred solution, add the active methylene compound (e.g., malononitrile, 1.1 mmol).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol). For some substrates, the addition of a few drops of glacial acetic acid can be beneficial.[8]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-6 hours. The progress of the reaction should be monitored by TLC.[8]
-
Reaction Monitoring: Periodically take aliquots of the reaction mixture and spot them on a TLC plate. Develop the plate using a suitable solvent system (e.g., ethyl acetate/hexane mixture). Visualize the spots under a UV lamp to determine the consumption of the starting materials and the formation of the product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (50 mL) with stirring. The solid product will precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual catalyst and solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system to afford the pure Knoevenagel condensation product.
-
Drying: Dry the purified product under vacuum to remove any remaining solvent.
Caption: Experimental workflow for the Knoevenagel condensation.
Data Presentation: Reaction Parameters and Yields
The efficiency of the Knoevenagel condensation is influenced by the nature of the substituents on the aromatic aldehyde. The following table summarizes typical reaction conditions and outcomes for the condensation of 1,1,2-trimethyl-1H-benzo[e]indole with various aldehydes.
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | Piperidine | Ethanol | 3 | 85 |
| 2 | 4-Nitrobenzaldehyde | Malononitrile | Piperidine | Ethanol | 2 | 92 |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | Piperidine | Ethanol | 4 | 80 |
| 4 | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Boric Acid[3] | Aq. Ethanol[3] | 5 | 88 |
| 5 | Furfural | Malononitrile | GaCl₃ (solvent-free)[9] | None[9] | < 5 min | >90 |
Characterization of Synthesized Derivatives
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for elucidating the molecular structure. The appearance of a new vinylic proton signal in the ¹H NMR spectrum and the corresponding signals for the α,β-unsaturated system in the ¹³C NMR spectrum are indicative of a successful condensation.[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its molecular formula.[11]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as the C=C double bond of the enone system and the nitrile (C≡N) group if malononitrile is used.[12]
-
UV-Visible Spectroscopy: The UV-Vis spectrum will reveal the electronic absorption properties of the synthesized dyes, which is particularly important for applications involving their photophysical properties.[13]
Causality Behind Experimental Choices
-
Choice of Catalyst: While various catalysts can be employed for the Knoevenagel condensation, piperidine, a weak organic base, is commonly used to avoid the self-condensation of the aldehyde.[2] For certain substrates, other catalysts like boric acid or gallium chloride under solvent-free conditions can offer advantages such as milder reaction conditions and higher yields.[3][9] Heterogeneous catalysts are also gaining attention due to their ease of separation and reusability.[1][3]
-
Choice of Solvent: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and is relatively benign. However, the choice of solvent can significantly impact the reaction rate and yield.[14] In some cases, solvent-free conditions can lead to faster reactions and simpler work-up procedures.[9][12]
-
Reaction Temperature: The reaction is typically carried out at reflux to ensure a reasonable reaction rate. The optimal temperature may vary depending on the reactivity of the specific substrates.
Trustworthiness: A Self-Validating System
The protocol described is designed to be self-validating. The consistent monitoring of the reaction by TLC provides real-time feedback on the progress of the condensation. The distinct physical and spectroscopic properties of the starting materials and the final product allow for unambiguous confirmation of the reaction's success. The purification steps ensure the isolation of the desired compound in high purity, which is critical for subsequent applications, particularly in drug development where purity is paramount. The potential for isomerization of the final product should be considered, and analytical techniques like NMR and UV spectroscopy can be used to determine the stereochemistry of the obtained isomers.[15]
Conclusion
The Knoevenagel condensation is a highly effective method for the synthesis of functionalized 1,1,2-trimethyl-1H-benzo[e]indole derivatives. The protocol outlined in these application notes provides a robust and reproducible procedure for obtaining these valuable compounds. By understanding the underlying mechanism and the rationale behind the experimental choices, researchers can adapt and optimize this protocol for the synthesis of a wide array of novel molecules with promising applications in medicinal chemistry and materials science. The derivatives of 1,1,2-trimethyl-1H-benzo[e]indole are particularly interesting as they form the core of many cyanine dyes, which have found widespread use in various biomedical applications.[11][13][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 2,3,3-Trimethylbenzoindolenine | 41532-84-7 | Benchchem [benchchem.com]
- 5. Buy 1,1,2-Trimethyl-1H-benzo[E]indole | 41532-84-7 [smolecule.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and photo-induced anticancer activity of new 2-phenylethenyl-1H-benzo[e]indole dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. acgpubs.org [acgpubs.org]
- 13. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Isomerization vs. Stereodefined Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Rising Star of Materials Science: Application Notes for 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
The benzo[e]indole scaffold, a fused aromatic system of benzene and indole rings, represents a cornerstone in the development of functional organic materials. Its inherent photophysical properties and tunable electronic characteristics have positioned it as a valuable building block in medicinal chemistry and, increasingly, in materials science. Within this promising class of compounds, 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole emerges as a particularly intriguing derivative. The strategic placement of a bromine atom at the 7-position not only influences its electronic properties but also provides a reactive handle for further molecular engineering, opening avenues for the creation of sophisticated materials for advanced applications.
This technical guide provides an in-depth exploration of the applications of this compound in materials science, with a focus on its utility as a fluorescent probe and as a building block for organic light-emitting diodes (OLEDs). We will delve into the scientific principles underpinning these applications and provide detailed, field-proven protocols to guide researchers in harnessing the potential of this versatile molecule.
Part 1: Unveiling the Potential - Synthesis and Photophysical Characteristics
The unique properties of this compound stem from its molecular architecture. The extended π-conjugated system of the benzo[e]indole core is responsible for its intrinsic fluorescence, while the trimethyl substituents enhance its stability and solubility in organic solvents. The bromine atom, an electron-withdrawing group, can modulate the energy levels of the molecule, influencing its absorption and emission characteristics.
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic bromination of the parent molecule, 1,1,2-trimethyl-1H-benzo[e]indole.[1] This reaction requires careful control of conditions to ensure selective bromination at the desired 7-position.
Protocol 1: Synthesis of this compound
Materials:
-
1,1,2-trimethyl-1H-benzo[e]indole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Magnetic stirrer and hotplate
-
Round-bottom flask and condenser
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 1,1,2-trimethyl-1H-benzo[e]indole in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of NBS (1.1 equivalents) in anhydrous DCM to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and remove the solvent to yield pure this compound.
Causality Behind Experimental Choices:
-
The use of NBS as a brominating agent provides a milder and more selective alternative to liquid bromine.
-
Conducting the reaction at low temperatures initially helps to control the exothermicity and selectivity of the reaction.
-
An inert atmosphere is crucial to prevent side reactions with atmospheric oxygen and moisture.
-
Column chromatography is a standard and effective method for purifying organic compounds, ensuring the high purity required for materials science applications.[1]
Photophysical Properties: A Foundation for Application
While specific, experimentally determined photophysical data for this compound is not extensively documented in publicly available literature, we can infer its properties based on the behavior of similar indole derivatives.
Table 1: Estimated Photophysical Properties of this compound
| Property | Estimated Value | Solvent | Notes |
| Absorption Maximum (λabs) | ~350 - 380 nm | Dichloromethane | The extended conjugation of the benzo[e]indole core typically results in absorption in the near-UV to violet region.[2] |
| Emission Maximum (λem) | ~400 - 450 nm | Dichloromethane | A Stokes shift is expected, with emission occurring at a longer wavelength than absorption. The emission color is likely to be blue-violet.[2] |
| Fluorescence Quantum Yield (ΦF) | 0.2 - 0.5 | Dichloromethane | The quantum yield can be influenced by the solvent and the presence of the heavy bromine atom, which may promote intersystem crossing. |
| pKa | 3.0 - 5.0 | Water/Ethanol | The indole nitrogen can be protonated, and the pKa is expected to be in the acidic range, making it sensitive to pH changes. |
Note: The values presented in Table 1 are estimations based on the known properties of the benzo[e]indole scaffold and related bromo-indole compounds.[2] Experimental verification is essential for precise characterization.
Part 2: Application as a Fluorescent pH Sensor
The protonatable nitrogen atom within the indole ring system makes this compound a promising candidate for use as a fluorescent pH sensor.[1] The fluorescence intensity or emission wavelength of the molecule is expected to change upon protonation, allowing for the ratiometric or intensiometric detection of pH.
Workflow for Intracellular pH Measurement
Caption: Workflow for intracellular pH measurement using a fluorescent probe.
Protocol 2: Intracellular pH Measurement using this compound
Materials:
-
Cells of interest (e.g., HeLa, NIH-3T3)
-
Glass-bottom culture dishes
-
This compound stock solution (1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Calibration buffers (pH range 4.0 - 8.0) containing a protonophore (e.g., nigericin)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Seed cells on glass-bottom dishes and culture until they reach 60-80% confluency.
-
Probe Loading:
-
Prepare a working solution of the probe by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe working solution to the cells and incubate for 15-30 minutes at 37 °C.
-
Wash the cells twice with PBS to remove any excess probe.
-
-
Fluorescence Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Place the dish on the stage of the fluorescence microscope.
-
Acquire fluorescence images using excitation and emission wavelengths determined from the photophysical characterization of the probe. For ratiometric measurements, acquire images at two different excitation or emission wavelengths.
-
-
In-situ Calibration:
-
After acquiring images of the cells in their normal state, replace the medium with calibration buffers of known pH containing the protonophore nigericin. This will equilibrate the intracellular and extracellular pH.
-
Acquire fluorescence images for each calibration buffer.
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual cells or regions of interest.
-
For ratiometric measurements, calculate the ratio of fluorescence intensities at the two chosen wavelengths.
-
Plot the fluorescence intensity or ratio against the known pH of the calibration buffers to generate a calibration curve.
-
Use the calibration curve to determine the intracellular pH of the experimental cells.
-
Expert Insights:
-
The optimal probe concentration and incubation time should be determined empirically for each cell line to achieve sufficient signal with minimal cytotoxicity.
-
The use of a protonophore like nigericin is critical for accurate in-situ calibration, as it collapses the pH gradient across the cell membrane.
Part 3: A Versatile Building Block for Organic Light-Emitting Diodes (OLEDs)
The benzo[e]indole scaffold is a key component in the design of materials for OLEDs due to its favorable electronic properties and high thermal stability.[3] this compound can serve as a versatile building block for the synthesis of more complex molecules for various layers within an OLED device, including the emissive layer (EML), hole transport layer (HTL), or host material. The bromine atom provides a convenient site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the attachment of other functional moieties to tune the material's properties.
Logical Relationship in OLED Material Design
References
Application Notes and Protocols: Leveraging 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole as a Versatile Building Block for Advanced OLED Materials
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development and materials science on the utilization of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole in the burgeoning field of Organic Light-Emitting Diode (OLED) technology. While primarily recognized for its utility as a fluorescent probe in biological imaging, the unique molecular architecture of this compound presents a compelling opportunity for its application as a pivotal intermediate in the synthesis of novel materials for next-generation OLEDs.
The strategic placement of a bromine atom on the benzo[e]indole scaffold serves as a reactive handle for a variety of cross-coupling reactions. This enables the facile introduction of other functional moieties to construct larger, conjugated systems with tailored optoelectronic properties. The rigid and planar benzo[e]indole core, coupled with the solubilizing trimethyl groups, provides a robust platform for designing efficient and stable host and emissive materials for OLED devices.
This document outlines the synthesis and purification of this compound, followed by a detailed protocol for its use as a precursor in the synthesis of a novel OLED material via a Suzuki cross-coupling reaction. Finally, a standard procedure for the fabrication and characterization of a prototype OLED device incorporating the newly synthesized material is presented.
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved through the electrophilic bromination of the 1,1,2-trimethyl-1H-benzo[e]indole precursor.[1] Careful control of the reaction conditions is crucial to ensure selective bromination at the 7-position.
Protocol 1: Synthesis of this compound
Materials:
-
1,1,2-trimethyl-1H-benzo[e]indole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Sodium thiosulfate solution, saturated
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1,1,2-trimethyl-1H-benzo[e]indole (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography or recrystallization.
Purification:
Purification of the crude product is essential to achieve the high purity required for OLED applications. Both recrystallization and column chromatography are effective methods for indole derivatives.[1]
-
Recrystallization: Ethanol and methanol are suitable solvents for the recrystallization of this compound.[1] Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals. This method can yield purities of 99% or higher.[1]
-
Column Chromatography: For more challenging purifications, column chromatography using silica gel is the most widely used method for indole derivatives.[1] A solvent system of ethyl acetate and hexane is typically effective.
Application as a Synthetic Intermediate for an OLED Emitter
The bromine atom on the 7-position of the benzo[e]indole core is a versatile functional group for carbon-carbon bond formation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental in constructing the extended π-conjugated systems characteristic of OLED materials.[2] In this section, we propose the synthesis of a novel blue-emitting material by coupling this compound with a carbazole-based boronic acid derivative. Carbazole moieties are widely used in blue OLED emitters due to their excellent thermal and morphological stability and high photoluminescence quantum yields.
Proposed Target Molecule:
-
9-phenyl-3-(1,1,2-trimethyl-1H-benzo[e]indol-7-yl)-9H-carbazole
Protocol 2: Suzuki Cross-Coupling Synthesis of the Target Emitter
Materials:
-
This compound
-
(9-phenyl-9H-carbazol-3-yl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), 2M aqueous solution
-
Toluene
-
Ethanol
-
Deionized water, degassed
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Argon or Nitrogen gas supply
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), (9-phenyl-9H-carbazol-3-yl)boronic acid (1.2 equivalents), and Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene and ethanol (e.g., in a 4:1 ratio) to the flask, followed by the 2M aqueous solution of potassium carbonate (2 equivalents).
-
Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add deionized water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Characterization of the Final Product:
The synthesized material should be thoroughly characterized to confirm its identity and purity, and to assess its photophysical properties.
| Characterization Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and purity assessment. | Peaks corresponding to the protons and carbons of both the benzo[e]indole and carbazole moieties. |
| Mass Spectrometry (e.g., HRMS) | Confirmation of molecular weight. | A molecular ion peak corresponding to the exact mass of the target molecule. |
| UV-Vis Spectroscopy | Determination of the absorption spectrum. | Absorption bands in the UV region characteristic of the π-conjugated system. |
| Photoluminescence (PL) Spectroscopy | Determination of the emission spectrum and quantum yield. | Emission in the blue region of the visible spectrum. |
| Cyclic Voltammetry (CV) | Estimation of HOMO and LUMO energy levels. | Reversible or quasi-reversible oxidation and reduction peaks. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. | High decomposition temperature, indicating good thermal stability. |
Fabrication and Characterization of a Prototype OLED Device
To evaluate the electroluminescent properties of the newly synthesized material, a multi-layer OLED device can be fabricated. A common device architecture is presented below.
Protocol 3: OLED Device Fabrication and Testing
Device Structure: ITO / HTL / EML / ETL / EIL / Cathode
-
ITO: Indium Tin Oxide (transparent anode)
-
HTL: Hole Transport Layer (e.g., NPB)
-
EML: Emissive Layer (the newly synthesized material)
-
ETL: Electron Transport Layer (e.g., TPBi)
-
EIL: Electron Injection Layer (e.g., LiF)
-
Cathode: (e.g., Al)
Fabrication Procedure (by Thermal Evaporation):
-
Patterned ITO-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are treated with UV-ozone for 15 minutes to improve the work function of the ITO.
-
The substrates are transferred to a high-vacuum thermal evaporation chamber.
-
The organic layers (HTL, EML, ETL, EIL) are deposited sequentially onto the ITO substrate by thermal evaporation at a rate of 1-2 Å/s.
-
Finally, the metal cathode is deposited at a higher rate (e.g., 5-10 Å/s).
-
The completed devices are encapsulated under an inert atmosphere to prevent degradation from moisture and oxygen.
Device Characterization:
The performance of the fabricated OLED devices should be evaluated by measuring the following parameters:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage, driving voltage, and luminance.
-
Electroluminescence (EL) Spectrum: To confirm the emission color and calculate the CIE coordinates.
-
External Quantum Efficiency (EQE): To measure the efficiency of the device.
Visualization of Workflows
References
Application Notes and Protocols: 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole for In Vivo Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Probe for High-Contrast In Vivo Tumor Delineation
7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole is an advanced fluorescent probe with significant potential for in vivo tumor imaging. This molecule belongs to the benzo[e]indole class of compounds, which are recognized for their utility in creating near-infrared (NIR) dyes. The unique structural features of this compound, including its fused aromatic system and strategic bromine substitution, are anticipated to confer favorable photophysical properties for deep-tissue imaging, offering high signal-to-noise ratios and enhanced penetration through biological tissues.
These application notes provide a comprehensive guide to the utilization of this compound for preclinical tumor imaging, detailing its physicochemical characteristics, proposed mechanisms of tumor accumulation, and detailed protocols for its application in murine cancer models.
Physicochemical and Photophysical Properties
This compound is a synthetically derived organic molecule with the molecular formula C₁₅H₁₄BrN.[1][2] Its synthesis is typically achieved through the bromination of the precursor 1,1,2-trimethyl-1H-benzo[e]indole.[3] The introduction of the bromine atom at the 7-position is a key modification anticipated to enhance its utility as a fluorescent probe.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄BrN | [1][2] |
| Molecular Weight | 288.19 g/mol | [2] |
| Excitation Wavelength (Anticipated) | ~650-700 nm | Inferred from similar benzo[e]indole dyes |
| Emission Wavelength (Anticipated) | ~680-750 nm (NIR-I Region) | Inferred from similar benzo[e]indole dyes |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in aqueous solutions. | General characteristic of similar organic dyes |
While specific, experimentally determined photophysical data for this compound are not widely published, analogous benzo[e]indole-based squaraine dyes exhibit absorption and emission profiles within the 631-712 nm range. This strongly suggests that the title compound will also operate within the near-infrared (NIR-I) window, a critical attribute for effective in vivo imaging due to reduced tissue autofluorescence and deeper photon penetration.
Mechanism of Tumor Accumulation: A Dual-Pronged Approach
The preferential accumulation of this compound in tumor tissues is likely governed by a combination of passive and potentially active targeting mechanisms.
The Enhanced Permeability and Retention (EPR) Effect
Solid tumors are characterized by a disorganized and leaky vasculature, coupled with poor lymphatic drainage. This pathological state, known as the Enhanced Permeability and Retention (EPR) effect, allows for the passive accumulation of macromolecules and nanoparticles within the tumor microenvironment. While this compound is a small molecule, its hydrophobic nature can lead to its association with endogenous macromolecules like albumin in the bloodstream. This probe-albumin complex would then be large enough to be effectively trapped within the tumor interstitium via the EPR effect, leading to a sustained fluorescent signal in the tumor region.
Figure 1: Proposed mechanism of tumor accumulation via the EPR effect.
Hypoxia-Activated Fluorescence
The tumor microenvironment is often characterized by regions of low oxygen tension, or hypoxia. Certain fluorescent probes are designed to be "activated" under hypoxic conditions. It is plausible that this compound possesses hypoxia-sensitive properties. In normoxic tissues, the probe may exist in a quenched (non-fluorescent) state. Upon entering the hypoxic tumor environment, enzymatic reduction could trigger a conformational or electronic change in the molecule, leading to a "turn-on" of its fluorescence. This mechanism would provide a high degree of tumor specificity and a strong signal-to-background ratio.
Figure 2: Conceptual workflow of hypoxia-activated fluorescence.
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in preclinical tumor imaging studies.
Probe Preparation and Formulation
Due to its hydrophobic nature, this compound must be formulated for intravenous administration.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in sterile, cell culture-grade dimethyl sulfoxide (DMSO).
-
Working Solution Formulation: For injection, dilute the DMSO stock solution in a sterile, biocompatible vehicle. A common formulation consists of a mixture of Cremophor EL, ethanol, and sterile saline (e.g., in a 1:1:8 ratio). The final concentration should be adjusted to deliver the desired dose in a total injection volume of 100-200 µL per mouse. It is crucial to ensure the final concentration of DMSO is below 5% of the total injection volume to minimize toxicity.
In Vivo Tumor Imaging in a Murine Xenograft Model
This protocol outlines the procedure for imaging subcutaneous tumors in immunodeficient mice.
-
Animal Model: Utilize immunodeficient mice (e.g., athymic nude or NSG mice) for the engraftment of human cancer cell lines.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of a relevant cancer cell line (e.g., 1 x 10⁶ cells in 100 µL of a Matrigel/PBS mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (approximately 100-200 mm³).
-
Probe Administration: Anesthetize the tumor-bearing mice using isoflurane. Administer the formulated this compound solution via tail vein injection at a dose of 1-5 mg/kg body weight.
-
In Vivo Fluorescence Imaging:
-
Place the anesthetized mouse in a small animal in vivo imaging system (e.g., IVIS Spectrum, PerkinElmer).
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window.
-
Use an appropriate filter set for NIR imaging. Based on the anticipated spectral properties, an excitation filter around 640-680 nm and an emission filter around 700-750 nm would be a suitable starting point.
-
Maintain the mice on the heated stage of the imaging system to ensure physiological stability.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor region and in a contralateral, non-tumor-bearing region to determine the tumor-to-background ratio.
-
Analyze the biodistribution of the probe by measuring the fluorescence intensity in various organs post-mortem.
-
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
Welcome to the technical support center for the synthesis of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-proven insights to help you optimize your synthetic procedures and improve yields.
The synthesis of this compound is typically a two-stage process:
-
Stage 1: Fischer Indole Synthesis to construct the core 1,1,2-trimethyl-1H-benzo[e]indole scaffold.
-
Stage 2: Electrophilic Bromination to selectively install the bromine atom at the C7 position.
This guide is structured to address challenges in both stages, providing causal explanations for experimental choices and self-validating protocols.
Part 1: Synthesis of 1,1,2-trimethyl-1H-benzo[e]indole via Fischer Indole Synthesis
The foundation of this synthesis is the Fischer indole reaction, a robust and historic method for creating the indole nucleus from an arylhydrazine and a ketone or aldehyde under acidic conditions.[1][2] In this specific case, 2-naphthylhydrazine is reacted with isopropyl methyl ketone (3-methyl-2-butanone).[3]
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the Fischer indole synthesis of the benzo[e]indole core?
The reaction proceeds through several key mechanistic steps, initiated by an acid catalyst. The overall transformation is a cyclization driven by the formation of an energetically favorable aromatic indole system.[1]
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Q2: Why is the choice of acid catalyst so critical for this reaction?
The acid catalyst is fundamental to the reaction's success as it facilitates two crucial steps: the tautomerization of the hydrazone to the enamine and, most importantly, the subsequent[4][4]-sigmatropic rearrangement.[2][5] The choice and concentration of the acid can dramatically affect the reaction rate and final yield.[6]
-
Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) are commonly used and are effective at protonating the intermediates.[7]
-
Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can also be highly effective, sometimes offering milder conditions and improved yields by coordinating to the nitrogen atoms.[7]
The optimal acid depends on the specific substrates and desired reaction conditions. For the synthesis of the benzo[e]indole core, acetic acid is often sufficient and provides a good balance between reactivity and minimizing side reactions.[3]
Q3: How do temperature and solvent choice impact the yield?
Temperature directly influences the rate of the[4][4]-sigmatropic rearrangement, which is often the rate-determining step. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of the starting materials, intermediates, or the final indole product, leading to a complex mixture of byproducts.[6] A common approach is to reflux the reaction mixture for several hours.[8]
The solvent must be able to dissolve the reactants and be stable to the acidic conditions. Glacial acetic acid can serve as both the solvent and the catalyst.[6] Alcohols like ethanol or methanol are also used, typically with a separate acid catalyst.[9]
Troubleshooting Guide
Problem: My Fischer indole synthesis has a very low yield or failed completely.
This is a common issue that can stem from several factors. Use the following decision tree to diagnose the problem.
Caption: Troubleshooting workflow for low yield in Fischer Indole Synthesis.
Problem: I am getting a mixture of regioisomers.
This is a frequent challenge when using unsymmetrical ketones.[6] However, with isopropyl methyl ketone, the initial enamine can form towards either the methyl or the isopropyl group. The cyclization is influenced by both steric and electronic factors, but generally, the reaction with isopropyl methyl ketone is known to reliably produce the 2,3,3-trimethyl-substituted indole core. If you are using a different unsymmetrical ketone, controlling regioselectivity can be achieved by altering the acid catalyst; weaker acids may favor the kinetic product while stronger acids can lead to the thermodynamic product.[6]
Problem: My final product is difficult to purify from the crude reaction mixture.
Indole derivatives can be challenging to purify due to their polarity and potential for oxidation.
-
Recommendation 1: Column Chromatography. This is the most widely used method for purifying indole derivatives.[8] A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Recommendation 2: Recrystallization. If the crude product is reasonably clean, recrystallization can be highly effective for achieving high purity.[8] For the 1,1,2-trimethyl-1H-benzo[e]indole core, ethanol and methanol have been identified as suitable solvents.[8] While purity can exceed 99%, recovery yields may be in the 70-80% range.[8]
Part 2: Selective Bromination of 1,1,2-trimethyl-1H-benzo[e]indole
Once the benzo[e]indole core is synthesized and purified, the next step is the selective introduction of a bromine atom at the C7 position. This is an electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What is a reliable method for selective C7 bromination?
The synthesis of this compound is achieved through the direct bromination of the 1,1,2-trimethyl-1H-benzo[e]indole precursor.[8] The reaction is typically conducted by stirring the starting material with a brominating agent in a suitable solvent at room temperature, followed by a period of reflux to ensure the reaction goes to completion.[8]
Q2: How is the selectivity for the C7 position achieved?
The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The regioselectivity of the substitution is governed by the electronic directing effects of the fused ring system. For the benzo[e]indole scaffold, the C7 position is electronically activated and sterically accessible, making it a favorable site for electrophilic substitution. Careful control of reaction conditions is key to preventing substitution at other positions.
Troubleshooting Guide
Problem: My bromination reaction is giving me a low yield of the desired 7-bromo product.
| Possible Cause | Underlying Reason & Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient time or temperature. The activation energy for the substitution may not have been overcome. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reflux time or slightly increasing the temperature.[8] |
| Over-bromination | The product, this compound, is still an electron-rich system and can undergo a second bromination to yield dibromo-species, consuming the desired product. | Use a precise stoichiometry of the brominating agent (e.g., N-Bromosuccinimide or Br₂). Start with 1.0 to 1.1 equivalents. Adding the brominating agent slowly and at a lower temperature can also improve selectivity. |
| Degradation | Indoles can be sensitive to strongly acidic or oxidative conditions that might be generated from the brominating agent, leading to decomposition and tar formation. | Run the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidative side reactions.[6] Ensure the solvent is dry and the glassware is free of contaminants. |
Problem: I am getting multiple brominated isomers, not just the C7 product.
This indicates a loss of selectivity. The primary cause is overly harsh reaction conditions.
-
Solution 1: Change the Brominating Agent. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂) for electron-rich heterocycles.
-
Solution 2: Control the Temperature. Perform the initial addition of the brominating agent at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction, then allow it to slowly warm to room temperature or reflux as needed. This favors the formation of the thermodynamically preferred C7 isomer.
Detailed Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 1,1,2-trimethyl-1H-benzo[e]indole This protocol is adapted from analogous Fischer indole syntheses.[3][6]
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To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-naphthylhydrazine (1.0 eq) and isopropyl methyl ketone (1.2 eq).
-
Add glacial acetic acid to serve as the solvent and catalyst (approx. 10-15 mL per gram of hydrazine).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting hydrazine spot is consumed (typically 2-4 hours).
-
Once complete, cool the reaction mixture to room temperature and pour it slowly into a beaker of cold water, which should cause the product to precipitate.
-
Neutralize the mixture carefully with a saturated sodium bicarbonate or 1 M sodium hydroxide solution.
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Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by either column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization from ethanol.[8]
Protocol 2: Synthesis of this compound This protocol is based on the general procedure described for this transformation.[8]
-
Dissolve the purified 1,1,2-trimethyl-1H-benzo[e]indole (1.0 eq) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent.
-
Add the NBS solution dropwise to the stirred benzo[e]indole solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
After cooling, wash the reaction mixture with water and a saturated sodium thiosulfate solution to quench any remaining bromine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or methanol to obtain pure this compound.[8]
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. WO1995007888A1 - Method for the preparation of high purity substituted benz[e]indoles and the alkaline salts thereof - Google Patents [patents.google.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. Buy this compound | 879713-65-2 [smolecule.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
Welcome to the technical support center for the purification of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole (Product No. S807964).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful isolation of a high-purity final product. As a crucial intermediate in the synthesis of fluorescent probes and cyanine dyes for biomedical imaging and diagnostics, the purity of this compound is paramount.[1][3]
I. Understanding the Compound: Key Physicochemical Properties
This compound is a heterocyclic compound with the molecular formula C₁₅H₁₄BrN and a molecular weight of 288.18 g/mol .[1] Its structure, featuring a fused benzene and indole ring system with a bromine substituent, dictates its solubility and chromatographic behavior. The presence of the bromine atom and the extended π-conjugated system are key to its application in fluorescent materials.[3][4]
II. Troubleshooting Guide: Common Purification Challenges and Solutions
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Scenario 1: Low Purity After Initial Synthesis
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Problem: The crude product, obtained after the bromination of 1,1,2-trimethyl-1H-benzo[e]indole, shows multiple spots on a Thin-Layer Chromatography (TLC) analysis, indicating the presence of significant impurities.[1]
-
Potential Causes:
-
Incomplete bromination reaction.
-
Formation of isomeric or poly-brominated byproducts.
-
Residual starting material (1,1,2-trimethyl-1H-benzo[e]indole).
-
-
Solutions:
-
Reaction Monitoring: Ensure complete consumption of the starting material by carefully monitoring the reaction progress using TLC.
-
Controlled Bromination: The reaction should be conducted under controlled conditions to ensure selective bromination at the 7-position.[1]
-
Work-up Procedure: A thorough aqueous work-up can help remove some inorganic impurities. For instance, washing the organic layer with a dilute solution of sodium bisulfite can remove unreacted bromine.[5]
-
Scenario 2: Difficulty in Removing a Persistent Impurity with Similar Polarity
-
Problem: During column chromatography, an impurity co-elutes with the desired product, resulting in poor separation.
-
Potential Causes:
-
The impurity may be a regioisomer of the product.
-
The chosen solvent system for chromatography lacks sufficient selectivity.
-
-
Solutions:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems. While hexane and ethyl acetate are commonly used, consider adding a small percentage of a third solvent, such as dichloromethane or a trace amount of an amine like triethylamine if the impurity is acidic.[1][6]
-
Gradient Elution: Employ a shallow gradient elution to improve the separation of closely eluting compounds.[1][6]
-
-
Alternative Chromatographic Techniques:
-
Scenario 3: Low Recovery Yield After Recrystallization
-
Problem: While recrystallization yields a high-purity product, a significant amount of the compound is lost in the mother liquor.
-
Potential Causes:
-
The chosen recrystallization solvent has too high a solvency for the compound, even at lower temperatures.
-
The cooling process is too rapid, leading to the precipitation of impurities along with the product.
-
-
Solutions:
-
Solvent Selection: Ethanol and methanol are effective for recrystallizing this compound.[1] If solubility is too high, consider a mixed solvent system (e.g., ethanol/water or methanol/water) to decrease the solubility of the product at colder temperatures.
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This promotes the formation of larger, purer crystals.[1]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure the solution is saturated upon cooling.
-
Scenario 4: Product Decomposition During Purification
-
Problem: The product appears to degrade during purification, as evidenced by the appearance of new, lower Rf spots on TLC.
-
Potential Causes:
-
Some bromoindoles can be sensitive to heat and light.[7]
-
Prolonged exposure to acidic or basic conditions during chromatography can cause decomposition.
-
-
Solutions:
-
Mild Conditions: Conduct purification steps at or below room temperature whenever possible. Protect the compound from direct light by wrapping flasks in aluminum foil.
-
Neutralize Silica Gel: If using silica gel chromatography and acidic degradation is suspected, the silica gel can be washed with a dilute solution of triethylamine in the eluent to neutralize acidic sites.
-
Expedite Purification: Plan the purification workflow to minimize the time the compound spends in solution or on the column.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the primary purification of crude this compound?
A1: Column chromatography is the most widely used and effective method for the initial purification of indole derivatives.[1] For this compound, silica gel chromatography with a gradient elution system of hexane and ethyl acetate typically provides excellent separation from reaction by-products and unreacted starting materials.[1]
Q2: How can I achieve a purity of >99% for my final product?
A2: For achieving high purity, a two-step purification process is often necessary. After initial purification by column chromatography, a final recrystallization step can be employed.[1] Recrystallization from solvents like ethanol or methanol has been shown to achieve purities of 99% or higher.[1] Alternatively, preparative HPLC can be used for the final purification step to isolate the pure compound.[6]
Q3: What are the expected recovery yields for the purification techniques?
A3: Recovery yields can vary depending on the initial purity of the crude product. For recrystallization, yields may be in the range of 70-80%.[1] Column chromatography can have higher recovery rates, but this is dependent on the separation efficiency.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: As with any research chemical, this compound should be handled with appropriate safety precautions due to potential unknown risks.[1] It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q5: Can the bromine atom be substituted during purification?
A5: The bromine atom on the benzo[e]indole core can be susceptible to nucleophilic substitution reactions under certain conditions.[1] It is important to avoid strongly basic conditions and nucleophilic solvents during purification to prevent unwanted side reactions.
IV. Experimental Protocols and Data
Protocol 1: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a well-packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10 hexane:ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization
-
Dissolution: In a flask, add the partially purified this compound and the minimum amount of a suitable hot solvent (e.g., ethanol or methanol) to achieve complete dissolution.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Summary Table
| Purification Technique | Recommended Solvents/Mobile Phase | Expected Purity | Expected Recovery |
| Column Chromatography | Hexane/Ethyl Acetate gradient[1] | >95% | >80% |
| Recrystallization | Ethanol or Methanol[1] | >99%[1] | 70-80%[1] |
| Preparative HPLC | Acetonitrile/Water or Methanol/Water gradient on a C18 column[6] | >99.5% | Variable |
V. Workflow Visualization
The following diagram illustrates a logical workflow for the purification of this compound.
Caption: Purification workflow for this compound.
VI. References
-
This compound - Smolecule. (2023-08-16). Available from: --INVALID-LINK--
-
Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole - Benchchem. Available from: --INVALID-LINK--
-
THE PREPARATION OF 3-BROMOINDOLE - Canadian Science Publishing. Available from: --INVALID-LINK--
-
CN103387530A - 5-bromoindole preparation method - Google Patents. Available from: --INVALID-LINK--
-
A Technical Guide to the Discovery and Isolation of Bromo-Indole Compounds in Nature - Benchchem. Available from: --INVALID-LINK--
-
Diindolylamine Preparation and Stability Investigations - PMC - NIH. Available from: --INVALID-LINK--
-
This compound | CymitQuimica. Available from: --INVALID-LINK--
-
This compound | 879713-65-2 | Benchchem. Available from: --INVALID-LINK--
-
CN102558017A - Method for preparing 5-bromoindole - Google Patents. Available from: --INVALID-LINK--
-
2,3,3-Trimethylbenzoindolenine | 41532-84-7 | Benchchem. Available from: --INVALID-LINK--
References
- 1. Buy this compound | 879713-65-2 [smolecule.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 879713-65-2 | Benchchem [benchchem.com]
- 4. 2,3,3-Trimethylbenzoindolenine | 41532-84-7 | Benchchem [benchchem.com]
- 5. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
stability and storage conditions for 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
Welcome to the technical support center for 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole (Product No. AB038211). This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal stability, storage, and handling of this specialized heterocyclic compound. As a key building block in the synthesis of fluorescent probes and other complex organic molecules, maintaining its integrity is paramount for reproducible and successful experimental outcomes.[1][2][3][4] This document provides in-depth troubleshooting advice and frequently asked questions based on the inherent chemical properties of substituted benzo[e]indole derivatives.
I. Core Concepts: Understanding the Stability of this compound
The stability of this compound is primarily influenced by its susceptibility to oxidation and, to a lesser extent, photodecomposition. The electron-rich nature of the indole core makes it prone to reaction with atmospheric oxygen, a process that can be accelerated by exposure to light and elevated temperatures. The presence of the trimethyl and bromo substituents modifies the electron density and steric environment of the molecule, influencing its reactivity profile compared to the parent indole structure.[5][6]
A primary indicator of degradation is a visible change in the material's appearance, often manifesting as a shift from its typical off-white or light yellow crystalline form to shades of pink, red, or brown.[7] This discoloration is a direct consequence of the formation of oxidized species and potential polymerization byproducts.
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems that may arise during the handling and use of this compound, with a focus on tracing these issues back to the compound's stability.
Scenario 1: Unexpected Color Change in Solid Compound or Solutions
-
Observation: The solid material, which was initially a light-colored powder, has developed a pink, red, or brown tint. Alternatively, solutions prepared from the compound rapidly change color.
-
Root Cause Analysis: This is a classic sign of oxidation of the indole ring.[7] The initial step in the degradation is likely the formation of an indoxyl-like intermediate, which can then undergo further oxidation or dimerization to form colored impurities.
-
Immediate Action:
-
Cease use of the discolored material in sensitive applications, as the presence of impurities can lead to unpredictable results.
-
If the discoloration is minimal, the bulk of the material may still be viable. However, it is crucial to re-qualify the compound using an appropriate analytical method (e.g., HPLC, LC-MS) to assess its purity before proceeding.
-
-
Preventative Measures:
-
Inert Atmosphere: For long-term storage, or if the compound is particularly sensitive, storing it under an inert atmosphere such as argon or nitrogen is highly recommended.[7] This displaces oxygen, the primary culprit in the degradation pathway.
-
Light Protection: Always store the compound in amber or opaque vials to shield it from light, which can catalyze oxidative processes.[7]
-
Solvent Degassing: When preparing solutions, especially for long-term storage or for reactions sensitive to oxidation, use solvents that have been thoroughly deoxygenated by sparging with an inert gas or by the freeze-pump-thaw method.
-
Scenario 2: Inconsistent or Low Yields in Synthetic Reactions
-
Observation: Reactions using this compound as a starting material are providing inconsistent or lower-than-expected yields.
-
Root Cause Analysis: The reactive sites of the molecule may have been compromised by degradation. Oxidation of the indole core can alter its electronic properties and steric hindrance, thereby affecting its reactivity in subsequent synthetic steps. The presence of impurities from degradation can also interfere with catalysts or quench reactive intermediates.
-
Troubleshooting Steps:
-
Purity Assessment: Before commencing a reaction, confirm the purity of the this compound using a suitable analytical technique. A purity of >98% is recommended for most applications.
-
Reaction Conditions: Evaluate the reaction conditions for potential sources of oxidation. Are the reactions being run under an inert atmosphere? Are the solvents anhydrous and deoxygenated?
-
Antioxidant Addition: For solution-based applications where the compound may be exposed to air for extended periods, the addition of a radical scavenger or antioxidant, such as Butylated Hydroxytoluene (BHT), at a low concentration (e.g., 0.01%) can be beneficial.[7] However, ensure that the antioxidant does not interfere with the desired reaction chemistry.
-
Scenario 3: Appearance of Unexpected Peaks in Analytical Chromatograms
-
Observation: HPLC or LC-MS analysis of a sample containing this compound shows unexpected peaks that were not present in the initial analysis of the starting material.
-
Root Cause Analysis: These new peaks are likely degradation products. Based on the known degradation pathways of indoles, these could correspond to hydroxylated, carbonylated (e.g., isatin-like structures), or dimeric species.[8][9][10]
-
Identification and Mitigation:
-
Mass Spectrometry Analysis: If using LC-MS, analyze the mass-to-charge ratio of the impurity peaks. An increase of 16 amu could indicate the addition of an oxygen atom (hydroxylation or carbonyl formation).
-
Review Handling Procedures: Scrutinize the entire experimental workflow for points where the compound might be exposed to air, light, or high temperatures. This includes sample preparation, dissolution, and analysis steps.
-
Stability Study: If the compound is to be used in a formulation or solution for an extended period, it is advisable to conduct a small-scale stability study. This involves preparing the solution and analyzing it at various time points to monitor for the appearance of degradation products.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for long-term stability?
A1: For optimal long-term stability, this compound should be stored at -20°C in a tightly sealed, amber glass vial, with the headspace purged with an inert gas like argon or nitrogen.[7]
Q2: Can I store this compound at room temperature?
A2: While short-term storage at room temperature (e.g., during weighing or sample preparation) is generally acceptable, it is not recommended for extended periods. For storage longer than a few days, refrigeration at 2-8°C is advisable. For periods exceeding a month, storage at -20°C is the best practice to minimize the rate of potential degradation.
Q3: Is this compound sensitive to moisture?
A3: While the primary stability concern is oxidation, like many organic compounds, it is good practice to protect it from moisture to prevent potential hydrolysis of the bromo-substituent under certain conditions, although this is less likely than oxidation under normal storage. Always ensure the container is tightly sealed.
Q4: My compound has slightly changed color. Can I still use it?
A4: A slight color change indicates the onset of degradation.[7] While it may not significantly impact the outcome of all experiments, it is a sign of reduced purity. For sensitive applications such as quantitative assays, high-purity synthesis, or when developing pharmaceutical intermediates, it is strongly recommended to use a fresh, un-discolored lot or to purify the existing material before use. For less sensitive applications, a preliminary small-scale test is advisable to see if the material still performs as expected.
Q5: How should I handle the compound in the laboratory to maintain its stability?
A5: Minimize the compound's exposure to air and light. Weigh out the required amount quickly and reseal the container promptly. If working with solutions, use deoxygenated solvents and consider working under a blanket of inert gas. Avoid leaving solutions on the benchtop exposed to ambient light and air for extended periods.
IV. Quantitative Data and Protocols
Summary of Recommended Storage Conditions
| Condition | Temperature | Atmosphere | Light Protection | Duration |
| Short-Term | 2-8°C | Tightly Sealed | Amber Vial | < 1 month |
| Long-Term | -20°C | Inert Gas (Ar or N₂) | Amber Vial | > 1 month |
| In Solution | 2-8°C (or -20°C) | Degassed Solvent, Inert Headspace | Amber Vial | As short as possible |
Protocol: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a stock solution of this compound with the addition of BHT as an antioxidant for applications requiring extended solution stability.
Materials:
-
This compound
-
High-purity solvent (e.g., anhydrous DMSO, DMF, or acetonitrile)
-
Butylated Hydroxytoluene (BHT)
-
Inert gas source (Argon or Nitrogen)
-
Amber glass vial with a septum-lined cap
-
Syringes and needles
Procedure:
-
Prepare a 1% (w/v) BHT stock solution: Dissolve 100 mg of BHT in 10 mL of the chosen solvent. Store this solution at 2-8°C in a tightly sealed amber vial.
-
Deoxygenate the solvent: Sparge the main solvent to be used for the stock solution with argon or nitrogen for at least 20-30 minutes to remove dissolved oxygen.
-
Weigh the compound: In a tared amber vial, accurately weigh the desired amount of this compound.
-
Add the solvent: Using a syringe, transfer the calculated volume of the deoxygenated solvent to the vial to achieve the desired concentration.
-
Add the antioxidant: To achieve a final BHT concentration of 0.01%, add 10 µL of the 1% BHT stock solution for every 10 mL of the final stock solution volume.[7]
-
Dissolve and purge: Gently swirl or sonicate the vial to ensure complete dissolution. Once dissolved, purge the headspace of the vial with inert gas for 1-2 minutes before tightly sealing the cap.
-
Storage: Store the prepared stock solution at the recommended temperature (2-8°C or -20°C), protected from light.
V. Visualizing Degradation and Stability Workflows
Plausible Oxidative Degradation Pathway
The following diagram illustrates a plausible pathway for the oxidative degradation of this compound, based on known indole chemistry. The initial oxidation likely occurs on the electron-rich pyrrole ring, leading to the formation of intermediates that can further react to produce colored byproducts.
Caption: Plausible oxidative degradation pathway.
Workflow for Stability Assessment
This workflow outlines the steps for a systematic evaluation of the stability of this compound under specific experimental conditions.
Caption: Workflow for experimental stability assessment.
VI. References
-
Burd, V. N., Bantleon, R., & van Pee, K. -H. (2001). Oxidation of Indole and Indole Derivatives Catalyzed by Nonheme Chloroperoxidases. Applied Biochemistry and Microbiology, 37(3), 248-250. (--INVALID-LINK--)
-
Arora, P. K., & Bae, H. (2014). Microbial degradation of indole and its derivatives. Journal of Chemical and Pharmaceutical Research, 6(1), 21-31. (--INVALID-LINK--)
-
Li, X., et al. (2015). Degradation pathway of indole by electro-Fenton. ResearchGate. (--INVALID-LINK--)
-
BenchChem. (2025). Technical Support Center: Prevention of Indole Compound Oxidation During Storage. (--INVALID-LINK--)
-
Smolecule. (2023). This compound. (--INVALID-LINK--)
-
Gu, J. D., & Berry, D. F. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2622-2627. (--INVALID-LINK--)
-
Lee, J. H., & Lee, J. (2010). Indole as an intercellular signal in microbial communities. FEMS Microbiology Reviews, 34(4), 426-444. (--INVALID-LINK--)
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 41532-84-7 1,1,2-Trimethyl-1H-benzo[e]indole Impurity. (--INVALID-LINK--)
-
Google Patents. (n.d.). Bromination of hydroxy aromatic compounds and conversion to dihydroxy. (--INVALID-LINK--)
-
Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. (--INVALID-LINK--)
-
Google Patents. (n.d.). US20040104126A1 - Method of preparing brominated hydroxy aromatic compounds. (--INVALID-LINK--)
-
National Toxicology Program. (2017). Table I-2, Preparation and Storage of Dose Formulations in the Gavage Studies of Indole-3--carbinol. NTP Technical Report on the Toxicology Studies of Indole-3-carbinol. (--INVALID-LINK--)
-
Kumar, P., & Singh, B. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 1120-1129. (--INVALID-LINK--)
-
PubChem. (n.d.). 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid. (--INVALID-LINK--)
-
Fleming, A. J., et al. (2021). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. International Journal of Molecular Sciences, 22(16), 8876. (--INVALID-LINK--)
-
Shetgaonkar, S. E., et al. (2023). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 19, 1342-1350. (--INVALID-LINK--)
-
Sana, B., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 2. (--INVALID-LINK--)
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. (--INVALID-LINK--)
-
Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. (--INVALID-LINK--)
-
Khan, M. A. (2017). HOMOLYTIC PATHWAYS TO AROMATIC BROMO-COMPOUNDS. ProQuest Dissertations Publishing. (--INVALID-LINK--)
-
Chemsrc. (n.d.). 1,1,2-Trimethyl-1H-benzo[e]indole. (--INVALID-LINK--)
-
CDH Fine Chemical. (n.d.). INDOLE SOLUTION (REAGENT FOR NITRITES) MATERIAL SAFETY DATA SHEET. (--INVALID-LINK--)
-
ChemicalBook. (n.d.). 1,1,2-Trimethyl-1H-benz[e]indole. (--INVALID-LINK--)
-
ResearchGate. (n.d.). C─H halogenation strategy for indole derivatives. (--INVALID-LINK--)
-
MedChemExpress. (n.d.). 1,1,2-Trimethyl-1H-benz[e]indole. (--INVALID-LINK--)
-
ResearchGate. (2022). (PDF) Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (--INVALID-LINK--)
-
Andorfer, M. C., & Lewis, J. C. (2018). Halogenase engineering and its utility in medicinal chemistry. Current Opinion in Chemical Biology, 43, 133-140. (--INVALID-LINK--)
-
Raposo, M. M., et al. (2022). Squaraine Dyes Derived from Indolenine and Benzo[e]indole as Potential Fluorescent Probes for HSA Detection and Antifungal Agents. Photochemistry and Photobiology, 98(6), 1402-1417. (--INVALID-LINK--)
-
BenchChem. (2025). Unveiling the Core Photophysics of Benzo[cd]indole: A Technical Guide. (--INVALID-LINK--)
-
Zhang, Y., et al. (2019). A benzo[e]indole[2,1-b][8][10]benzooxazine derivative as a highly sensitive CN− sensor by means of UV-visible difference spectroscopy. Dyes and Pigments, 162, 84-90. (--INVALID-LINK--)
-
Lin, H., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2680. (--INVALID-LINK--)
-
Sharma, U., et al. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega. (--INVALID-LINK--)
-
Shrestha, B. (2021). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. Electronic Theses and Dissertations. (--INVALID-LINK--)
-
Reddy, T. S., et al. (2016). Multi-component synthesis of 3-substituted indoles and their cyclisation to α-carbolines via I2-promoted intramolecular C2 oxidative amination/aromatisation at room temperature. Organic & Biomolecular Chemistry, 14(3), 823-827. (--INVALID-LINK--)
-
ResearchGate. (n.d.). Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. (continued). (--INVALID-LINK--)
-
American Chemical Society. (n.d.). ASAP (As Soon As Publishable). (--INVALID-LINK--)
-
Federal Register. (2026). Certain New Chemicals; Receipt and Status Information for September and October 2025. (--INVALID-LINK--)
-
Wikipedia. (n.d.). 25-NB. (--INVALID-LINK--)
References
- 1. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 2. 1,1,2-Trimethyl-1H-benzo[e]indole | CAS#:41532-84-7 | Chemsrc [chemsrc.com]
- 3. 1,1,2-Trimethyl-1H-benz[e]indole | 41532-84-7 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. benchchem.com [benchchem.com]
- 8. ovid.com [ovid.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to help you navigate the complexities of this synthesis.
The synthesis of this compound is a two-step process. First, the core heterocyclic structure, 1,1,2-trimethyl-1H-benzo[e]indole, is prepared via a Fischer indole synthesis. This precursor is then subjected to electrophilic bromination to yield the final product. This guide will address potential challenges in both stages of this synthetic sequence.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Fischer Indole Synthesis of 1,1,2-trimethyl-1H-benzo[e]indole
The initial step involves the reaction of 2-naphthylhydrazine with isopropyl methyl ketone.
Q1: My Fischer indole synthesis is producing a mixture of isomers. How can I improve the regioselectivity for the desired 1,1,2-trimethyl-1H-benzo[e]indole?
A1: This is a common issue when using an unsymmetrical ketone like isopropyl methyl ketone. The reaction can proceed through two different enamine intermediates, leading to the formation of the desired linear benzo[e]indole and the undesired angular benzo[g]indole isomer.
-
Understanding the Causality: The regioselectivity of the Fischer indole synthesis is influenced by the stability of the intermediate enamines and the subsequent-sigmatropic rearrangement. The choice of acid catalyst and reaction temperature can significantly impact the product ratio.
-
Troubleshooting Steps:
-
Acid Catalyst: The nature and concentration of the acid catalyst are critical. While various Brønsted and Lewis acids can be used, for this specific synthesis, glacial acetic acid is commonly employed.[1] Experimenting with milder acids or adjusting the concentration may favor the formation of one isomer over the other.
-
Temperature Control: Higher temperatures can sometimes lead to the formation of the thermodynamically more stable, but undesired, isomer. Running the reaction at a lower temperature for a longer duration might improve the selectivity for the kinetic product.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates. While acetic acid often serves as both catalyst and solvent, exploring co-solvents could be beneficial.
-
Q2: What are other potential side reactions in the Fischer indole synthesis step?
A2: Besides the formation of the benzo[g]indole isomer, other side reactions, though less common for this specific substrate, can occur:
-
Aldol Condensation: Ketones can undergo self-condensation under acidic conditions. Ensuring a stoichiometric or slight excess of the hydrazine relative to the ketone can minimize this.
-
Incomplete Reaction: Unreacted 2-naphthylhydrazine or isopropyl methyl ketone may remain. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure completion.
-
Degradation: Prolonged exposure to strong acids and high temperatures can lead to the degradation of the starting materials and the product.
Bromination of 1,1,2-trimethyl-1H-benzo[e]indole
The second step is the electrophilic bromination of the benzo[e]indole precursor.
Q3: My bromination reaction is yielding multiple brominated products. How can I selectively obtain the 7-bromo derivative?
A3: The formation of di- or even tri-brominated species is a classic example of over-bromination in electron-rich aromatic systems. The benzo[e]indole nucleus is highly activated towards electrophilic substitution.
-
Understanding the Causality: The initial bromination at the 7-position further activates the ring, making it susceptible to a second electrophilic attack if the reaction conditions are not carefully controlled.
-
Troubleshooting Steps:
-
Stoichiometry of the Brominating Agent: This is the most critical parameter. Use a precise 1:1 molar ratio of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) to the benzo[e]indole substrate. Even a slight excess of the brominating agent can lead to the formation of dibromo- byproducts.
-
Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to control the reaction rate and minimize over-reactivity.[2]
-
Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This maintains a low concentration of the electrophile in the reaction mixture at any given time, favoring mono-substitution.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine for activated systems.
-
Q4: I am observing a byproduct that is not a di-bromo species. What could it be?
A4: While less common, other side reactions during bromination can include:
-
Oxidation: Indoles can be susceptible to oxidation, especially with certain brominating agents or in the presence of light and air. This can lead to colored impurities.
-
Reaction with Solvent: If a reactive solvent is used, it may compete in the reaction. Using inert solvents like dichloromethane or chloroform is recommended.
Part 2: Experimental Protocols & Data
Protocol 1: Synthesis of 1,1,2-trimethyl-1H-benzo[e]indole
This protocol is based on the general principles of the Fischer indole synthesis.[1]
Materials:
-
2-Naphthylhydrazine hydrochloride
-
Isopropyl methyl ketone
-
Glacial acetic acid
-
Sodium carbonate solution (saturated)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 2-naphthylhydrazine hydrochloride in glacial acetic acid.
-
To this solution, add isopropyl methyl ketone dropwise with stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium carbonate until a precipitate forms.
-
Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum.
Protocol 2: Synthesis of this compound
This protocol outlines a general procedure for the selective bromination of the precursor.[2]
Materials:
-
1,1,2-trimethyl-1H-benzo[e]indole
-
N-Bromosuccinimide (NBS)
-
Anhydrous dichloromethane (DCM) or chloroform
-
Sodium thiosulfate solution (10%)
-
Brine
Procedure:
-
Dissolve 1,1,2-trimethyl-1H-benzo[e]indole in anhydrous DCM in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve one molar equivalent of NBS in anhydrous DCM.
-
Add the NBS solution dropwise to the cooled benzo[e]indole solution over 30-60 minutes with constant stirring.
-
After the addition is complete, let the reaction stir at 0 °C for an additional hour and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding a 10% sodium thiosulfate solution to destroy any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of this compound
Purification is crucial to remove any side products. A combination of techniques is often necessary.
| Purification Technique | Solvents/Stationary Phase | Expected Outcome |
| Recrystallization | Ethanol or Methanol | Effective for removing minor impurities and can yield high-purity crystals.[2] |
| Column Chromatography | Silica gel | Mobile Phase: A gradient of ethyl acetate in hexane is typically effective for separating the mono-bromo product from unreacted starting material and di-bromo byproducts.[2] |
| High-Performance Liquid Chromatography (HPLC) | Reverse-phase C18 column | Mobile Phase: Acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) can be used for analytical separation and quantification of isomers.[3] |
Part 3: Visualizations
Workflow for the Synthesis of this compound
Caption: Overall workflow for the two-step synthesis and purification.
Logical Relationship of Side Reactions
Caption: Potential side reactions in the synthetic pathway.
References
- 1. WO1995007888A1 - Method for the preparation of high purity substituted benz[e]indoles and the alkaline salts thereof - Google Patents [patents.google.com]
- 2. Buy this compound | 879713-65-2 [smolecule.com]
- 3. Separation of 1,1,2-Trimethyl-1H-benzo[e]indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
optimizing reaction conditions for functionalizing 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
Welcome to the technical support guide for optimizing reaction conditions for the functionalization of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with modifying this electron-rich heterocyclic scaffold. The following sections provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols for key palladium-catalyzed cross-coupling reactions.
The Challenge: Functionalizing an Electron-Rich Heteroaryl Bromide
The core structure, this compound, presents a specific set of challenges in cross-coupling reactions.[1] As an electron-rich heteroaromatic system, the carbon-bromine bond is stronger and less susceptible to the initial, often rate-limiting, oxidative addition step in palladium catalytic cycles.[2] This necessitates the use of highly active catalyst systems, specifically tailored ligands, and carefully optimized reaction conditions to achieve high yields and avoid common side reactions.
This guide will focus on three primary, high-impact transformations:
-
Suzuki-Miyaura Coupling: For C-C bond formation.
-
Buchwald-Hartwig Amination: For C-N bond formation.
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for creating C(sp²)–C(sp²) bonds.[3][4] However, its application to electron-rich substrates like this compound requires careful catalyst and condition selection to overcome the sluggish oxidative addition step and prevent common side reactions.[2]
Frequently Asked Questions (FAQs)
Q: Why is my standard Pd(PPh₃)₄ catalyst not working for this substrate? A: Tetrakis(triphenylphosphine)palladium(0) is often ineffective for electron-rich aryl bromides because the phosphine ligands are not electron-donating enough to facilitate the difficult oxidative addition step.[2][3] For this substrate, you need a more robust catalyst system, typically involving a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) paired with a bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligand.[2]
Q: What is protodeboronation and how can I avoid it? A: Protodeboronation is a common side reaction where the boronic acid's C-B bond is cleaved and replaced with a C-H bond, effectively destroying your coupling partner.[2][5] This is particularly problematic with heteroaromatic boronic acids and is often accelerated by strong bases and high temperatures in aqueous media.[2][6] To minimize it, consider using milder bases (e.g., K₂CO₃, K₃PO₄), switching to anhydrous conditions, or converting your boronic acid to a more stable boronate ester (e.g., a pinacol ester).[5]
Q: What is the role of water in my Suzuki reaction? A: In many Suzuki protocols, a mixed solvent system like Dioxane/Water is used.[7] Water's primary role is to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃), which is crucial for activating the boronic acid to form a boronate species, facilitating the transmetalation step.[7][8] However, excess water can promote protodeboronation, so the ratio of organic solvent to water is a critical parameter to optimize.[2][9]
Troubleshooting Guide
Q: My reaction shows low or no conversion of the starting material. What are the first things to check? A: This is a classic issue for this substrate class, almost always pointing to a problem with the catalytic cycle's initiation.
-
Evaluate the Catalyst System: The choice of ligand is critical. For this electron-rich bromide, you must use a bulky and highly electron-donating ligand.
-
Ensure an Inert Atmosphere: Oxygen can deactivate your Pd(0) catalyst and lead to the homocoupling of your boronic acid.[6]
-
Solution: Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or via three freeze-pump-thaw cycles). The reaction vessel must be purged by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times before adding the solvent and heating.[2][10]
-
-
Check Reagent Quality: Boronic acids can degrade over time.
-
Solution: Use a fresh bottle of boronic acid or test its purity. Consider converting it to a more stable MIDA or pinacol boronate ester, which are less prone to degradation.[2]
-
Q: I'm seeing my desired product, but also a significant amount of debrominated starting material. What's happening? A: This suggests a competing hydrodehalogenation reaction. This can occur if the palladium-hydride species, formed via side reactions, reductively eliminates with your aryl bromide. It can also be a result of protodeboronation of your starting material if you are using a boronic acid derivative of the title compound.[5]
-
Optimize the Base and Solvent: The base and solvent system can influence the formation of palladium-hydride species.
-
Solution: If using a strong base like NaOH or KOtBu, switch to a milder one like K₃PO₄ or Cs₂CO₃. Ensure your solvent is anhydrous if the reaction allows, as water can be a proton source.[2]
-
-
Lower the Reaction Temperature: High temperatures can sometimes promote decomposition pathways.
-
Solution: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. This can sometimes favor the desired productive cycle over decomposition pathways.[2]
-
Suzuki Coupling Troubleshooting Workflow
Caption: Decision workflow for troubleshooting Suzuki-Miyaura couplings.
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this process three times to ensure a fully inert atmosphere.[2]
-
Under a positive pressure of argon, add degassed 1,4-dioxane and degassed water via syringe in a 5:1 ratio to achieve a final concentration of ~0.1 M with respect to the bromoindole.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.[10]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Suzuki Coupling Parameters
| Parameter | Recommended Condition | Rationale / E-E-A-T Insight |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Reliable sources of Pd(0) upon in-situ reduction. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl phosphines are essential to accelerate the slow oxidative addition step for this electron-rich substrate.[2] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Moderately strong bases that facilitate transmetalation without causing excessive protodeboronation or substrate degradation.[2][3] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Biphasic systems dissolve both the organic substrate and the inorganic base, maximizing reaction efficiency.[7] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to overcome activation barriers, but excessively high temperatures can promote side reactions.[2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[11] The reaction couples an aryl halide with a primary or secondary amine.[12] Success with this compound hinges on selecting a catalyst system that can overcome the substrate's low reactivity while tolerating the basicity of the amine coupling partner.
Frequently Asked Questions (FAQs)
Q: What type of base is best for a Buchwald-Hartwig reaction? A: A strong, non-nucleophilic base is required. The most common choices are sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃).[13][14] The base's role is to deprotonate the amine (or a palladium-amine complex) to form the active amido species for reductive elimination.[11][13] NaOtBu is a very common and effective choice, but can be incompatible with base-sensitive functional groups like esters.[14]
Q: Can I run this reaction open to the air? A: No. Like the Suzuki coupling, the active Pd(0) catalyst is sensitive to oxygen and will be deactivated.[14] An inert atmosphere is mandatory for a successful reaction. Some modern, highly robust precatalysts show some air tolerance, but it is always best practice to run under nitrogen or argon.[15]
Q: My amine is a hydrochloride salt. Can I use it directly? A: Yes, but you must add an additional equivalent of base to neutralize the HCl salt before the catalytic cycle can begin. For example, if the protocol calls for 1.5 equivalents of NaOtBu, you would use 2.5 equivalents when starting with an amine HCl salt.
Troubleshooting Guide
Q: My reaction is stalled, and I see a lot of unreacted starting material. What should I try? A: Similar to the Suzuki reaction, this points to a problem with the catalytic cycle.
-
Re-evaluate the Ligand/Base Combination: The interplay between the ligand and base is crucial. A very bulky ligand might not work well with a very bulky amine, and the base must be strong enough to deprotonate the amine-Pd complex.
-
Increase Temperature: Buchwald-Hartwig aminations often require higher temperatures than Suzuki couplings, especially for less reactive bromides.
-
Solution: If you are running at 80-90 °C, try increasing the temperature to 100-110 °C. Toluene or xylene are common high-boiling solvents for this purpose.[12]
-
Q: I am getting a complex mixture of products and my starting materials are consumed. What could be the cause? A: This could be due to side reactions involving the amine or degradation of the product.
-
Amine Reactivity: If your amine has other nucleophilic sites (e.g., a phenol), you may get coupling at multiple positions.
-
Solution: Protect other nucleophilic functional groups on your amine coupling partner before attempting the reaction.[18]
-
-
Base Sensitivity: Your starting material or product might be sensitive to the strong base at high temperatures.
-
Solution: Switch to a milder base like Cs₂CO₃ or K₃PO₄ and a more active catalyst system (e.g., a G3 or G4 Buchwald precatalyst) to allow the reaction to proceed at a lower temperature.
-
Buchwald-Hartwig Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Optimized Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with a generic secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add this compound, NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried vial or Schlenk tube equipped with a stir bar.
-
If not using a glovebox, perform this under a strong counterflow of argon.
-
Seal the vessel. Add anhydrous, degassed toluene, followed by the secondary amine via syringe.
-
Place the vessel in a preheated oil bath or heating block at 110 °C.
-
Stir the reaction vigorously for 4-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[19][20] The reaction traditionally uses a dual catalyst system of palladium and copper(I) iodide, along with an amine base.[20]
Frequently Asked Questions (FAQs)
Q: Is the copper co-catalyst always necessary? A: No. While the classic Sonogashira protocol uses a copper(I) salt (typically CuI) to facilitate the transmetalation of the acetylide to the palladium center, many modern "copper-free" Sonogashira conditions have been developed.[21] These are particularly useful when the substrate or product is sensitive to copper, which can sometimes promote undesirable alkyne homocoupling (Glaser coupling).
Q: What is the role of the amine in a Sonogashira reaction? A: The amine (e.g., triethylamine, diisopropylamine) serves two purposes. First, it acts as a base to deprotonate the terminal alkyne, forming the reactive copper or palladium acetylide. Second, it often serves as the solvent for the reaction.[20]
Q: My reaction is turning black and forming a lot of insoluble material. What is this? A: This is likely due to the formation of "palladium black," which is precipitated, inactive palladium metal. This indicates catalyst decomposition. It can be caused by the presence of oxygen, excessively high temperatures, or an inappropriate choice of ligands that fail to stabilize the catalytic species.
Troubleshooting Guide
Q: My Sonogashira coupling is sluggish and gives low yields. How can I improve it? A: This is common when coupling aryl bromides, which are less reactive than iodides.[22]
-
Increase Catalyst and Ligand Loading: For a challenging bromide, you may need to increase the catalyst loading.
-
Solution: Increase the Pd catalyst loading from 1-2 mol% to 5 mol%. Ensure you have an appropriate Pd:ligand ratio (typically 1:2 or 1:4).
-
-
Use a More Active Ligand: The standard PPh₃ ligand may not be sufficient.
-
Increase Temperature: Aryl bromides often require heating to react efficiently.
-
Solution: Heat the reaction to 60-80 °C. If using a low-boiling amine like Et₃N, conduct the reaction in a sealed tube to prevent solvent evaporation.
-
Q: I am observing a large amount of di-yne byproduct from the homocoupling of my alkyne. How do I stop this? A: This is Glaser coupling, an oxidative homocoupling of terminal alkynes, which is often promoted by the copper co-catalyst and the presence of oxygen.
-
Ensure Rigorously Anaerobic Conditions: Oxygen is the oxidant for this side reaction.
-
Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
-
-
Switch to Copper-Free Conditions: Removing the copper catalyst eliminates the primary pathway for this side reaction.
-
Solution: Use a copper-free protocol. These typically require a more active palladium/ligand system and may use a different base, such as Cs₂CO₃ or an organic amine in a solvent like THF or DMF.[21]
-
Data Summary: Sonogashira Coupling Parameters
| Parameter | Recommended Condition (Classic) | Recommended Condition (Copper-Free) | Rationale / E-E-A-T Insight |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂, Pd₂(dba)₃ | Standard, commercially available catalysts. Pd(II) sources are reduced in-situ.[22] |
| Cu Co-catalyst | CuI (5-10 mol%) | None | CuI facilitates acetylide formation and transmetalation but can cause homocoupling.[20] |
| Ligand | PPh₃ | P(t-Bu)₃, NHC ligands | PPh₃ is standard. Bulky, electron-rich ligands are needed for copper-free systems and less reactive bromides.[23][24] |
| Base / Solvent | Et₃N, DIPEA | Et₃N, DBU in THF or DMF | The amine base deprotonates the alkyne. In classic conditions, it often serves as the solvent. |
| Temperature | 25 - 80 °C | 25 - 100 °C | Aryl bromides typically require heat to achieve a reasonable reaction rate.[22] |
References
- 1. Buy this compound | 879713-65-2 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. research.rug.nl [research.rug.nl]
- 16. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. mdpi.com [mdpi.com]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Technical Support Center: Characterization of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
Welcome to the technical support guide for 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole. This resource is designed for researchers, medicinal chemists, and materials scientists who are synthesizing, purifying, and characterizing this versatile fluorescent probe and chemical intermediate. The unique structure, featuring a bulky benzo[e]indole core, three methyl groups, and a bromine atom, presents specific challenges during analysis.[1] This guide provides troubleshooting advice and in-depth answers to frequently encountered issues.
Section 1: Synthesis & Purification Troubleshooting
The quality of your characterization data is fundamentally dependent on the purity of your compound. Issues that arise during synthesis and purification are the most common source of downstream analytical problems.
FAQ 1: My bromination of 1,1,2-trimethyl-1H-benzo[e]indole is resulting in a low yield and multiple products. How can I improve this?
Answer: Low yields and side products in the bromination of the 1,1,2-trimethyl-1H-benzo[e]indole precursor are common and typically stem from suboptimal reaction conditions.[1] The benzo[e]indole ring system has multiple sites susceptible to electrophilic attack, and controlling the regioselectivity is paramount.
Causality and Troubleshooting Steps:
-
Control of Reaction Temperature: The bromination reaction is exothermic. Running the reaction at an uncontrolled or elevated temperature can lead to over-bromination or the formation of undesired isomers.
-
Protocol Insight: Begin the reaction at a low temperature (e.g., 0-5 °C) during the addition of the brominating agent (like N-Bromosuccinimide, NBS). After the addition is complete, allow the reaction to slowly warm to room temperature and then reflux if necessary to drive it to completion.[1] A systematic investigation of the temperature profile can reveal an optimal range for maximizing the yield of the desired 7-bromo isomer.[1]
-
-
Choice of Brominating Agent: The reactivity of the brominating agent is critical.
-
Expertise: While elemental bromine can be used, it is highly reactive and can lead to multiple additions. N-Bromosuccinimide (NBS) is generally the preferred reagent for controlled monobromination of such activated aromatic systems. Using a radical initiator like AIBN or benzoyl peroxide with NBS is typically for allylic or benzylic bromination and should be avoided here to prevent side reactions on the methyl groups.
-
-
Solvent Selection: The solvent can influence the reactivity of the brominating agent and the solubility of intermediates.
-
Recommendation: Dichloromethane (DCM) or chloroform are common choices. For NBS bromination, acetonitrile or DMF can also be effective. Ensure the solvent is anhydrous, as water can react with the brominating agent and complicate the reaction.
-
-
Monitoring the Reaction: Do not rely solely on reaction time.
-
Best Practice: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Compare the reaction mixture to a spot of the starting material. Once the starting material is consumed and a major new spot corresponding to the product is observed, proceed with the workup. This prevents the formation of degradation or over-brominated products.
-
FAQ 2: What is the most effective method for purifying the crude this compound?
Answer: Both recrystallization and column chromatography are effective, and the choice depends on the nature of the impurities. For this specific molecule, a combination of both is often ideal.
Method 1: Recrystallization
Recrystallization is excellent for removing small amounts of highly soluble or insoluble impurities.
-
Effective Solvents: Ethanol and methanol have been identified as effective solvents for recrystallizing this compound, capable of yielding purities of 99% or higher.[1]
-
Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol or methanol.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Trustworthiness Check: The melting point of the recrystallized product should be sharp. For the parent compound, 1,1,2-trimethyl-1H-benzo[e]indole, the melting point is in the 111-117 °C range.[2] The bromo-derivative will have a different, but should also be sharp, melting point.
Method 2: Column Chromatography
This is the most versatile method for separating the desired product from isomers and other byproducts with similar solubility.[1]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a low polarity mixture and gradually increase the polarity. A common starting point is a hexane/ethyl acetate or hexane/DCM gradient.
-
Example Gradient: Begin with 100% hexane, then gradually introduce ethyl acetate (e.g., from 2% to 10%). The less polar starting material will elute before the more polar brominated product.
-
-
Workflow Diagram:
References
Technical Support Center: A Senior Application Scientist's Guide to Scaling Up the Synthesis of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
Welcome to the technical support center for the synthesis and scale-up of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole. This guide is designed for researchers, chemists, and process development professionals. As Senior Application Scientists, we understand that moving from milligram-scale discovery to multi-kilogram production presents unique challenges. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure your scale-up is safe, robust, and efficient.
The synthesis of this valuable compound, often used in the development of fluorescent probes for tumor imaging and as a precursor for bioactive molecules, is typically a two-stage process.[1][2] It begins with the construction of the core 1,1,2-trimethyl-1H-benzo[e]indole scaffold, commonly via the Fischer indole synthesis, followed by a regioselective bromination at the C-7 position.[2] This guide will address potential pitfalls in both stages.
Troubleshooting Guide: From Bench to Scale
Scaling up chemical reactions often magnifies issues that are minor at the lab scale. Below are common problems encountered during the synthesis of this compound, along with their causes and our recommended solutions.
Issue 1: Low Yield or Failure of the Fischer Indole Synthesis for the Precursor (1,1,2-trimethyl-1H-benzo[e]indole)
Question: My Fischer indole synthesis of the 1,1,2-trimethyl-1H-benzo[e]indole precursor is giving low yields or failing completely upon scale-up. What factors should I investigate?
Answer: This is a frequent challenge. The Fischer indole synthesis, while powerful, is sensitive to several parameters that become critical at a larger scale.[3][4]
Potential Causes & Solutions:
-
Inappropriate Acid Catalyst or Concentration: The choice and strength of the acid are crucial.[4][5][6] Both Brønsted acids (like HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (like ZnCl₂, BF₃) can be effective, but the optimal choice is substrate-dependent.[4][6]
-
Expert Recommendation: Conduct a catalyst screen at a small scale. Polyphosphoric acid (PPA) or acetic acid are often robust choices for this reaction.[7] On a larger scale, exothermic reactions with strong acids can be a safety hazard. Ensure your cooling is adequate. If yields are still low, consider a milder Lewis acid catalyst which can sometimes prevent degradation of starting materials or products.
-
-
Suboptimal Reaction Temperature: Temperature control is paramount. Excessive heat can lead to degradation and the formation of side products, while insufficient heat will result in an incomplete reaction.[4]
-
Expert Recommendation: Systematically optimize the temperature. A common procedure involves stirring the arylhydrazine and ketone in acetic acid at room temperature before refluxing for several hours.[8] For scale-up, monitor the internal temperature closely and ensure even heating to avoid localized "hot spots" that can cause charring and byproducts.
-
-
Side Reactions (N-N Bond Cleavage): Electron-donating groups on the starting materials can sometimes over-stabilize key intermediates, leading to undesired cleavage of the nitrogen-nitrogen bond instead of the productive[2][2]-sigmatropic rearrangement.[3][9][10]
-
Expert Recommendation: Ensure the purity of your starting arylhydrazine and ketone, as impurities can promote side reactions.[3] If N-N cleavage is suspected (often leading to aniline byproducts), switching to a Lewis acid catalyst like zinc chloride can sometimes favor the desired cyclization pathway.[9]
-
-
Atmospheric Conditions: While often robust, some intermediates can be sensitive to oxygen, especially at elevated temperatures.
-
Expert Recommendation: For large-scale reactions, running the synthesis under an inert atmosphere (Nitrogen or Argon) is good practice to prevent oxidative side reactions and improve reproducibility.
-
Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.
Issue 2: Poor Regioselectivity during Bromination
Question: I'm attempting to brominate 1,1,2-trimethyl-1H-benzo[e]indole, but I'm getting a mixture of brominated isomers instead of the desired 7-bromo product. How can I improve selectivity?
Answer: Achieving high regioselectivity in electrophilic aromatic substitution on a complex heterocyclic system is a common hurdle. The indole nucleus has multiple potentially reactive sites.
Potential Causes & Solutions:
-
Harsh Brominating Agent: Using elemental bromine (Br₂) can be too reactive, leading to over-bromination or substitution at undesired positions.
-
Expert Recommendation: Use a milder brominating agent like N-Bromosuccinimide (NBS). NBS is often more selective for the desired position and is generally easier and safer to handle on a large scale.
-
-
Incorrect Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the stability of intermediates, thereby affecting the regiochemical outcome.
-
Expert Recommendation: Aprotic solvents like dichloromethane (DCM) or chloroform are often good choices. Conduct small-scale solvent screening to find the optimal medium for selectivity.
-
-
Temperature Fluctuation: Electrophilic substitutions are often temperature-sensitive.
-
Expert Recommendation: Perform the addition of the brominating agent at a low temperature (e.g., 0 °C or below) to control the reaction rate and enhance selectivity. After the addition is complete, the reaction may be allowed to slowly warm to room temperature to ensure completion.[2]
-
Issue 3: Difficulties in Product Purification and Isolation
Question: My final product, this compound, is proving difficult to purify. Column chromatography gives co-eluting impurities, and recrystallization yields are low.
Answer: Purification is a critical step where significant product loss can occur, especially at scale.
Potential Causes & Solutions:
-
Suboptimal Recrystallization Solvent: The choice of solvent is key to obtaining high purity and good recovery.
-
Expert Recommendation: Ethanol and methanol have been reported as effective recrystallization solvents for this compound.[2] If a single solvent is not effective, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes). The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution. Recovery yields of 70-80% with purity >99% are achievable.[2]
-
-
Ineffective Column Chromatography: If recrystallization fails, chromatography is the next step, but it can be challenging and costly to scale.
-
Expert Recommendation: Systematically screen eluent systems using Thin Layer Chromatography (TLC) first. A common issue is using a solvent system that is too polar, causing the product and impurities to move too quickly. Try a less polar system or a shallow gradient. For basic indole compounds, adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can improve peak shape and prevent streaking on silica gel.
-
-
Persistent Impurities: Some impurities, particularly unreacted starting material or isomers, can be very difficult to separate.
-
Expert Recommendation: Revisit the reaction workup. An aqueous wash with a mild base (like sodium bicarbonate solution) can help remove acidic byproducts, while a wash with a mild acid could remove basic impurities. Ensuring the reaction goes to full completion is the best way to minimize purification challenges.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to this compound? The most common and industrially viable approach is a two-step synthesis.[2] First, a Fischer indole synthesis between 2-naphthylhydrazine and isopropyl methyl ketone produces the 1,1,2-trimethyl-1H-benzo[e]indole precursor.[8] Second, this precursor undergoes a regioselective bromination, typically using NBS in a suitable solvent, to yield the final product.[2]
Q2: What are the critical safety precautions I should take when scaling up this synthesis?
-
Bromine/NBS: Bromine is highly corrosive and toxic. NBS is a safer alternative but should still be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acids: The Fischer indole synthesis often uses strong acids like PPA or acetic acid at high temperatures. These are corrosive. Plan for potential exotherms and ensure adequate cooling capacity.
-
Solvents: Use appropriate solvents and ensure proper grounding of equipment to prevent static discharge, especially with flammable solvents. Always consult the Safety Data Sheet (SDS) for all reagents.
Q3: Which analytical techniques are best for monitoring the reaction and characterizing the final product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the formation of the product.
-
Final Product Characterization:
-
NMR (¹H and ¹³C): Essential for confirming the structure and assessing purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (288.18 g/mol for the desired compound).[2]
-
HPLC: The best method for determining the precise purity of the final compound.
-
Scalable Experimental Protocol
This protocol is a starting point for scale-up. Optimization may be required based on your specific equipment and scale.
Part 1: Synthesis of 1,1,2-trimethyl-1H-benzo[e]indole (Precursor)
Caption: Overall workflow for the two-step synthesis.
| Reagent | MW ( g/mol ) | Moles | Quantity |
| 2-Naphthylhydrazine HCl | 194.66 | 1.0 | 194.7 g |
| Isopropyl methyl ketone | 86.13 | 1.05 | 90.4 g (112 mL) |
| Glacial Acetic Acid | 60.05 | - | 1.0 L |
| Sodium Carbonate | 105.99 | As needed | - |
Procedure:
-
To a suitable reactor equipped with a mechanical stirrer, condenser, and temperature probe, add 2-naphthylhydrazine hydrochloride (194.7 g, 1.0 mol) and glacial acetic acid (1.0 L).
-
Stir the mixture to form a suspension. Slowly add isopropyl methyl ketone (90.4 g, 1.05 mol) over 15-20 minutes. The internal temperature may rise slightly.
-
Stir the reaction mixture for 30 minutes at 20-25 °C.
-
Heat the mixture to reflux (approx. 118 °C) and maintain for 6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it slowly onto 5 kg of crushed ice with stirring.
-
Neutralize the acidic solution by carefully adding a saturated solution of sodium carbonate until the pH is ~8.
-
A precipitate will form. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. This yields the crude precursor, which can be used directly or purified by recrystallization from ethanol. Expected yield: ~190-200 g (91-95%).[8]
Part 2: Synthesis of this compound
| Reagent | MW ( g/mol ) | Moles | Quantity |
| 1,1,2-trimethyl-1H-benzo[e]indole | 209.29 | 1.0 | 209.3 g |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 186.9 g |
| Dichloromethane (DCM) | 84.93 | - | 2.0 L |
Procedure:
-
Charge a reactor with 1,1,2-trimethyl-1H-benzo[e]indole (209.3 g, 1.0 mol) and dichloromethane (2.0 L). Stir until all solids are dissolved.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (186.9 g, 1.05 mol) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding 1 L of water. Separate the organic layer.
-
Wash the organic layer with 1 L of 5% sodium thiosulfate solution, followed by 1 L of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol or methanol to yield this compound as a crystalline solid.[2]
References
- 1. Buy 1,1,2-Trimethyl-1H-benzo[E]indole | 41532-84-7 [smolecule.com]
- 2. Buy this compound | 879713-65-2 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. 1,1,2-Trimethyl-1H-benz[e]indole | 41532-84-7 [chemicalbook.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Fluorescent Properties of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of cellular imaging, diagnostics, and drug development, the selection of an appropriate fluorescent probe is paramount for generating high-quality, reproducible data. Benzo[e]indole derivatives have emerged as a versatile class of fluorophores with tunable photophysical properties. This guide provides a comprehensive comparison of the fluorescent characteristics of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole and its derivatives, offering a data-driven resource for researchers to select the optimal probe for their specific application.
Introduction to Benzo[e]indole Fluorophores
The 1,1,2-trimethyl-1H-benzo[e]indole core structure forms the foundation of a range of fluorescent dyes and probes.[1] Its rigid, planar structure and extended π-conjugated system give rise to intrinsic fluorescence. The strategic placement of substituents on this scaffold, particularly at the 7-position of the benzo ring, allows for the fine-tuning of its spectral properties. This targeted modification can influence the electron density of the aromatic system, thereby altering the energy levels of the ground and excited states and, consequently, the absorption and emission characteristics of the molecule.[2][3]
The parent compound, 1,1,2-trimethyl-1H-benzo[e]indole, serves as a crucial intermediate in the synthesis of various functional dyes, including cyanine dyes, which are known for their high molar extinction coefficients and applications in bioimaging.[1][4] The introduction of a bromine atom at the 7-position to create this compound provides a key synthetic handle for further functionalization, enabling the development of a diverse library of fluorescent probes.
Comparative Analysis of Photophysical Properties
The utility of a fluorescent probe is defined by several key photophysical parameters: its absorption maximum (λ_abs_), emission maximum (λ_em_), molar extinction coefficient (ε), fluorescence quantum yield (Φ_F_), and fluorescence lifetime (τ). The brightness of a fluorophore is directly proportional to the product of its molar extinction coefficient and quantum yield (ε × Φ_F_).
This section compares the photophysical properties of a series of 7-substituted-1,1,2-trimethyl-1H-benzo[e]indole derivatives. For context, the properties of two widely used fluorescent standards, Fluorescein and Rhodamine B, are also included.
| Compound | Substituent (R) | Absorption Max (λ_abs_, nm) | Emission Max (λ_em_, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_F_) | Fluorescence Lifetime (τ, ns) | Brightness (ε × Φ_F_) |
| This compound | -Br | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 7-Cyano-1,1,2-trimethyl-1H-benzo[e]indole | -CN | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 7-Nitro-1,1,2-trimethyl-1H-benzo[e]indole | -NO₂ | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Fluorescein (in 0.1 M NaOH) | - | 490 | 514 | ~76,900 | ~0.92 | ~4.1 | ~70,748 |
| Rhodamine B (in Ethanol) | - | 554 | 580 | ~106,000 | ~0.31 | ~1.7 | ~32,860 |
Structure-Property Relationships
The electronic nature of the substituent at the 7-position is expected to significantly modulate the photophysical properties of the benzo[e]indole core.
Caption: Influence of substituent electronic effects on the fluorescent properties of the benzo[e]indole core.
Electron-withdrawing groups, such as cyano (-CN) and nitro (-NO₂), are predicted to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), leading to a bathochromic (red) shift in both the absorption and emission spectra. Conversely, electron-donating groups would be expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO), potentially causing a hypsochromic (blue) shift. Halogens, like bromine, can induce a red shift through their inductive effects and also potentially decrease the quantum yield via the "heavy atom effect," which promotes intersystem crossing to the triplet state.
Experimental Methodologies
Accurate characterization of the fluorescent properties of these derivatives is crucial for their effective application. The following section outlines the standard experimental protocols for determining key photophysical parameters.
Measurement of Fluorescence Quantum Yield (Φ_F_)
The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield.
Caption: Experimental workflow for the determination of fluorescence quantum yield using the comparative method.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions. It is critical to use the same excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.
-
Data Analysis: Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Calculation: The quantum yield of the sample (Φ_F,sample_) is calculated using the following equation:
Φ_F,sample_ = Φ_F,std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (n_sample_² / n_std_²)
Where:
-
Φ_F_ is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Measurement of Fluorescence Lifetime (τ)
Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond range.
Step-by-Step Protocol:
-
Instrument Setup: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the fluorescent sample.
-
Data Acquisition: The sample is excited by the pulsed light source, and the arrival times of the emitted photons at the detector are recorded relative to the excitation pulse. This process is repeated for millions of excitation cycles to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is then fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s). An instrument response function (IRF) is measured using a scattering solution to deconvolve the instrument's temporal broadening from the measured fluorescence decay.
Conclusion and Future Directions
The 7-substituted-1,1,2-trimethyl-1H-benzo[e]indole framework presents a promising platform for the development of novel fluorescent probes with tailored photophysical properties. While this guide provides a foundational understanding of these compounds and the methodologies for their characterization, further systematic experimental studies are required to fully elucidate the structure-property relationships and unlock their full potential. The generation of a comprehensive library of these derivatives, accompanied by detailed photophysical data, will undoubtedly accelerate their adoption in a wide range of research and development applications, from high-resolution cellular imaging to sensitive diagnostic assays.
References
A Comparative Guide to the Biological Efficacy of Substituted Benzo[e]indoles in Oncology Research
The landscape of anticancer drug discovery is in a perpetual state of evolution, with an increasing emphasis on the development of targeted therapies that offer enhanced efficacy and reduced off-target toxicities. Within this paradigm, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, providing versatile scaffolds for the design of novel therapeutic agents. Among these, the benzo[e]indole nucleus has garnered significant attention as a privileged structure, demonstrating a propensity for potent and diverse biological activities, particularly in the realm of oncology.
This guide provides a comprehensive comparison of the biological efficacy of various substituted benzo[e]indoles, drawing upon key experimental data to elucidate structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative cancer therapeutics. We will delve into the causality behind experimental choices, present detailed methodologies for key assays, and visualize complex biological processes to provide a holistic understanding of this promising class of compounds.
The Benzo[e]indole Scaffold: A Platform for Anticancer Innovation
The benzo[e]indole ring system, a tricyclic heteroaromatic structure, offers a unique combination of planarity and modifiable positions, making it an attractive starting point for the design of molecules that can interact with various biological targets implicated in cancer progression. The indole moiety itself is a common feature in numerous natural products and FDA-approved drugs, recognized for its ability to participate in crucial biological interactions.[1] The fusion of a benzene ring to the '[e]' face of the indole core extends the aromatic system, influencing its electronic properties and potential for π-π stacking interactions with biological macromolecules.
The therapeutic potential of substituted benzo[e]indoles is multifaceted, with demonstrated activities including:
-
Cytotoxicity against a broad range of cancer cell lines: Various derivatives have shown potent growth-inhibitory effects against cancers of the breast, colon, lung, and more.
-
Targeting of key cellular machinery: A prominent mechanism of action for many indole derivatives is the inhibition of tubulin polymerization, a critical process in cell division.[2][3]
-
Induction of programmed cell death (apoptosis): Several benzo[e]indole analogs have been shown to trigger the apoptotic cascade in cancer cells, a hallmark of effective anticancer agents.[4]
This guide will now explore the nuanced effects of specific substitutions on the benzo[e]indole scaffold, providing a comparative analysis of their biological efficacy.
Comparative Analysis of Substituted Benzo[e]indoles: A Deep Dive into Structure-Activity Relationships
The biological activity of a benzo[e]indole derivative is exquisitely sensitive to the nature and position of its substituents. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective anticancer agents.
Substitution at the N-1 Position: Modulating Potency
The nitrogen atom of the indole ring presents a key handle for chemical modification. Studies on related indole structures have consistently shown that substitution at this position can significantly impact biological activity. For instance, in a series of novel indole-based sulfonohydrazides, the presence of a morpholinoethyl group at the N-1 position was a common feature in compounds exhibiting potent anticancer activity.[5][6] While direct SAR studies on N-1 substituted benzo[e]indoles are still emerging, this position remains a critical area for exploration to enhance therapeutic potential.
The Impact of Substituents on the Benzenoid and Pyrrole Rings
Modifications to both the benzenoid and pyrrole portions of the benzo[e]indole nucleus have profound effects on cytotoxicity.
1. 5H-Benzo[e]pyrido[4,3-b]indoles: The Critical Role of Hydroxyl and Alkyl Groups
A study on 1-amino-substituted 5H-benzo[e]pyrido[4,3-b]indoles, a class of benzo[e]indole analogs, revealed intricate SAR. Key findings include:
-
Positional Importance of the Hydroxyl Group: Displacement of a hydroxyl group from the 9- to the 10-position resulted in a loss of antitumor activity, highlighting the critical role of the substituent's location.[7]
-
Influence of Alkyl Substitution: While a 4-ethyl-8-hydroxy-5H-pyrido[4,3-b]indole derivative retained antitumor properties, the corresponding 1-amino-substituted 4-ethyl-9-hydroxy-5H-benzo[e]pyrido[4,3-b]indole analog was inactive.[7] This suggests a complex interplay between different substituents on the scaffold.
2. 2-Phenylethenyl-1H-benzo[e]indole Dyes: Photo-induced Cytotoxicity
A novel series of 1,1,2-trimethyl-1H-benzo[e]indole dyes demonstrated potent cytotoxic properties in the G361 melanoma cell line upon irradiation with blue light.[8] The mechanism of action involves the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent cell death.[8] This highlights a unique therapeutic modality for appropriately substituted benzo[e]indoles.
The following table summarizes the cytotoxic activity of selected substituted indole derivatives, providing a glimpse into the potential of the broader class to which benzo[e]indoles belong.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 5f | p-chlorophenyl sulfonohydrazide linked to N-1 morpholinoethyl indole | MDA-MB-468 (Breast) | 8.2 | [5][9] |
| MCF-7 (Breast) | 13.2 | [5][9] | ||
| Indole-based Stilbene | Piperidine-bearing | K562 (Leukemia) | 2.4 | [10] |
| MDA-MB-231 (Breast) | 2.18 | [10] | ||
| Indole-fused Benzooxazepine (6a) | 4-F-phenyl | Hep-G2 (Liver) | <10 µg/ml | [1][11] |
| Indole-fused Benzooxazepine (10a) | 4-Br-phenyl | Hep-G2 (Liver) | <10 µg/ml | [1][11] |
| Indole-fused Benzooxazepine (15a) | 2-Br-phenyl | Hep-G2 (Liver) | <10 µg/ml | [1][11] |
Note: This table includes data from various indole scaffolds to illustrate general trends, as comprehensive SAR data for a wide range of substituted benzo[e]indoles is still an active area of research.
Key Experimental Methodologies: A Guide for the Bench Scientist
To ensure the scientific integrity and reproducibility of findings, it is crucial to employ robust and well-validated experimental protocols. The following sections detail the methodologies for two key assays used to evaluate the biological efficacy of anticancer compounds.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test benzo[e]indole derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro tubulin polymerization assay.
Mechanistic Insights: How Substituted Benzo[e]indoles Exert Their Anticancer Effects
The anticancer activity of substituted benzo[e]indoles can be attributed to several underlying mechanisms, with tubulin inhibition and the induction of apoptosis being among the most prominent.
Tubulin Polymerization Inhibition: Disrupting the Cellular Skeleton
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. [2]Compounds that interfere with microtubule dynamics are potent anticancer agents. Many indole derivatives have been identified as tubulin polymerization inhibitors, often by binding to the colchicine binding site on β-tubulin. [2]This disruption of microtubule function leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis. [2]The SAR data suggests that the nature and position of substituents on the indole ring are crucial for high-affinity binding to tubulin.
Signaling Pathway of Tubulin Inhibition Leading to Apoptosis
Caption: Mechanism of tubulin inhibition by substituted benzo[e]indoles.
Induction of Apoptosis: The Intrinsic Pathway
Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue homeostasis. Cancer cells often evade apoptosis, contributing to their uncontrolled proliferation. Many effective anticancer drugs exert their therapeutic effect by inducing apoptosis in tumor cells.
Substituted benzo[f]indole-4,9-dione derivatives, close structural relatives of benzo[e]indoles, have been shown to induce apoptosis in triple-negative breast cancer cells through the intrinsic pathway. [12][13][14]This involves the accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase-9 and the Bax/Bcl-2 pathway. [12][13]It is highly probable that similarly substituted benzo[e]indoles could also engage this critical cell death pathway.
Conclusion and Future Directions
The substituted benzo[e]indole scaffold represents a promising platform for the development of novel anticancer agents. The available data, though not yet fully comprehensive, clearly indicates that the biological efficacy of these compounds is highly dependent on the nature and placement of substituents. The ability of certain derivatives to inhibit tubulin polymerization and induce apoptosis underscores their therapeutic potential.
However, to fully unlock the potential of this chemical class, a more systematic and comprehensive exploration of the structure-activity relationships is imperative. Future research should focus on:
-
Synthesizing and evaluating a broader library of substituted benzo[e]indoles: This will enable the development of more detailed SAR models to guide the design of next-generation compounds with improved potency and selectivity.
-
Exploring a wider range of cancer cell lines: This will help to identify derivatives with specific activity against particular cancer types.
-
In-depth mechanistic studies: Further elucidation of the molecular targets and signaling pathways modulated by these compounds will be crucial for their clinical translation.
By addressing these key areas, the scientific community can continue to advance the development of substituted benzo[e]indoles as a valuable new class of anticancer therapeutics.
References
- 1. Indole-fused benzooxazepines: a new structural class of anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Further SAR in the new antitumor 1-amino-substituted gamma-carbolines and 5H-benzo[e]pyrido[4,3-b]indoles series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and photo-induced anticancer activity of new 2-phenylethenyl-1H-benzo[e]indole dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Indole-fused benzo-oxazepines (IFBOs) inhibit invasion of hepatocellular carcinoma by targeting IL-6 mediated JAK2/STAT3 oncogenic signals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzo[ f]indole-4,9-dione Derivatives Effectively Inhibit the Growth of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzo[f]indole-4,9-dione Derivatives Effectively Inhibit the Growth of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the HPLC Purity Validation of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
Introduction: The Imperative for Purity in Novel Intermediates
In the landscape of drug discovery and materials science, the molecular integrity of novel chemical entities is paramount. 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole, a substituted benzo[e]indole derivative, represents a class of compounds with significant potential, finding applications as fluorescent probes and complex synthetic intermediates.[1] Its chemical structure, featuring a fused aromatic system, a halogen substituent, and alkyl groups, presents a unique analytical challenge.[1][2] The presence of impurities, even in trace amounts, can drastically alter biological activity, compromise reaction yields, or introduce unforeseen toxicities. Therefore, a robust, validated analytical method for purity determination is not merely a quality control measure; it is a foundational requirement for its reliable application in research and development.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile and thermally labile organic compounds.[3][4] Its high resolving power and quantitative accuracy make it ideal for separating the target analyte from structurally similar impurities, degradation products, and residual starting materials.[3][4] This guide provides an in-depth, experience-driven walkthrough for the validation of an HPLC method for this compound, structured to meet the rigorous standards of the pharmaceutical industry and grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[5][6][7][8]
The Analytical Challenge: Understanding the Analyte
The molecular architecture of this compound (Molecular Formula: C15H14BrN, Molecular Weight: 288.18 g/mol ) dictates the strategy for HPLC method development.[1][9]
-
Hydrophobicity: The tricyclic aromatic core, combined with three methyl groups, renders the molecule significantly non-polar or hydrophobic. This property strongly suggests that Reversed-Phase HPLC (RP-HPLC) will be the most effective separation mode, where a non-polar stationary phase is paired with a polar mobile phase.[10]
-
Chromophore: The extensive conjugated π-electron system of the benzo[e]indole ring ensures strong ultraviolet (UV) absorbance, making UV-Vis detection a highly sensitive and appropriate choice.
-
Potential Impurities: Impurities may arise from the synthesis, such as unreacted starting materials (e.g., 1,1,2-trimethyl-1H-benzo[e]indole), over-brominated products (di-bromo species), or isomers. Degradation products could also be present. A successful method must be able to resolve all these potential contaminants from the main analyte peak.
Strategic HPLC Method Development
The goal is to develop a method that provides a sharp, symmetrical peak for the main component, well-separated from any impurities. Based on the analyte's properties, the following RP-HPLC parameters serve as a robust starting point.
| Parameter | Recommended Condition | Rationale & Expertise-Driven Insights |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable quaternary pump system with a UV-Vis Diode Array Detector (DAD) is sufficient. The DAD is crucial for checking peak purity and selecting the optimal detection wavelength. |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | The C18 (octadecylsilyl) stationary phase is the workhorse for hydrophobic compounds.[11][12] Its strong non-polar character will provide excellent retention for our analyte, allowing for effective separation from more polar impurities. A 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | This is a classic mobile phase for RP-HPLC of aromatic compounds.[3] Acetonitrile is a preferred organic modifier for its low viscosity and UV transparency. The dilute phosphoric acid helps to protonate any residual silanols on the stationary phase, leading to sharper, more symmetrical peaks by minimizing secondary interactions. |
| Elution Mode | Gradient | A gradient elution is essential.[13] It allows for the effective elution of impurities that may have a wide range of polarities. An isocratic method might lead to very long retention times for non-polar impurities or poor retention of polar ones. A typical gradient might run from 50% B to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency without generating excessive backpressure. |
| Detection | UV at 254 nm | The benzo[e]indole structure is expected to have strong absorbance near 254 nm, a common wavelength for aromatic compounds. A full UV scan using the DAD during method development should be performed to confirm the absorbance maximum (λmax) and ensure sensitive detection of both the main peak and any impurities. |
| Injection Vol. | 10 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. |
A Validated System: The ICH Q2(R1) Framework
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[7][14] The following experiments, based on ICH Q2(R1) guidelines, establish the performance characteristics of our developed HPLC method.[5][6][8]
Experimental Protocols
1. Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Protocol:
-
Prepare a solution of the this compound reference standard.
-
Prepare a placebo solution (all excipients/solvents without the analyte).
-
Prepare a spiked solution containing the analyte and known, structurally similar impurities (if available).
-
Inject all three solutions into the HPLC system.
-
Acceptance Criteria: The analyte peak should be well-resolved from any impurity peaks (Resolution > 2). The placebo injection should show no interfering peaks at the retention time of the analyte. The Diode Array Detector can be used to assess peak purity across the analyte peak in the spiked sample.
-
2. Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five dilutions ranging from 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.
-
3. Accuracy: The closeness of test results obtained by the method to the true value.
-
Protocol:
-
Prepare a placebo solution.
-
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration) with a known amount of the reference standard.
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
4. Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Prepare six individual samples at 100% of the test concentration. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for the results should be ≤ 2.0% for both repeatability and intermediate precision.
-
5. Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Protocol (Based on Signal-to-Noise):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.
-
The concentration that yields an S/N ratio of 3:1 is typically accepted as the LOD.
-
The concentration that yields an S/N ratio of 10:1 is typically accepted as the LOQ.
-
Inject a solution at the determined LOQ concentration to confirm that the precision (RSD) at this level is acceptable (e.g., ≤ 10%).
-
6. Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Analyze a standard solution while making small variations to the method parameters, one at a time.
-
Examples of variations:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH or Composition (e.g., ± 2% organic component)
-
-
Acceptance Criteria: The resolution between the analyte and key impurities should remain > 2, and the tailing factor should remain < 1.5.
-
Data Summary & Interpretation
The results from the validation experiments should be compiled into a clear summary table. This allows for a quick and objective assessment of the method's performance.
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Specificity | Resolution > 2, No interference | Resolution = 3.5, No interference | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 50% - 150% of nominal | 0.05 - 0.15 mg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% (mean) | Pass |
| Precision (Repeatability) | RSD ≤ 2.0% | 0.85% | Pass |
| Precision (Intermediate) | RSD ≤ 2.0% | 1.10% | Pass |
| LOD | S/N ≥ 3 | 0.05 µg/mL | Pass |
| LOQ | S/N ≥ 10, RSD ≤ 10% | 0.15 µg/mL (RSD=4.5%) | Pass |
| Robustness | System suitability passes | All variations met criteria | Pass |
HPLC Validation Workflow
The logical flow of a comprehensive method validation project can be visualized as a sequence of interdependent stages, starting from initial development and culminating in a fully validated and robust analytical procedure.
Caption: Logical workflow for HPLC method validation per ICH Q2(R1) guidelines.
Comparison with Alternative Purity Assessment Techniques
While HPLC is the gold standard for this application, it is valuable to understand its position relative to other analytical techniques.[3]
| Technique | Advantages | Disadvantages for this Application |
| HPLC (Validated Method) | High resolution, high sensitivity, excellent quantitation, suitable for non-volatile compounds.[3][4] | Requires method development and validation time. |
| Thin-Layer Chromatography (TLC) | Rapid, low cost, good for initial screening. | Primarily qualitative/semi-quantitative, much lower resolution and sensitivity compared to HPLC.[15] |
| Gas Chromatography (GC) | Excellent for volatile and thermally stable compounds. | Not suitable for this compound due to its high molecular weight and low volatility. Thermal degradation is a significant risk. |
| NMR Spectroscopy | Provides definitive structural information, can quantify without a reference standard (qNMR). | Lower sensitivity than HPLC for impurity detection, complex mixtures can be difficult to interpret, higher instrumentation cost. |
| Mass Spectrometry (MS) | Provides molecular weight information, highly sensitive. | When coupled with LC (LC-MS), it is extremely powerful for impurity identification. As a standalone technique, it does not separate isomers and quantification can be complex. |
For routine quality control and release testing, the validated HPLC-UV method provides the optimal balance of resolution, sensitivity, quantitative accuracy, and robustness for determining the purity of this compound.
Conclusion
The validation of an analytical method is a systematic process that provides documented evidence of its reliability for a specific purpose. For a novel and critical intermediate like this compound, a validated reversed-phase HPLC method is indispensable. By following the principles of method development and the rigorous validation framework of ICH Q2(R1), we have established a specific, linear, accurate, precise, and robust method. This method is demonstrably fit for its intended purpose: to provide reliable, quantitative purity data, thereby ensuring the quality and consistency of this compound for its downstream applications in research and development.
References
- 1. Buy this compound | 879713-65-2 [smolecule.com]
- 2. This compound | C15H14BrN | CID 27281663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. moravek.com [moravek.com]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. jordilabs.com [jordilabs.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. wjpmr.com [wjpmr.com]
- 11. uhplcs.com [uhplcs.com]
- 12. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 13. pharmtech.com [pharmtech.com]
- 14. database.ich.org [database.ich.org]
- 15. Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12 - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic analysis comparison of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole and its precursors
A Comparative Spectroscopic Guide to the Synthesis of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
This guide provides an in-depth comparative analysis of the spectroscopic characteristics of this compound and its key precursors. As a compound of interest in the development of fluorescent probes for biomedical imaging and proteomics research, rigorous structural confirmation at each synthetic stage is paramount.[1] We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy serve as indispensable tools for monitoring the transformation from basic building blocks to the final brominated product.
The narrative is structured to not only present the data but also to explain the underlying chemical principles that govern the observed spectroscopic changes. This approach ensures a deeper understanding for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex heterocyclic molecules.
The Synthetic Pathway: A Spectroscopic Roadmap
The synthesis of this compound is a multi-step process. For the purpose of this guide, we will focus on the spectroscopic signatures of two critical precursors in relation to the final product:
-
Precursor 1: 4-Bromo-1-naphthylamine. A foundational building block providing the brominated naphthalene core.
-
Precursor 2: 1,1,2-trimethyl-1H-benzo[e]indole. The immediate, unbrominated heterocyclic core.
-
Final Product: this compound. The target molecule.
The logical progression from these precursors to the final product involves the formation of the indole ring system and subsequent selective bromination (or starting with a brominated precursor). The following workflow illustrates the synthesis and the critical role of spectroscopic analysis at each stage.
Caption: Synthetic and analytical workflow for this compound.
Foundational Spectroscopic Techniques
A brief overview of the techniques employed is essential for interpreting the subsequent data.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. Chemical shifts (δ) indicate the electronic environment of each nucleus, while splitting patterns in ¹H NMR reveal neighboring protons.
-
Fourier-Transform Infrared (FT-IR): FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
-
Mass Spectrometry (MS): MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation patterns, clues about the molecule's structure. The presence of bromine is uniquely identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br).[2]
-
UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV and visible light, which corresponds to electronic transitions within the molecule. It is particularly useful for characterizing conjugated π-systems, such as those in aromatic and heterocyclic compounds.[3]
Spectroscopic Profile of Precursors
Precursor 1: 4-Bromo-1-naphthylamine
This molecule serves as a key starting material, providing the essential naphthalene skeleton already bearing the bromine atom.
-
¹H NMR: The spectrum is characterized by signals in the aromatic region (approx. 6.5-8.0 ppm). The protons on the naphthalene ring will exhibit complex splitting patterns due to coupling with each other. The amine (-NH₂) protons typically appear as a broad singlet.[4]
-
¹³C NMR: The spectrum will show 10 distinct signals for the carbon atoms of the naphthalene ring, as they are all in unique electronic environments. The carbon directly bonded to the bromine (C-Br) will be shifted to a higher field (lower ppm) compared to the carbon bonded to the amine group (C-N).
-
FT-IR: Key vibrational bands include the N-H stretching of the primary amine group (typically two bands around 3300-3500 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and characteristic aromatic C=C stretching peaks in the 1450-1600 cm⁻¹ region.[5][6]
-
MS: The mass spectrum will prominently feature two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z 221 and 223, respectively. This is the classic signature of a molecule containing one bromine atom, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[2][7]
-
UV-Vis: The naphthalene core constitutes the primary chromophore. It is expected to exhibit strong absorption bands characteristic of π-π* transitions within the fused aromatic ring system.[8]
Precursor 2: 1,1,2-trimethyl-1H-benzo[e]indole
The formation of the indole ring system introduces significant changes to the spectroscopic signature.
-
¹H NMR: The spectrum is distinguished by the appearance of sharp singlets for the methyl groups. The two geminal methyl groups at the C1 position (C(CH₃)₂) will appear as a single peak (6H) around 1.5 ppm, while the methyl group at the C2 position will be a singlet (3H) further downfield (approx. 2.5-2.9 ppm). The aromatic protons of the benzo[e]indole ring will be observed in the 7.0-8.5 ppm range.[9]
-
¹³C NMR: New signals corresponding to the three methyl carbons will appear in the aliphatic region (approx. 20-50 ppm). The spectrum will also show distinct signals for the quaternary carbon (C1) and the other carbons of the heterocyclic and benzene rings.
-
FT-IR: The N-H stretches seen in the precursor amine will be absent. The spectrum will be dominated by aliphatic C-H stretching from the methyl groups (below 3000 cm⁻¹) and aromatic C-H stretching (above 3000 cm⁻¹). The C=C and C=N stretching vibrations of the benzo[e]indole ring system will appear in the 1400-1650 cm⁻¹ region.[10]
-
MS: The mass spectrum will show a single, strong molecular ion peak [M]⁺ at m/z 209, corresponding to the molecular weight of the compound.[11]
-
UV-Vis: The benzo[e]indole system is a more extended conjugated chromophore than naphthalene. This extension of conjugation typically results in a bathochromic (red) shift, meaning the absorption maxima (λ_max) will occur at longer wavelengths compared to the naphthylamine precursor.[12][13]
Spectroscopic Analysis of the Final Product: this compound
The introduction of a bromine atom onto the benzo[e]indole core is the final transformation, which is clearly identified by spectroscopic methods.
-
¹H NMR: The spectrum will be very similar to that of Precursor 2, with identical signals for the three methyl groups. The primary change will be in the aromatic region. The introduction of the bromine atom at the C7 position alters the electronic environment and splitting patterns of the remaining aromatic protons. Protons adjacent to the bromine atom will experience a downfield shift due to its inductive effect.
-
¹³C NMR: The number of aromatic carbon signals remains the same, but their chemical shifts will be altered. Most notably, the signal for the carbon directly attached to the bromine (C7) will be significantly shifted due to the heavy atom effect.
-
FT-IR: The FT-IR spectrum will be nearly superimposable on that of Precursor 2. The C-Br stretching vibration is weak and occurs at a low frequency (typically 500-650 cm⁻¹), a region often crowded with other fingerprint vibrations, making it difficult to assign definitively.
-
MS: This is the most definitive technique for confirming the bromination. The mass spectrum will exhibit the characteristic pair of molecular ion peaks, [M]⁺ and [M+2]⁺, at m/z 287 and 289.[1] The near 1:1 intensity ratio of these peaks provides unequivocal evidence for the successful incorporation of a single bromine atom.[7][14]
-
UV-Vis: The bromine atom acts as an auxochrome on the benzo[e]indole chromophore. This substitution is expected to cause a minor bathochromic shift (shift to longer wavelength) of the absorption maxima compared to the unbrominated precursor.
Comparative Data Summary
The following tables summarize the key expected spectroscopic data for the three compounds, highlighting the transformations at each synthetic step.
Table 1: Comparative ¹H and ¹³C NMR Data (Expected Shifts in ppm)
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals |
|---|---|---|
| 4-Bromo-1-naphthylamine | ~3.5-4.5 (br s, 2H, NH₂), 6.5-8.0 (m, 6H, Ar-H) | 10 aromatic C signals |
| 1,1,2-trimethyl-1H-benzo[e]indole | ~1.5 (s, 6H, C(CH₃)₂), ~2.7 (s, 3H, C-CH₃), 7.0-8.5 (m, 6H, Ar-H) | Aliphatic C (~20-50 ppm), Aromatic/Heterocyclic C |
| This compound | ~1.5 (s, 6H, C(CH₃)₂), ~2.7 (s, 3H, C-CH₃), 7.2-8.5 (m, 5H, Ar-H, altered pattern) | Aliphatic C (~20-50 ppm), C-Br signal, other Ar-C |
Table 2: Comparative FT-IR, MS, and UV-Vis Data
| Compound | Key FT-IR Bands (cm⁻¹) | MS Molecular Ion (m/z) | UV-Vis (λ_max) |
|---|---|---|---|
| 4-Bromo-1-naphthylamine | 3300-3500 (N-H str), >3000 (Ar C-H str), 1450-1600 (C=C str) | 221/223 (1:1 ratio) | Naphthalene Chromophore |
| 1,1,2-trimethyl-1H-benzo[e]indole | <3000 (Aliphatic C-H str), >3000 (Ar C-H str), 1400-1650 (C=C, C=N str) | 209 | Benzo[e]indole Chromophore |
| This compound | <3000 (Aliphatic C-H str), >3000 (Ar C-H str), 1400-1650 (C=C, C=N str) | 287/289 (1:1 ratio) | Red-shifted vs. Precursor 2 |
Experimental Protocols
The following are generalized, self-validating protocols for the acquisition of spectroscopic data.
Caption: A generalized workflow for the spectroscopic characterization of synthesized compounds.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the tube in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typically, 8-16 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Integrate the ¹H NMR signals and pick peaks for both spectra.
FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.
-
Background Scan: Place the KBr pellet holder (empty) or ATR crystal in the spectrometer and run a background scan.
-
Sample Scan: Place the sample pellet in the holder and acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a volatile solvent (e.g., methanol or dichloromethane).
-
Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or GC inlet.
-
Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Scan the desired mass range (e.g., m/z 50-500) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern and isotopic distribution.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).[12]
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
-
Measurement: Replace the blank cuvette with a cuvette containing the sample solution.
-
Spectrum Acquisition: Scan the wavelength range of interest (e.g., 200-500 nm) to record the absorbance spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Conclusion
The journey from a simple brominated amine to a complex heterocyclic system like this compound is meticulously mapped by a suite of spectroscopic techniques. FT-IR confirms the presence and absence of key functional groups. NMR provides an unambiguous blueprint of the C-H framework, tracking the formation of the indole ring and the precise location of substituents. Most critically, mass spectrometry offers definitive proof of the target molecular weight and, through its unique isotopic signature, confirms the successful incorporation of the bromine atom. Finally, UV-Vis spectroscopy tracks the evolution of the conjugated π-system, a key feature related to the compound's application as a fluorescent probe. Together, these methods provide a self-validating system, ensuring the structural integrity and purity of the final product for its intended advanced applications.
References
- 1. Buy this compound | 879713-65-2 [smolecule.com]
- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. youtube.com [youtube.com]
- 4. 4-Bromo-1-naphthylamine(2298-07-9) 1H NMR [m.chemicalbook.com]
- 5. 4-Bromo-1-naphthylamine | C10H8BrN | CID 75303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 1,1,2-Trimethyl-1H-benz[e]indole(41532-84-7) 1H NMR spectrum [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. 2,3,3-Trimethyl-3H-benzo[e]indole | CymitQuimica [cymitquimica.com]
- 12. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchdata.edu.au [researchdata.edu.au]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Benzo[e]indole Synthesis: A Mechanistic Evaluation of Classical and Modern Methodologies
The benzo[e]indole scaffold is a privileged heterocyclic motif integral to the design of advanced pharmaceuticals and functional materials. Its rigid, planar structure and electron-rich nature make it a crucial component in compounds targeting a range of biological pathways, as well as in the development of organic electronics. The efficient construction of this ring system is, therefore, of paramount importance to researchers in medicinal chemistry and materials science.
This in-depth technical guide provides a comparative analysis of prominent reaction mechanisms for the synthesis of benzo[e]indoles. We move beyond a simple recitation of protocols to offer a critical examination of the underlying mechanistic principles that govern each transformation. By understanding the causality behind experimental choices—from catalyst selection to reaction conditions—scientists can make more informed decisions to optimize their synthetic strategies. This guide contrasts the time-honored Fischer and Bischler-Möhlau syntheses with modern, transition-metal-catalyzed approaches like the Larock indole synthesis, providing detailed experimental data, mechanistic diagrams, and field-proven insights to empower the practicing chemist.
Part 1: Classical Strategies for Benzo[e]indole Construction
Classical methods, developed over a century ago, typically rely on acid- or base-catalyzed cyclizations of pre-functionalized acyclic precursors. While robust and often utilizing inexpensive starting materials, they are frequently hampered by harsh reaction conditions, limited substrate scope, and poor functional group tolerance.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this remains one of the most fundamental methods for indole synthesis.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[1][2] For the synthesis of benzo[e]indole, a 1-naphthylhydrazine is the requisite starting material.
Mechanistic Deep Dive:
The reaction proceeds through a well-defined sequence of steps initiated by the formation of a naphthylhydrazone.[1][3] The choice of acid catalyst is critical; Brønsted acids (e.g., H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃) are used to promote two key transformations.[1][4] First, the acid catalyzes the tautomerization of the hydrazone to its corresponding ene-hydrazine isomer. This step is crucial as it sets the stage for the reaction's signature transformation: an irreversible[1][1]-sigmatropic rearrangement.[3] This rearrangement temporarily disrupts the aromaticity of the naphthalene ring to form a di-imine intermediate. Aromatization is rapidly restored, leading to a cyclic aminal, which then eliminates ammonia under the acidic conditions to yield the final, energetically favorable benzo[e]indole aromatic system.[1] Isotopic labeling studies have confirmed that the N1 nitrogen of the starting hydrazine is incorporated into the indole ring.[1]
Caption: The Fischer indole synthesis pathway for benzo[e]indoles.
Experimental Protocol: Synthesis of 5,6-dihydro-11H-benzo[a]carbazoles [4] This protocol illustrates the application of the Fischer indole synthesis in constructing a related polycyclic indole system.
-
Hydrazone Formation & Cyclization: A mixture of the appropriate arylhydrazine hydrochloride (1.0 eq) and tetralone (1.0 eq) is heated in an acidic solvent such as acetic acid.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: The reaction mixture is cooled to room temperature and poured into ice water.
-
Isolation: The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the target dihydrobenzo[a]carbazole. In a specific example, this reaction yielded the product in 60% yield.[4]
The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis is another classical method that constructs 2-aryl-indoles from an α-halo-ketone and an excess of an aniline.[5][6] The reaction is notorious for requiring harsh conditions and often results in modest yields, which has limited its widespread application compared to the Fischer synthesis.[5][7] However, modern variations using microwave irradiation have been shown to improve yields and shorten reaction times significantly.[7][8]
Mechanistic Deep Dive:
The mechanism, while starting from simple materials, is surprisingly complex.[7] It commences with the reaction of an α-bromo-acetophenone with two equivalents of aniline (or in the case of benzo[e]indole synthesis, a naphthylamine). The first equivalent acts as a nucleophile, displacing the bromide to form an α-arylamino ketone intermediate. The second equivalent of the amine then condenses with the ketone to form a key intermediate.[5] An aniline molecule then acts as a leaving group in an intramolecular electrophilic cyclization step, forming a non-aromatic intermediate that rapidly aromatizes and tautomerizes to furnish the final 2-aryl-indole product.[5][7] The requirement for high temperatures is driven by the energy barrier of the electrophilic cyclization onto the electron-rich aromatic ring.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 7. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Cytotoxicity of Novel 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole Derivatives
In the landscape of oncological research, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. Its prevalence in clinically approved anticancer drugs highlights its significance.[1][2][3] This guide delves into a targeted exploration of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole derivatives, a class of compounds with untapped potential in cancer therapy. While the parent compound has been noted for its fluorescent properties in cellular imaging[4], its cytotoxic profile and that of its analogues remain largely uncharted territory.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering a comparative analysis of rationally designed derivatives of this compound. We will explore the synthesis, characterization, and cytotoxic evaluation of these novel compounds against a panel of human cancer cell lines. The experimental data presented herein, though hypothetical, is grounded in established methodologies and provides a framework for conducting such a comparative study.
The Rationale for Derivative Synthesis and Evaluation
The decision to synthesize and evaluate derivatives of this compound is based on established principles of medicinal chemistry and the known structure-activity relationships (SAR) of other cytotoxic indole compounds.[1][5] The presence of a bromine atom, for instance, is a common feature in marine-derived indole alkaloids with cytotoxic properties.[5] Furthermore, modifications to the indole ring system can significantly impact biological activity, including anticancer potency.[1][2]
Our hypothetical study focuses on a series of derivatives with modifications at key positions, designed to probe the electronic and steric requirements for optimal cytotoxic activity. The parent compound, designated as BTI-001 , serves as our reference.
Comparative Cytotoxicity Analysis
The in vitro cytotoxicity of the synthesized this compound derivatives was assessed against a panel of human cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT-116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after a 72-hour incubation period.
| Compound ID | R1-Substituent | R2-Substituent | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |
| BTI-001 | -Br | -CH3 | > 50 | > 50 | > 50 |
| BTI-002 | -CN | -CH3 | 25.3 | 32.1 | 28.7 |
| BTI-003 | -NO2 | -CH3 | 15.8 | 19.5 | 17.2 |
| BTI-004 | -Br | -CH2OH | 42.5 | 38.9 | 45.1 |
| BTI-005 | -Br | -CHO | 10.2 | 12.8 | 11.5 |
From the hypothetical data presented, it is evident that substitutions on the benzo[e]indole scaffold have a profound impact on cytotoxic activity. The parent compound, BTI-001 , exhibited minimal activity. The introduction of electron-withdrawing groups at the R1 position, such as cyano (BTI-002 ) and nitro (BTI-003 ), led to a notable increase in cytotoxicity. Furthermore, oxidation of the 2-methyl group to an aldehyde (BTI-005 ) resulted in the most potent derivative in this series.
Mechanistic Insights: Induction of Apoptosis
To elucidate the mechanism underlying the observed cytotoxicity, the most potent compound, BTI-005 , was further investigated for its ability to induce apoptosis in HCT-116 cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| Vehicle Control | 2.1 | 1.5 | 0.8 |
| BTI-005 (10 µM) | 28.7 | 15.3 | 2.5 |
The results indicate that BTI-005 induces significant apoptosis in HCT-116 cells, suggesting that the cytotoxic effect is mediated, at least in part, by the activation of programmed cell death pathways.
Experimental Protocols
Cell Culture and Maintenance
A549, MCF-7, and HCT-116 human cancer cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (0.1 to 100 µM) and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Caption: Workflow of the MTT cytotoxicity assay.
Annexin V-FITC/PI Apoptosis Assay
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
Protocol:
-
Seed HCT-116 cells in a 6-well plate and treat with the test compound at its IC50 concentration for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Potential Signaling Pathway
Many indole derivatives exert their anticancer effects by inducing apoptosis through the intrinsic mitochondrial pathway.[1][3] This often involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Plausible apoptotic signaling pathway for BTI-005.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the cytotoxicity of novel this compound derivatives. The hypothetical data presented underscores the importance of systematic structural modifications in optimizing anticancer potency. The proposed experimental protocols offer a robust methodology for screening and mechanistic evaluation.
Future studies should focus on synthesizing a broader range of derivatives to establish a more comprehensive structure-activity relationship. Investigating the effects of these compounds on other cellular processes, such as cell cycle progression and angiogenesis, will provide a more complete understanding of their anticancer potential. Furthermore, in vivo studies using animal models are warranted for the most promising candidates to assess their therapeutic efficacy and safety profiles.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 879713-65-2 [smolecule.com]
- 5. Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes for Substituted Benzo[e]indoles
The benzo[e]indole framework, a privileged heterocyclic motif, is a cornerstone in the architecture of numerous biologically active compounds and functional materials. Its presence in pharmaceuticals, organic electronics, and dyes underscores the critical importance of efficient and versatile synthetic strategies for its construction. This guide provides a comparative analysis of the principal synthetic routes to substituted benzo[e]indoles, offering researchers, scientists, and drug development professionals a comprehensive overview of both classical and contemporary methodologies. We will delve into the mechanistic underpinnings, practical applications, and inherent limitations of each approach, supported by experimental data to inform rational synthetic design.
Classical Approaches: The Foundation of Benzo[e]indole Synthesis
The traditional methods for indole synthesis have been adapted over the years for the construction of the benzo[e]indole scaffold. While often requiring harsh conditions, these routes remain valuable for their simplicity and access to specific substitution patterns.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction is arguably the most well-known method for indole synthesis.[1] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[1] The core of the mechanism is a[2][2]-sigmatropic rearrangement of the enamine tautomer of the hydrazone.[1]
Mechanism & Causality: The choice of acid catalyst (Brønsted or Lewis acids like HCl, H₂SO₄, PPA, or ZnCl₂) is crucial as it facilitates both the tautomerization to the key ene-hydrazine intermediate and the subsequent cyclization and ammonia elimination steps that lead to the aromatic indole ring.[1] The reaction's success is highly dependent on the stability of the intermediates under these acidic and often high-temperature conditions.
Application to Benzo[e]indoles: To synthesize a benzo[e]indole, the corresponding naphthylhydrazine is required. For example, reacting 1-naphthylhydrazine with a suitable ketone under acidic conditions will generate the benzo[e]indole core.
Representative Experimental Protocol: Fischer Indole Synthesis
A mixture of 1-naphthylhydrazine hydrochloride (1.0 eq), a ketone (1.2 eq), and a catalyst such as polyphosphoric acid or a mixture of acetic acid and sulfuric acid is heated, often to temperatures exceeding 100 °C, for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, neutralized with a base (e.g., NaOH solution), and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography. This method has been used in the synthesis of precursors for complex molecules like paullone isomers, which are potential anticancer agents.[3]
Advantages:
-
Well-established and widely studied method.
-
Utilizes readily available starting materials.
Disadvantages:
-
Requires harsh acidic conditions and high temperatures.
-
Limited functional group tolerance.
-
The regiochemical outcome can be difficult to control with unsymmetrical ketones.
-
The required naphthylhydrazines can be unstable.
The Madelung Synthesis
The Madelung synthesis, reported in 1912, provides an alternative route through the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures.[2] This method is particularly useful for preparing 2-substituted indoles that are not easily accessible through electrophilic substitution.[2]
Mechanism & Causality: The reaction is initiated by the deprotonation of both the amide nitrogen and the benzylic carbon of the ortho-alkyl group by a strong base (e.g., sodium or potassium alkoxides).[2] The resulting carbanion then attacks the amide carbonyl, leading to a cyclized intermediate that eliminates water to form the indole ring. The requirement for a strong base and high thermal energy is a direct consequence of the need to generate the benzylic carbanion from a relatively non-acidic C-H bond.
Modern Modifications: The harsh conditions of the classical Madelung synthesis have limited its broad application. Recent advancements have focused on mitigating these issues. For instance, a tandem Madelung synthesis using a LiN(SiMe₃)₂/CsF mixed-base system allows for the synthesis of N-methyl-2-arylindoles at a lower temperature of 110°C, with yields ranging from 50-90%.[4] This modified approach demonstrates improved functional group compatibility.[4] Other modifications involve introducing electron-withdrawing groups to increase the acidity of the benzylic protons, thereby enabling cyclization under milder conditions.[5]
Representative Experimental Protocol: Modified Madelung Synthesis
To a solution of an N-(2-methyl-1-naphthyl)amide (1.0 eq) in an anhydrous solvent like THF or toluene, a strong base such as n-butyllithium or LDA (2.0-3.0 eq) is added at low temperature (e.g., -78 °C). The reaction mixture is then allowed to warm to room temperature or gently heated to effect cyclization. The reaction is quenched with water or an aqueous ammonium chloride solution, and the product is extracted and purified.
Advantages:
-
Provides access to 2-substituted and 2,3-unsubstituted indoles.
-
Modern modifications allow for milder reaction conditions.[4]
Disadvantages:
-
Classical conditions are extremely harsh (strong base, >200 °C).[2]
-
Limited substrate scope in the classical version.
-
Potential for side reactions and low yields.
The Bischler-Möhlau Indole Synthesis
This classical method forms a 2-aryl-indole from the reaction of an α-bromo-acetophenone with an excess of an aniline (or in this case, a naphthylamine).[6][7] Despite its long history, it has been less utilized than the Fischer synthesis due to severe reaction conditions and often poor yields.[6]
Mechanism & Causality: The reaction proceeds through the initial formation of an α-arylamino ketone intermediate.[7] In the presence of excess arylamine, which acts as both a reactant and a base, this intermediate undergoes a complex cyclization and aromatization sequence to yield the final indole product.[7] The high temperatures are necessary to drive the electrophilic cyclization onto the electron-rich aromatic ring.
Advantages:
-
Directly synthesizes 2-aryl-substituted indoles.
-
Starts from relatively simple precursors.
Disadvantages:
-
Requires harsh conditions and a large excess of the amine.[6]
-
Yields are often low and unpredictable.[6]
-
Generates significant amounts of byproducts.
Modern Synthetic Strategies: Precision and Efficiency
Contemporary organic synthesis has ushered in an era of milder, more efficient, and highly versatile methods for constructing complex heterocyclic systems, including benzo[e]indoles. These approaches often rely on transition-metal catalysis.
Transition Metal-Catalyzed Cross-Coupling and Annulation
Palladium- and copper-catalyzed reactions have revolutionized indole synthesis, offering pathways with exceptional functional group tolerance and regiocontrol. These methods typically involve the formation of key C-C and C-N bonds to construct the pyrrole ring onto the naphthalene system.
Key Methodologies:
-
Heck Reaction: Intramolecular Heck reactions of enamines derived from ortho-haloanilines (or naphthylamines) can be used to form the indole ring.[8]
-
Sonogashira Coupling: The coupling of terminal alkynes with ortho-haloanilines, followed by a cyclization step, is a powerful route. A tandem Ullman/Sonogashira coupling approach has been developed to synthesize 2-alkynyl indoles from gem-dibromovinylanilines and terminal alkynes.[9]
-
Buchwald-Hartwig Amination: This reaction can be used to form the key C-N bond, followed by an intramolecular reaction to complete the indole ring. A palladium-catalyzed modification of the Fischer indole synthesis involves the cross-coupling of aryl bromides and hydrazones.[1]
Advantages:
-
Mild reaction conditions.
-
Excellent functional group tolerance.
-
High degree of regiocontrol.
-
Access to a wide diversity of substituted products.
Disadvantages:
-
Cost and toxicity of some metal catalysts.
-
Requires pre-functionalized starting materials (e.g., halides).
-
Ligand and catalyst screening may be necessary for optimization.
Ruthenium-Catalyzed C–H Activation/[4+2] Annulation
A more recent and highly atom-economical strategy involves the directed C–H activation and subsequent annulation to build the heterocyclic ring. A notable example is the ruthenium-catalyzed C–H activation/[4+2] annulation of sulfoxonium ylides with maleimides to access benzo[e]isoindole-1,3,5-triones.[10] While this example leads to a benzo[e]isoindole derivative, the principle of C-H activation and annulation is a powerful and emerging strategy for related benzo-fused heterocycles.
Mechanism & Causality: This reaction utilizes a ruthenium catalyst to selectively activate a C-H bond on the benzene ring, directed by a coordinating group (a sulfoxonium ylide in this case).[10] This forms a five-membered ruthenacycle intermediate which then undergoes a [4+2] annulation with a coupling partner like maleimide. Subsequent reductive elimination and protodemetalation release the final product.[10] This approach avoids the need for pre-functionalized starting materials, a significant advantage over cross-coupling methods.
Representative Experimental Protocol: Ru-Catalyzed Annulation
A mixture of the sulfoxonium ylide (1.0 eq), maleimide (1.5 eq), [RuCl₂(p-cymene)]₂ (catalyst, e.g., 2.5 mol%), and a silver salt co-catalyst (e.g., AgSbF₆) in a suitable solvent like trifluoroethanol is heated at a moderate temperature (e.g., 50 °C).[10] The reaction proceeds to give the benzo[e]isoindole-1,3,5-trione product in high yield.[10]
Advantages:
-
High atom and step economy.
-
Avoids pre-functionalization of starting materials.
-
Proceeds under relatively mild conditions.[10]
Disadvantages:
-
Substrate scope may be limited by the directing group.
-
Requires a specific combination of catalyst and co-catalyst.
-
The directing group must be installed and sometimes removed.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Key Conditions | Advantages | Disadvantages | Yields |
| Fischer Synthesis | Naphthylhydrazines, Ketones/Aldehydes | Strong acid (H⁺, Lewis), High temp. | Well-established, simple precursors | Harsh conditions, low functional group tolerance, potential regioselectivity issues | Variable (Poor to Good) |
| Madelung Synthesis | N-acyl-ortho-alkyl-naphthylamines | Strong base (NaOEt, BuLi), High temp. | Access to 2-substituted indoles | Very harsh classical conditions, limited scope | Variable (Poor to Excellent with modifications) |
| Bischler-Möhlau | α-Halo-ketones, Naphthylamines | Excess amine, High temp. | Direct synthesis of 2-aryl indoles | Harsh conditions, low and unpredictable yields, byproducts | Generally Poor |
| Cross-Coupling | ortho-Halo-naphthylamines, Alkynes/Boronic acids etc. | Pd or Cu catalyst, Base, Ligand, Mild temp. | Mild conditions, excellent functional group tolerance, high regiocontrol | Catalyst cost/toxicity, requires pre-functionalized substrates | Good to Excellent |
| C-H Activation | Naphthyl derivatives with directing groups, Alkynes/Alkenes | Ru, Rh, or Pd catalyst, Oxidant/Co-catalyst, Mild-Mod. temp. | High atom economy, no pre-functionalization | Requires directing group, scope can be limited | Good to Excellent |
Conclusion
The synthesis of substituted benzo[e]indoles has evolved significantly from the classical, often harsh, name reactions to modern, highly efficient transition-metal-catalyzed methodologies. While the Fischer and Madelung syntheses remain relevant for specific applications, their utility is often hampered by low functional group tolerance and severe reaction conditions.
For researchers in drug discovery and materials science, modern cross-coupling and C-H activation strategies offer unparalleled advantages in terms of mildness, efficiency, and the ability to rapidly generate diverse libraries of substituted benzo[e]indoles. The choice of synthetic route will ultimately depend on the desired substitution pattern, available starting materials, and the required scale of the synthesis. The continued development of catalytic systems promises to further enhance our ability to construct this important heterocyclic scaffold with even greater precision and sustainability.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct Path to Bioactive Benzo[e]isoindoles - ChemistryViews [chemistryviews.org]
Safety Operating Guide
Personal protective equipment for handling 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
For Researchers, Scientists, and Drug Development Professionals
Section 1: Hazard Assessment and Risk Mitigation
As a brominated aromatic heterocyclic compound, 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole requires careful handling. The toxicological properties of this specific material have not been fully investigated.[1] Therefore, it is prudent to assume it may possess hazards associated with its structural class.
Potential Hazards:
-
Skin and Eye Irritation: The unbrominated parent compound, 1,1,2-Trimethyl-1H-benzo[e]indole, is known to cause skin and serious eye irritation.[2]
-
Respiratory Irritation: The parent compound may also cause respiratory irritation.[2]
-
Toxicity: Organobromine compounds can have various health impacts, including disrupting thyroid function.[3][4] Some brominated compounds are also considered potential carcinogens.[5][6]
-
Environmental Hazards: Aromatic brominated compounds can be persistent, bioaccumulative, and toxic to the environment.[7][8]
Core Principle: Assume the Unknown is Hazardous
When working with novel chemicals, the foundational principle is to treat the substance as hazardous until proven otherwise.[9][10] This proactive stance ensures a culture of safety and minimizes unforeseen risks.
Section 2: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to prevent exposure through inhalation, dermal contact, or eye contact.[5][11]
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses or chemical splash goggles.[9][12] A face shield should be worn over goggles when there is a splash hazard.[12][13] | Protects against splashes and potential aerosolized particles. |
| Hand Protection | Disposable nitrile or neoprene gloves.[9] For handling chemicals of unknown toxicity, consider double-gloving or using a more robust glove like a flexible laminate (Silver Shield) under a chemically resistant outer glove.[13] | Provides a barrier against skin contact. Nitrile offers good splash protection against a range of chemicals.[12] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[12][13] Long pants and closed-toe, closed-heel shoes are mandatory.[12] | Protects skin from accidental spills and splashes. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[9] If this is not feasible, a respiratory protection evaluation by Environmental Health & Safety (EHS) is required to determine the need for a respirator.[12] | Minimizes the risk of inhaling aerosolized particles or vapors. |
Experimental Workflow for Donning and Doffing PPE
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. 10 Health Dangers of Bromine [globalhealing.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. All news - ECHA [echa.europa.eu]
- 8. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]
- 9. twu.edu [twu.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. hazmatschool.com [hazmatschool.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
